Rhamnocitrin 3-glucoside
Description
Structure
2D Structure
Properties
Molecular Formula |
C22H22O11 |
|---|---|
Molecular Weight |
462.4 g/mol |
IUPAC Name |
5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one |
InChI |
InChI=1S/C22H22O11/c1-30-11-6-12(25)15-13(7-11)31-20(9-2-4-10(24)5-3-9)21(17(15)27)33-22-19(29)18(28)16(26)14(8-23)32-22/h2-7,14,16,18-19,22-26,28-29H,8H2,1H3/t14-,16-,18+,19-,22+/m1/s1 |
InChI Key |
ULVBHEFDGPIWAT-LFXZADKFSA-N |
Isomeric SMILES |
COC1=CC(=C2C(=C1)OC(=C(C2=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C4=CC=C(C=C4)O)O |
Canonical SMILES |
COC1=CC(=C2C(=C1)OC(=C(C2=O)OC3C(C(C(C(O3)CO)O)O)O)C4=CC=C(C=C4)O)O |
Origin of Product |
United States |
Foundational & Exploratory
Rhamnocitrin 3-glucoside: A Comprehensive Technical Guide on its Natural Sources, Discovery, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rhamnocitrin 3-glucoside is a naturally occurring flavonoid glycoside that has garnered interest within the scientific community for its potential biological activities. As a derivative of the flavonol rhamnocitrin, this compound is part of a larger class of plant secondary metabolites known for their diverse pharmacological effects. This technical guide provides an in-depth overview of the natural sources, discovery, and analytical methodologies pertaining to this compound, tailored for researchers and professionals in the field of drug development and natural product chemistry.
Natural Sources and Discovery
This compound has been identified in a variety of plant species, most notably within the Astragalus genus. While a singular, definitive "discovery" paper is not readily apparent in the scientific literature, its characterization has been the result of numerous phytochemical investigations of various plant species over the years.
The primary documented natural sources of this compound include:
-
Astragalus membranaceus (Fisch.) Bge. var. mongholicus (Bge.) Hsiao : This plant, a staple in traditional Chinese medicine, is a significant source of this compound.[1] The compound has been isolated from various parts of the plant, including the flowers.[1][2]
-
Glaucidium palmatum : This plant species has also been reported to contain this compound.
-
Oxytropis racemosa : Phytochemical analysis of this plant has revealed the presence of this compound.
While not a direct source, research on Lathyrus armenus has detailed the isolation of the related compound, Rhamnocitrin-3-O-rhamninoside, providing valuable methodological insights applicable to this compound.
Quantitative Data
The concentration of this compound can vary significantly depending on the plant part, geographical location, and extraction method. A study on the flowers of Astragalus membranaceus var. mongholicus provides some of the most detailed quantitative data available.
| Plant Source | Plant Part | Compound | Concentration (mg/g of extract) | Analytical Method |
| Astragalus membranaceus var. mongholicus | Flowers | Rhamnocitrin | 0.013 ± 0.001 | UPLC-TQ-MS/MS |
Table 1: Quantitative Analysis of Rhamnocitrin in the Flowers of Astragalus membranaceus var. mongholicus. Note that this data is for the aglycone rhamnocitrin, providing an indication of the potential yield of its glycoside.
Experimental Protocols
The isolation and identification of this compound from its natural sources involve a series of standard phytochemical techniques. The following is a generalized protocol based on methods reported for the isolation of flavonoid glycosides from plant materials.[3][4][5][6][7][8]
Extraction
-
Objective: To extract a broad range of phytochemicals, including flavonoid glycosides, from the plant material.
-
Procedure:
-
Air-dry the plant material (e.g., leaves, flowers) at room temperature and grind it into a fine powder.
-
Macerate the powdered plant material in 70% aqueous methanol at room temperature for 24-48 hours with occasional shaking. The ratio of plant material to solvent is typically 1:10 (w/v).
-
Filter the extract through Whatman No. 1 filter paper.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude methanol extract.
-
Fractionation
-
Objective: To separate the crude extract into fractions with varying polarities to enrich for flavonoid glycosides.
-
Procedure:
-
Suspend the crude methanol extract in distilled water.
-
Perform liquid-liquid partitioning successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.
-
Collect each fraction and evaporate the solvent under reduced pressure. The ethyl acetate fraction is often enriched with flavonoid glycosides.
-
Chromatographic Purification
-
Objective: To isolate this compound from the enriched fraction.
-
Procedure:
-
Column Chromatography:
-
Subject the ethyl acetate fraction to column chromatography on silica gel.
-
Elute the column with a gradient of increasing polarity, typically starting with a mixture of n-hexane and ethyl acetate, and gradually increasing the proportion of ethyl acetate, followed by a gradient of ethyl acetate and methanol.
-
Collect fractions and monitor by thin-layer chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate:formic acid:glacial acetic acid:water) and visualizing under UV light.
-
-
Preparative High-Performance Liquid Chromatography (HPLC):
-
Pool fractions containing the compound of interest and subject them to preparative HPLC for final purification.
-
A C18 column is typically used with a mobile phase consisting of a gradient of acetonitrile and water (often with a small percentage of formic acid).
-
-
Structure Elucidation
-
Objective: To confirm the identity and structure of the isolated compound.
-
Techniques:
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR are used to determine the chemical structure. 2D NMR techniques such as COSY, HMQC, and HMBC are employed to establish the connectivity of protons and carbons and the position of the glycosidic linkage.[6][9][10][11]
-
Experimental Workflow for Isolation and Identification
References
- 1. mdpi.com [mdpi.com]
- 2. Flowers of Astragalus membranaceus var. mongholicus as a Novel High Potential By-Product: Phytochemical Characterization and Antioxidant Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. uomus.edu.iq [uomus.edu.iq]
- 4. e3s-conferences.org [e3s-conferences.org]
- 5. researchgate.net [researchgate.net]
- 6. japsonline.com [japsonline.com]
- 7. Extraction of glycosides | DOCX [slideshare.net]
- 8. informaticsjournals.co.in [informaticsjournals.co.in]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Identification of Flavonoid Glycosides in Rosa chinensis Flowers by Liquid Chromatography-tandem Mass Spectrometry in Combination with 13C Nuclear Magnetic Resonance - PMC [pmc.ncbi.nlm.nih.gov]
The Biosynthetic Pathway of Rhamnocitrin 3-glucoside in Plants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rhamnocitrin 3-glucoside, a glycosylated flavonoid, has garnered interest for its potential pharmacological activities. Understanding its biosynthesis in plants is crucial for metabolic engineering and targeted production. This technical guide provides an in-depth overview of the core biosynthetic pathway leading to this compound, detailing the enzymatic steps, regulatory mechanisms, and key experimental protocols for its study. Quantitative data on related compounds are presented to illustrate typical accumulation levels, and logical workflows for pathway elucidation are provided.
Introduction to Flavonoid Biosynthesis
Flavonoids are a diverse class of plant secondary metabolites derived from the phenylpropanoid pathway.[1] The central pathway begins with the amino acid phenylalanine, which is converted to p-coumaroyl-CoA.[2] This precursor enters the flavonoid pathway through the action of chalcone synthase (CHS), leading to the formation of naringenin chalcone, which is subsequently isomerized to naringenin by chalcone isomerase (CHI).[3] Naringenin serves as a key branch point for the synthesis of various flavonoid classes, including flavones, isoflavones, and, of particular relevance here, flavonols.
The Core Biosynthetic Pathway of this compound
The biosynthesis of this compound is a specialized branch of the flavonol synthesis pathway, commencing from the common precursor, naringenin. The pathway involves a series of enzymatic conversions, including hydroxylation, methylation, and glycosylation.
The key steps are:
-
Naringenin to Dihydrokaempferol: Naringenin is hydroxylated at the 3-position of the C-ring by flavanone 3-hydroxylase (F3H) to produce dihydrokaempferol.[4]
-
Dihydrokaempferol to Kaempferol: Dihydrokaempferol is then oxidized by flavonol synthase (FLS) to form the flavonol kaempferol.[4]
-
Kaempferol to Rhamnocitrin: The crucial methylation step is catalyzed by a specific O-methyltransferase (OMT). A kaempferol 7-O-methyltransferase transfers a methyl group from S-adenosyl-L-methionine (SAM) to the 7-hydroxyl group of kaempferol, yielding rhamnocitrin (kaempferol 7-O-methyl ether).[5]
-
Rhamnocitrin to this compound: The final step involves the attachment of a glucose moiety to the 3-hydroxyl group of rhamnocitrin. This reaction is catalyzed by a UDP-glucose dependent glycosyltransferase (UGT), specifically a flavonoid 3-O-glucosyltransferase.[6]
Biosynthetic pathway of this compound.
Regulation of the Biosynthetic Pathway
The biosynthesis of flavonoids, including this compound, is tightly regulated at the transcriptional level. The expression of the structural genes encoding the biosynthetic enzymes is controlled by a complex interplay of transcription factors, primarily from the MYB, bHLH, and WD40 protein families.[1] These transcription factors often form a regulatory complex (MBW complex) that binds to the promoter regions of the target genes, thereby activating or repressing their transcription in response to developmental cues and environmental stimuli.[7]
Quantitative Analysis in Plant Tissues
This compound has been identified in various plant species, notably within the Astragalus genus.[7] The quantification of this and related flavonoids is essential for understanding their physiological roles and for quality control of plant-based products. High-performance liquid chromatography (HPLC) coupled with diode array detection (DAD) or mass spectrometry (MS) is the most common analytical technique for this purpose.
Table 1: Representative Quantitative Data of Flavonoids in Astragalus membranaceus Flowers
| Compound | Concentration (mg/g dry weight) | Analytical Method |
| Hyperoside | 16.285 ± 0.195 | UPLC-QTOF-MS |
| Rutin | 6.099 ± 0.080 | UPLC-QTOF-MS |
| Isorhamnetin-3-O-β-D-glucoside | 4.970 ± 0.048 | UPLC-QTOF-MS |
| Astragalin (Kaempferol 3-glucoside) | 4.810 ± 0.028 | UPLC-QTOF-MS |
| Rhamnocitrin | 4.558 ± 0.073 (in hydrolyzed extract) | UPLC-QTOF-MS |
Data adapted from a study on Astragalus membranaceus var. mongholicus flowers.[1] Note that the concentration of rhamnocitrin was determined after hydrolysis, indicating its presence in glycosidic forms in the original extract.
Experimental Protocols
Flavonoid Extraction from Plant Material
-
Sample Preparation: Lyophilize and grind plant tissue to a fine powder.
-
Extraction: Macerate the powdered tissue in 80% methanol (or another suitable solvent) at a ratio of 1:10 (w/v).
-
Sonication: Sonicate the mixture for 30-60 minutes in an ultrasonic bath.
-
Centrifugation: Centrifuge the extract at 10,000 x g for 15 minutes.
-
Filtration: Collect the supernatant and filter it through a 0.22 µm syringe filter prior to HPLC or LC-MS analysis.
HPLC-DAD Analysis of Flavonoids
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
-
Gradient Program: A typical gradient might start at 5-10% B, increasing to 30-50% B over 30-40 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: Diode array detector monitoring at wavelengths relevant for flavonoids (e.g., 280 nm, 320 nm, and 350 nm).
-
Quantification: Use external standards of purified this compound and other relevant flavonoids to create calibration curves.
Enzyme Assay for Kaempferol 7-O-methyltransferase (OMT)
-
Reaction Mixture: Prepare a reaction mixture containing:
-
100 mM Tris-HCl buffer (pH 7.5)
-
100 µM Kaempferol (substrate, dissolved in DMSO)
-
200 µM S-adenosyl-L-methionine (SAM) (methyl donor)
-
5 mM MgCl₂
-
Recombinant or purified OMT enzyme
-
-
Incubation: Incubate the reaction mixture at 30°C for 30-60 minutes.
-
Reaction Termination: Stop the reaction by adding an equal volume of methanol or by acidification.
-
Analysis: Analyze the reaction products by HPLC or LC-MS to detect the formation of rhamnocitrin.
Workflow for a kaempferol 7-O-methyltransferase assay.
Enzyme Assay for Flavonoid 3-O-glucosyltransferase (UGT)
-
Reaction Mixture: Prepare a reaction mixture containing:
-
100 mM Tris-HCl buffer (pH 7.5)
-
100 µM Rhamnocitrin (substrate, dissolved in DMSO)
-
2 mM UDP-glucose (sugar donor)
-
Recombinant or purified UGT enzyme
-
-
Incubation: Incubate the reaction mixture at 30°C for 30-60 minutes.
-
Reaction Termination: Stop the reaction by adding an equal volume of methanol.
-
Analysis: Analyze the reaction products by HPLC or LC-MS to detect the formation of this compound.
Conclusion
The biosynthetic pathway to this compound is a specialized extension of the well-characterized flavonoid pathway in plants. The key enzymatic steps involve hydroxylation, methylation, and glycosylation, with O-methyltransferases and UDP-dependent glycosyltransferases playing pivotal roles in the final modifications. The regulation of this pathway is intricately linked to the broader control of flavonoid biosynthesis. The experimental protocols outlined in this guide provide a framework for the identification, quantification, and enzymatic characterization of this compound and its biosynthetic intermediates. Further research into the specific enzymes and regulatory factors in different plant species will be crucial for harnessing this pathway for the targeted production of this and other valuable flavonoids.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. biomedres.us [biomedres.us]
- 4. arcjournals.org [arcjournals.org]
- 5. Alternative Identification of Glycosides Using MS/MS Matching with an In Silico-Modified Aglycone Mass Spectra Library - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Flavonoids from the Genus Astragalus: Phytochemistry and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Rhamnocitrin 3-glucoside: A Comprehensive Technical Guide to its Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rhamnocitrin 3-glucoside, a flavonoid glycoside found in various medicinal plants, has emerged as a compound of significant interest for its potential therapeutic applications. This technical guide provides an in-depth analysis of the biological activities of this compound, with a focus on its antioxidant, anti-inflammatory, and anticancer properties. This document synthesizes available quantitative data, details relevant experimental methodologies, and visualizes the key signaling pathways modulated by this compound, offering a valuable resource for researchers and professionals in the field of drug discovery and development.
Introduction
Flavonoids are a diverse group of polyphenolic compounds ubiquitously present in plants, renowned for their wide array of pharmacological effects. Rhamnocitrin, a 7-O-methylated derivative of kaempferol, and its glycosidic forms, such as this compound, have demonstrated promising biological activities. The glycosylation of rhamnocitrin is believed to enhance its solubility and bioavailability, making this compound a particularly compelling candidate for further investigation. This guide aims to consolidate the current scientific knowledge on the biological activities of this compound, providing a solid foundation for future research and development.
Antioxidant Activity
The antioxidant properties of flavonoids are central to their protective effects against oxidative stress-related diseases. This compound and its related compounds have been evaluated for their ability to scavenge free radicals and inhibit oxidative processes.
Quantitative Data for Antioxidant Activity
While specific quantitative data for this compound is limited, studies on closely related compounds provide valuable insights into its potential antioxidant capacity.
| Compound | Assay | IC50 / Activity | Reference |
| Rhamnocitrin 3-O-β-isorhamninoside | Superoxide Anion Scavenging (NBT photoreduction) | 85.6% inhibition at 150 µ g/assay | [1] |
| Kaempferol 3-O-β-isorhamninoside | ABTS Radical Scavenging | IC50: 18.75 µg/ml | [1] |
| Quercetin-3-O-rhamnoside | DPPH Radical Scavenging | Superior to Butylated Hydroxytoluene (BHT) at 0.02% | [2] |
Experimental Protocols
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.
-
Reagents: DPPH solution in methanol, test compound, methanol (as blank).
-
Procedure:
-
Prepare various concentrations of the test compound in methanol.
-
Add the test compound solution to the DPPH solution.
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at a specific wavelength (e.g., 517 nm).
-
Calculate the percentage of radical scavenging activity.
-
This assay involves the generation of the blue-green ABTS radical cation, which is then reduced by an antioxidant, leading to a decrease in absorbance.
-
Reagents: ABTS solution, potassium persulfate, test compound, appropriate buffer.
-
Procedure:
-
Generate the ABTS radical cation by reacting ABTS with potassium persulfate.
-
Dilute the ABTS radical solution with a suitable solvent to a specific absorbance.
-
Add the test compound to the ABTS radical solution.
-
Incubate for a defined period.
-
Measure the absorbance at a specific wavelength (e.g., 734 nm).
-
Calculate the percentage of inhibition.
-
Experimental Workflow: Antioxidant Assays
Caption: Workflow for DPPH and ABTS antioxidant assays.
Anti-inflammatory Activity
Chronic inflammation is implicated in the pathogenesis of numerous diseases. Flavonoids, including this compound, are known to possess anti-inflammatory properties through the modulation of key signaling pathways.
Modulation of NF-κB and Nrf2 Signaling Pathways
The anti-inflammatory effects of many flavonoids are mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway and the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.
-
NF-κB Pathway: NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals (e.g., lipopolysaccharide - LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of target genes. Rhamnocitrin and its derivatives have been shown to inhibit NF-κB activation.[3]
-
Nrf2 Pathway: Nrf2 is a transcription factor that regulates the expression of antioxidant and cytoprotective genes. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1) and targeted for degradation. In the presence of oxidative stress or electrophiles, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of genes encoding antioxidant enzymes like heme oxygenase-1 (HO-1). Activation of the Nrf2 pathway can suppress inflammation.[3]
Signaling Pathway: NF-κB Inhibition
Caption: Inhibition of the NF-κB signaling pathway.
Signaling Pathway: Nrf2 Activation
References
- 1. Anticancer activity of flavonoids accompanied by redox state modulation and the potential for a chemotherapeutic strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ajchem-a.com [ajchem-a.com]
- 3. α-rhamnrtin-3-α-rhamnoside exerts anti-inflammatory effects on lipopolysaccharide-stimulated RAW264.7 cells by abrogating NF-κB and activating the Nrf2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Rhamnocitrin 3-glucoside chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rhamnocitrin 3-glucoside, a naturally occurring flavonoid glycoside, has garnered significant interest within the scientific community for its potential therapeutic applications. As a derivative of the aglycone rhamnocitrin, this compound is distinguished by the addition of a glucose moiety, which influences its bioavailability and pharmacological profile. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and known biological activities of this compound. Detailed experimental protocols for relevant assays are presented, alongside visualizations of key signaling pathways potentially modulated by this compound. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.
Chemical Structure and Identification
This compound, systematically named 5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one, is a flavonoid of the flavonol subclass.[1] Its structure consists of a rhamnocitrin backbone, which is a 7-O-methylated derivative of kaempferol, glycosidically linked to a glucose molecule at the C-3 position.
Synonyms: Rhamnocitrin-3-O-β-D-glucopyranoside, Kaempferol 7-O-methyl ether 3-O-glucoside.[2]
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one[1] |
| Molecular Formula | C₂₂H₂₂O₁₁[1] |
| Canonical SMILES | COC1=CC(=C2C(=C1)OC(=C(C2=O)O[C@H]3--INVALID-LINK--CO)O)O">C@@HO)C4=CC=C(C=C4)O)O |
| CAS Number | 41545-37-3[2] |
Physicochemical Properties
The physicochemical properties of this compound are crucial for its handling, formulation, and biological activity. While experimental data for some properties are limited, computed values provide valuable estimates. Flavonoid glycosides are generally more soluble in polar solvents compared to their aglycone counterparts.[3]
Table 2: Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 462.4 g/mol | PubChem (Computed)[1] |
| XLogP3-AA | -0.9 | PubChem (Computed)[1] |
| Hydrogen Bond Donor Count | 6 | PubChem (Computed)[1] |
| Hydrogen Bond Acceptor Count | 11 | PubChem (Computed)[1] |
| Topological Polar Surface Area | 194 Ų | PubChem (Computed)[1] |
| Melting Point | Data not available | |
| Boiling Point | 999.40 °C (estimated) | The Good Scents Company[4] |
| Solubility | Soluble in water (1.664e+005 mg/L @ 25 °C, estimated) | The Good Scents Company[4] |
| Soluble in DMSO, Acetone | BioCrick |
Spectroscopic Data
Structural elucidation and identification of this compound are primarily achieved through a combination of spectroscopic techniques.
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) is a key technique for the analysis of flavonoid glycosides. In negative ion mode, the deprotonated molecule [M-H]⁻ is typically observed. For this compound, this would be at an m/z of approximately 461. The fragmentation pattern in MS/MS experiments is informative for structural confirmation. A characteristic loss of the glucose moiety (162 Da) would result in a fragment ion corresponding to the rhamnocitrin aglycone at m/z 299.[5] Further fragmentation of the aglycone can also be observed.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
UV-Visible (UV-Vis) Spectroscopy
Flavonoids exhibit characteristic UV-Vis absorption spectra, typically with two major absorption bands. For flavonols, Band I is in the range of 350-385 nm and Band II is in the range of 250-270 nm.[7][8] The exact absorption maxima for this compound would be influenced by the solvent and the substitution pattern. For similar compounds like myricetin-3-glucuronide and isorhamnetin-3-glucoside, the observed λmax values are around 262 nm and 357 nm.[7]
Biological Activities and Signaling Pathways
The biological activities of this compound are an area of active research. Based on the known activities of its aglycone, rhamnocitrin, and other related flavonoid glycosides, it is postulated to possess anti-inflammatory, antioxidant, and anticancer properties.
Anti-inflammatory Activity
Rhamnocitrin has demonstrated anti-inflammatory potential. While specific studies on this compound are limited, the anti-inflammatory mechanisms of similar flavonoids often involve the modulation of key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathways.[9][10]
The NF-κB signaling pathway is a central regulator of inflammation.[10] Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and proteasomal degradation. This allows the NF-κB dimers (typically p65/p50) to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including cytokines (e.g., TNF-α, IL-6) and enzymes (e.g., iNOS, COX-2).[11] Flavonoids can inhibit this pathway at multiple points, including the inhibition of IKK activity and the nuclear translocation of NF-κB.
The Nrf2 signaling pathway is a key regulator of the cellular antioxidant response. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation. In the presence of oxidative stress or certain phytochemicals, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of antioxidant and cytoprotective genes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[9] Activation of the Nrf2 pathway can counteract inflammation.
Antioxidant Activity
Anticancer Activity
Several flavonoids have been investigated for their anticancer properties. Quercetin and its glycosides have been shown to inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7) and cervical cancer (HeLa) cells.[13][14][15] The anticancer mechanisms of flavonoids are multifaceted and can involve the induction of apoptosis, cell cycle arrest, and the modulation of various signaling pathways, such as the PI3K/Akt and MAPK pathways.[15] Studies on quercetin-3-O-rhamnoside have shown cytotoxic activity against HeLa cells.[13]
Experimental Protocols
Isolation and Purification
This compound can be isolated from various plant sources, with Astragalus membranaceus being a notable example.[16] A general workflow for its isolation and purification is outlined below.
A more specific protocol for the isolation of a related compound, rhamnocitrin sulphate, involves boiling the plant material in water, followed by filtration, concentration, and crystallization.[17] High-performance liquid chromatography (HPLC) is a crucial step for obtaining a high-purity compound.[18][19]
DPPH Radical Scavenging Assay
This assay is widely used to determine the antioxidant capacity of a compound.
Principle: The stable free radical DPPH has a deep violet color in solution with a characteristic absorption at 517 nm. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance.
Protocol Outline:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or ethanol).
-
Prepare a series of dilutions of the sample solution.
-
Prepare a fresh solution of DPPH in the same solvent.
-
In a 96-well plate or cuvettes, mix the sample dilutions with the DPPH solution.
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at 517 nm using a spectrophotometer.
-
A control containing the solvent and DPPH solution is also measured.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100
-
The IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.
In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)
This assay assesses the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).
Principle: In macrophages, the enzyme inducible nitric oxide synthase (iNOS) is expressed in response to pro-inflammatory stimuli like LPS, leading to the production of high levels of NO. The amount of NO produced can be indirectly measured by quantifying the accumulation of its stable oxidation product, nitrite, in the cell culture medium using the Griess reagent.
Protocol Outline:
-
Culture RAW 264.7 macrophage cells in a suitable medium.
-
Seed the cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound for a specific duration (e.g., 1-2 hours).
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for a further incubation period (e.g., 24 hours). A negative control (untreated cells) and a positive control (LPS-stimulated cells without the test compound) should be included.
-
After incubation, collect the cell culture supernatant.
-
Mix the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).
-
Incubate for a short period to allow for color development (a pink azo dye).
-
Measure the absorbance at approximately 540 nm.
-
The nitrite concentration is determined from a standard curve prepared with sodium nitrite.
-
The percentage of NO inhibition is calculated, and the IC₅₀ value can be determined.
Conclusion
This compound is a promising natural product with a chemical structure that suggests a range of biological activities, including anti-inflammatory, antioxidant, and potentially anticancer effects. While research specifically on this glycoside is still emerging, the available data on its aglycone and related flavonoid glycosides provide a strong rationale for its further investigation. This technical guide has summarized the current knowledge on the chemical and physical properties of this compound and has provided an overview of its potential biological activities and the signaling pathways it may modulate. The detailed experimental protocols offer a starting point for researchers to explore the therapeutic potential of this compound. Further studies are warranted to fully elucidate its pharmacological profile and to establish its efficacy and safety for potential applications in drug development.
References
- 1. 5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-3-((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl)oxychromen-4-one | C22H22O11 | CID 14704550 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 41545-37-3 | Rhamnocitrin 3-O-β-D-glucoside [phytopurify.com]
- 3. researchgate.net [researchgate.net]
- 4. vincetoxicoside A, 18016-58-5 [thegoodscentscompany.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. japsonline.com [japsonline.com]
- 7. UV-Vis absorption maxima and main ESI-MSn peaks of O-glycoside flavonoids separated from N. nucifera. [plos.figshare.com]
- 8. v1.ucdigitalis.uc.pt [v1.ucdigitalis.uc.pt]
- 9. α-rhamnrtin-3-α-rhamnoside exerts anti-inflammatory effects on lipopolysaccharide-stimulated RAW264.7 cells by abrogating NF-κB and activating the Nrf2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Flavonoids as Natural Anti-Inflammatory Agents Targeting Nuclear Factor-Kappa B (NFκB) Signaling in Cardiovascular Diseases: A Mini Review [frontiersin.org]
- 11. dovepress.com [dovepress.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. discovery.researcher.life [discovery.researcher.life]
- 15. sif2022-production.s3.amazonaws.com [sif2022-production.s3.amazonaws.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. 134953-93-8 CAS MSDS (quercetin 3-glucosyl(1-3)rhamnosyl(1-6)galactoside) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 18. Validation of a High-Performance Liquid Chromatography with Photodiode Array Detection Method for the Separation and Quantification of Antioxidant and Skin Anti-Aging Flavonoids from Nelumbo nucifera Gaertn. Stamen Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Pharmacological Potential of Rhamnocitrin 3-glucoside: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rhamnocitrin 3-glucoside, a naturally occurring flavonoid glycoside, has garnered significant interest within the scientific community for its diverse pharmacological activities. This technical guide provides a comprehensive overview of its antioxidant, anti-inflammatory, and anticancer potential, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents.
Chemical Structure and Properties
This compound is a glycoside of rhamnocitrin, which is the 7-O-methyl ether of kaempferol. The attachment of a glucose molecule at the 3-position enhances its solubility and bioavailability compared to its aglycone counterpart.
Chemical Formula: C₂₂H₂₂O₁₁ Molar Mass: 462.41 g/mol
Pharmacological Activities
Antioxidant Potential
This compound exhibits significant antioxidant activity, primarily attributed to its ability to scavenge free radicals and chelate metal ions. The antioxidant capacity has been evaluated using various in vitro assays.
Table 1: Antioxidant Activity of this compound and Related Compounds
| Compound | Assay | IC₅₀ Value | Reference |
| Rhamnocitrin 3-O-β-isorhamninoside | ABTS Radical Scavenging | Not explicitly stated, but showed potent activity | [1] |
| Rhamnocitrin 3-O-β-isorhamninoside | Superoxide Anion Scavenging | 85.6% inhibition at 150 µ g/assay | [1] |
| Quercitrin (Quercetin-3-O-rhamnoside) | DPPH Radical Scavenging | ~25 µM | [2] |
| Isoquercitrin (Quercetin-3-O-glucoside) | DPPH Radical Scavenging | ~20 µM | [2] |
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol outlines a common method for assessing the free radical scavenging activity of a compound.
-
Reagent Preparation:
-
Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (e.g., 0.1 mM).
-
Prepare a series of concentrations of this compound in a suitable solvent (e.g., methanol or DMSO).
-
Ascorbic acid or Trolox can be used as a positive control.
-
-
Assay Procedure:
-
In a 96-well microplate, add a specific volume of the test compound solution to each well.
-
Add the DPPH solution to each well to initiate the reaction.
-
Incubate the plate in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measure the absorbance at a specific wavelength (typically around 517 nm) using a microplate reader.
-
A blank well containing only the solvent and DPPH solution is also measured.
-
-
Data Analysis:
-
The percentage of DPPH radical scavenging activity is calculated using the following formula:
where A_blank is the absorbance of the blank and A_sample is the absorbance of the test compound.
-
The IC₅₀ value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the test compound.
-
Diagram 1: DPPH Radical Scavenging Assay Workflow
Caption: Workflow for determining antioxidant activity using the DPPH assay.
Anti-inflammatory Activity
This compound has demonstrated potent anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators. Studies on structurally similar compounds suggest a mechanism involving the modulation of key inflammatory signaling pathways. For instance, α-rhamnitin-3-α-rhamnoside has been shown to exert anti-inflammatory effects in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages by targeting the NF-κB and Nrf2 pathways[3].
Table 2: Anti-inflammatory Activity of this compound and Related Flavonoids
| Compound | Cell Line | Stimulant | Inhibited Mediator | IC₅₀ Value / Effect | Reference |
| α-rhamnitin-3-α-rhamnoside | RAW 264.7 | LPS | Nitric Oxide (NO) | Significant inhibition at 25, 50, 100 µg/mL | [3] |
| α-rhamnitin-3-α-rhamnoside | RAW 264.7 | LPS | IL-6 | Significant reduction at 25, 50, 100 µg/mL | [3] |
| α-rhamnitin-3-α-rhamnoside | RAW 264.7 | LPS | IL-1β | Significant reduction at 25, 50, 100 µg/mL | [3] |
| α-rhamnitin-3-α-rhamnoside | RAW 264.7 | LPS | PGE₂ | Significant reduction at 25, 50, 100 µg/mL | [3] |
| Luteolin | RAW 264.7 | LPS | Nitric Oxide (NO) | 13.9 µM | [4] |
| Luteolin-7-O-glucoside | RAW 264.7 | LPS | Nitric Oxide (NO) | 22.7 µM | [4] |
Experimental Protocol: LPS-Induced Inflammation in RAW 264.7 Macrophages
This protocol describes a standard in vitro model for evaluating the anti-inflammatory effects of a compound.
-
Cell Culture:
-
Culture RAW 264.7 macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.
-
-
Treatment:
-
Seed the cells in 96-well plates at a suitable density.
-
Pre-treat the cells with various concentrations of this compound for a specific duration (e.g., 1-2 hours).
-
Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a defined period (e.g., 24 hours) to induce an inflammatory response.
-
-
Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO) Production: Measure the accumulation of nitrite in the culture supernatant using the Griess reagent.
-
Pro-inflammatory Cytokines (e.g., TNF-α, IL-6, IL-1β): Quantify the levels of these cytokines in the culture supernatant using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Prostaglandin E₂ (PGE₂): Measure the concentration of PGE₂ in the supernatant using an ELISA kit.
-
-
Western Blot Analysis for Signaling Pathways:
-
Lyse the treated cells and collect the protein extracts.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against key proteins in the NF-κB (e.g., p-p65, IκBα) and Nrf2 (e.g., Nrf2, HO-1) pathways.
-
Use appropriate secondary antibodies and a chemiluminescence detection system to visualize the protein bands.
-
Diagram 2: LPS-Induced Inflammatory Response Assay
Caption: Experimental workflow for assessing anti-inflammatory activity.
Anticancer Potential
Flavonoids, as a class of compounds, are well-documented for their anticancer properties, which are often mediated through the induction of apoptosis, cell cycle arrest, and inhibition of metastasis. While specific IC₅₀ values for this compound against a wide range of cancer cell lines are not extensively reported in publicly available literature, data from related compounds suggest its potential as an anticancer agent.
Table 3: Anticancer Activity of Related Flavonoids
| Compound | Cell Line | Assay | IC₅₀ Value | Reference |
| Rhamnetin | A549 (Lung) | MTT | 50 µM | [5] |
| Rhamnetin | MCF-7 (Breast) | MTT | 25 µM | [5] |
| Quercetin | HeLa (Cervical) | MTT | 30 µM | |
| Quercetin | HT-29 (Colon) | MTT | 40 µM |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).
-
Include a vehicle control (solvent only) and a positive control (a known cytotoxic drug).
-
-
MTT Incubation:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Live cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of the solubilized formazan at a wavelength between 500 and 600 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.
-
Diagram 3: MTT Assay for Anticancer Activity
Caption: Workflow of the MTT assay for determining cytotoxicity.
Signaling Pathway Modulation
The pharmacological effects of this compound are mediated through its interaction with key cellular signaling pathways, primarily the NF-κB and Nrf2 pathways.
Inhibition of the NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by pro-inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. This compound and related flavonoids are thought to inhibit this pathway, thereby reducing the expression of inflammatory mediators.
Diagram 4: this compound Inhibition of NF-κB Pathway
Caption: Proposed mechanism of NF-κB inhibition by this compound.
Activation of the Nrf2 Signaling Pathway
The Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway is the primary regulator of the cellular antioxidant response. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation. In the presence of oxidative stress or activators like certain flavonoids, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of antioxidant and cytoprotective genes, such as Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1).
Diagram 5: this compound Activation of Nrf2 Pathway
Caption: Proposed mechanism of Nrf2 activation by this compound.
Conclusion and Future Directions
This compound is a promising natural compound with multifaceted pharmacological potential. Its antioxidant and anti-inflammatory properties, coupled with the suggested anticancer activity, make it a compelling candidate for further investigation in drug discovery and development. Future research should focus on:
-
In-depth Anticancer Studies: Elucidating the specific anticancer mechanisms and determining the IC₅₀ values against a broader panel of human cancer cell lines.
-
In Vivo Efficacy: Evaluating the therapeutic efficacy of this compound in preclinical animal models of inflammatory diseases and cancer.
-
Pharmacokinetics and Bioavailability: Conducting comprehensive pharmacokinetic studies to understand its absorption, distribution, metabolism, and excretion profile.
-
Mechanism of Action: Further delineating the precise molecular targets and interactions within the NF-κB and Nrf2 signaling pathways.
This technical guide provides a solid foundation for researchers to build upon, fostering further exploration into the therapeutic applications of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. α-rhamnrtin-3-α-rhamnoside exerts anti-inflammatory effects on lipopolysaccharide-stimulated RAW264.7 cells by abrogating NF-κB and activating the Nrf2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. KoreaMed Synapse [synapse.koreamed.org]
- 5. Anti-inflammatory Effects in LPS-treated RAW 264.7 Cells and the Influences on Drug Metabolizing Enzyme Activities by the Traditional Herbal Formulas, Yongdamsagan-Tang and Paljung-san [jkom.org]
Rhamnocitrin 3-Glucoside: A Technical Guide to its Core Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rhamnocitrin 3-glucoside, a naturally occurring flavonoid glycoside, is emerging as a compound of significant interest within the scientific community due to its potential therapeutic properties. This technical guide provides an in-depth exploration of the core mechanism of action of this compound, focusing on its anti-inflammatory and antioxidant activities. Drawing upon evidence from related flavonoid compounds, this document outlines the putative signaling pathways modulated by this compound, presents detailed experimental protocols for investigating its bioactivity, and summarizes key quantitative data. Visualizations of the proposed signaling cascades and experimental workflows are provided to facilitate a comprehensive understanding of its molecular interactions. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents.
Introduction
Flavonoids, a diverse group of polyphenolic compounds found in plants, are renowned for their broad spectrum of biological activities. Rhamnocitrin, a 7-O-methylated derivative of kaempferol, and its glycosidic forms, such as this compound, have demonstrated notable antioxidant and anti-inflammatory potential. The glycosylation of the rhamnocitrin aglycone is believed to influence its bioavailability and pharmacokinetic profile, making the study of its specific glycosides crucial for understanding their therapeutic efficacy. This guide synthesizes the current understanding of the mechanism of action of this compound, with a focus on its molecular targets and signaling pathways.
Core Mechanism of Action: Anti-inflammatory and Antioxidant Effects
The primary mechanism of action of this compound is believed to be centered around its ability to modulate key signaling pathways involved in inflammation and oxidative stress. While direct experimental evidence for this compound is still emerging, its action can be inferred from studies on its aglycone, rhamnocitrin, and other structurally related flavonoid glycosides.
Anti-inflammatory Activity: Inhibition of the NF-κB and MAPK Signaling Pathways
Chronic inflammation is a hallmark of numerous diseases, and the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways are central regulators of the inflammatory response. Rhamnocitrin, the aglycone of this compound, has been shown to target the MAPK pathway.[1] It is hypothesized that this compound exerts its anti-inflammatory effects through the inhibition of these pathways.
Upon cellular stimulation by pro-inflammatory signals such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), the IκB kinase (IKK) complex is activated. IKK then phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This process releases NF-κB (typically the p50/p65 heterodimer) to translocate to the nucleus, where it binds to specific DNA sequences and induces the transcription of pro-inflammatory genes, including cytokines (e.g., IL-6, TNF-α), chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).
Simultaneously, pro-inflammatory stimuli activate the MAPK signaling cascades, which include extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK. Activation of these kinases through phosphorylation leads to the activation of various transcription factors, including activator protein-1 (AP-1), which also contributes to the expression of inflammatory mediators.
This compound is proposed to inhibit the phosphorylation of key proteins in both the NF-κB and MAPK pathways, thereby downregulating the production of inflammatory molecules.
Antioxidant Activity: Radical Scavenging and Nrf2 Pathway Activation
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense systems, is implicated in the pathogenesis of many diseases. Flavonoids are well-known for their antioxidant properties. The aglycone rhamnocitrin has demonstrated the ability to scavenge DPPH radicals.[1]
The antioxidant mechanism of this compound is likely twofold:
-
Direct Radical Scavenging: The polyphenolic structure of this compound allows it to donate electrons to neutralize free radicals, thereby terminating the damaging chain reactions.
-
Activation of the Nrf2-ARE Pathway: The nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress or certain phytochemicals, Nrf2 is released from Keap1 and translocates to the nucleus. In the nucleus, it binds to the antioxidant response element (ARE) in the promoter regions of genes encoding for antioxidant and detoxifying enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1), leading to their upregulation. It is postulated that this compound can induce the activation of the Nrf2 pathway, thereby enhancing the endogenous antioxidant capacity of the cell.
Quantitative Data
While specific quantitative data for this compound is limited in the currently available literature, the following table summarizes relevant data for its aglycone, rhamnocitrin, and a structurally similar compound, providing a benchmark for its potential activity.
| Compound | Assay | Target/Effect | IC50 / Activity | Reference |
| Rhamnocitrin | DPPH Radical Scavenging | Antioxidant Activity | IC50 = 28.38 mM | [1] |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the proposed mechanisms and experimental approaches, the following diagrams have been generated using the Graphviz DOT language.
Caption: Putative Anti-inflammatory Mechanism of this compound.
Caption: Putative Antioxidant Mechanism of this compound.
Caption: Experimental Workflow for Investigating Anti-inflammatory Effects.
Detailed Experimental Protocols
The following protocols are provided as a guide for researchers investigating the mechanism of action of this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is used to determine the direct antioxidant capacity of a compound.
-
Reagents and Materials:
-
DPPH solution (0.1 mM in methanol)
-
This compound stock solution (in a suitable solvent, e.g., DMSO or methanol)
-
Methanol
-
Ascorbic acid (positive control)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare serial dilutions of this compound and ascorbic acid in methanol.
-
In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample dilution.
-
For the control, mix 100 µL of DPPH solution with 100 µL of methanol.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the sample concentration.
-
Western Blot Analysis for NF-κB and MAPK Pathway Proteins
This protocol is for detecting the phosphorylation status of key proteins in the NF-κB and MAPK signaling pathways in cell lysates.
-
Reagents and Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific for total and phosphorylated forms of IKK, IκBα, p65, ERK, JNK, p38)
-
Horseradish peroxidase (HRP)-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a protein assay kit.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-40 µg) from each sample onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins from the gel to a membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.
-
-
Conclusion
This compound holds significant promise as a therapeutic agent due to its potential anti-inflammatory and antioxidant properties. The core mechanism of action is likely mediated through the inhibition of the NF-κB and MAPK signaling pathways and the activation of the Nrf2 antioxidant response pathway. While further research is required to fully elucidate the specific molecular interactions and to obtain precise quantitative data for this compound, the information and protocols presented in this technical guide provide a solid foundation for future investigations. The continued exploration of this and other flavonoid glycosides will undoubtedly contribute to the development of novel and effective treatments for a range of inflammatory and oxidative stress-related diseases.
References
An In-depth Technical Guide to Rhamnocitrin 3-glucoside and Its Role in Plant Defense
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Rhamnocitrin 3-glucoside is a flavonoid, specifically a flavonol glycoside, found in a variety of plants.[1][2] Flavonoids, as a class of secondary metabolites, are integral to a plant's ability to interact with its environment and defend against a wide range of biotic and abiotic stresses.[3][4][5] This document provides a comprehensive technical overview of this compound, focusing on its biosynthesis, its multifaceted role in plant defense mechanisms, and the experimental protocols used to elucidate these functions. The information is intended to serve as a foundational resource for researchers in plant science, natural product chemistry, and drug development.
Chemical Profile
-
Compound: this compound
-
Synonyms: Rhamnocitrin-3-O-β-D-glucopyranoside[2]
-
Chemical Class: Flavonol glycoside
-
Molecular Formula: C22H22O11[1]
-
Molecular Weight: 462.4 g/mol [1]
-
Structure: Consists of the aglycone Rhamnocitrin (a methoxylated derivative of kaempferol) linked to a glucose molecule at the 3-hydroxyl position.
Biosynthesis of this compound
The biosynthesis of this compound is an extension of the well-established phenylpropanoid and flavonoid pathways.[5][6][7] The process begins with the amino acid phenylalanine and proceeds through a series of enzymatic steps to produce the core flavonoid skeleton, which is then further modified.
The key stages are:
-
Phenylpropanoid Pathway: Phenylalanine is converted to p-coumaroyl-CoA.
-
Chalcone Synthesis: One molecule of p-coumaroyl-CoA and three molecules of malonyl-CoA are condensed by Chalcone Synthase (CHS) to form naringenin chalcone.[8]
-
Flavanone Formation: Chalcone Isomerase (CHI) catalyzes the cyclization of naringenin chalcone into naringenin (a flavanone).[5]
-
Flavonol Synthesis: Naringenin is converted to the dihydroflavonol, dihydrokaempferol (DHK), by Flavanone 3-hydroxylase (F3H). Flavonol Synthase (FLS) then oxidizes DHK to produce the flavonol kaempferol.[8]
-
Methylation: A methyltransferase enzyme catalyzes the transfer of a methyl group to the 7-hydroxyl position of kaempferol, forming the aglycone Rhamnocitrin.
-
Glycosylation: Finally, a glucosyltransferase attaches a glucose moiety to the 3-hydroxyl group of Rhamnocitrin, yielding this compound.
References
- 1. 5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-3-((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl)oxychromen-4-one | C22H22O11 | CID 14704550 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Role of Phenylpropanoids and Flavonoids in Plant Resistance to Pests and Diseases [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Flavonoids as Important Molecules of Plant Interactions with the Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. sci-hub.se [sci-hub.se]
- 8. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for the Isolation and Purification of Rhamnocitrin 3-glucoside
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies for the isolation and purification of Rhamnocitrin 3-glucoside, a naturally occurring flavonoid glycoside. The protocols outlined below are based on established phytochemical techniques and are intended to guide researchers in obtaining this compound for further scientific investigation and drug development endeavors.
Introduction
This compound, also known as Rhamnocitrin-3-O-β-D-glucopyranoside, is a flavonoid glycoside that has been isolated from various plant sources, notably from the roots of Astragalus membranaceus (Fisch.) Bge. var. mongholicus (Bge.) Hsiao.[1] Flavonoids and their glycosides are of significant interest to the scientific community due to their wide range of pharmacological activities, including anti-inflammatory, antioxidant, and anti-cancer properties. The isolation and purification of these compounds in high purity are essential for accurate biological and pharmacological studies.
Overview of the Isolation and Purification Workflow
The general workflow for isolating this compound from plant material involves a multi-step process that begins with extraction, followed by a series of chromatographic purification steps. Each step is designed to enrich the target compound while removing impurities.
Caption: General workflow for the isolation and purification of this compound.
Experimental Protocols
The following protocols are detailed methodologies for the key experiments involved in the isolation and purification of this compound.
Plant Material and Extraction
-
Plant Material Preparation: Air-dried and powdered roots of Astragalus membranaceus var. mongholicus are used as the starting material.
-
Extraction Solvent: An 80% aqueous methanol solution is a suitable solvent for extracting flavonoids due to its ability to solubilize these compounds.[2]
-
Extraction Procedure:
-
Mix 1 kg of the powdered plant material with 40 L of 80% aqueous methanol.[2]
-
Perform ultrasonic-assisted extraction at a frequency of 40 kHz and a power of 150 W for 75 minutes at 60°C.[2]
-
Repeat the extraction process twice.
-
Filter the resulting solution to remove solid plant debris.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at 50°C to obtain the crude extract.[2]
-
Purification
A multi-step chromatographic approach is employed to purify this compound from the crude extract.
This initial step is effective for the enrichment of total flavonoids from the crude extract.
-
Resin Selection: AB-8 macroporous adsorbent resin is a suitable choice for flavonoid purification.[3]
-
Column Preparation: Pack a glass column (e.g., 4 cm ID × 20 cm length) with the AB-8 resin.
-
Sample Loading: Dissolve the crude extract in deionized water and adjust the pH to 4.0. Load the sample solution onto the column at a flow rate of 2 bed volumes per hour (BV/h).[3]
-
Washing: Wash the column with 10 BV of deionized water to remove sugars, salts, and other polar impurities.[3]
-
Elution: Elute the adsorbed flavonoids with 9 BV of 60% aqueous ethanol at a flow rate of 2 BV/h.[3]
-
Collection and Concentration: Collect the eluate and concentrate it under reduced pressure to obtain the flavonoid-rich fraction.
This step separates compounds based on their polarity.
-
Stationary Phase: Use silica gel (e.g., 200-300 mesh) as the stationary phase.
-
Column Packing: Pack a glass column with a slurry of silica gel in the initial mobile phase.
-
Mobile Phase: A gradient of chloroform-methanol is typically used. The gradient can start from 100% chloroform and gradually increase the proportion of methanol.
-
Fraction Collection: Collect fractions and monitor the composition using thin-layer chromatography (TLC). Combine fractions containing the target compound.
This technique separates molecules based on their size and polarity.
-
Stationary Phase: Use Sephadex LH-20 as the stationary phase.
-
Column Packing: Swell the Sephadex LH-20 in the mobile phase and pack it into a glass column.
-
Mobile Phase: Methanol is a common solvent for eluting flavonoids from a Sephadex LH-20 column.
-
Fraction Collection: Collect fractions and analyze them by HPLC to identify those containing this compound.
The final purification step to obtain high-purity this compound.
-
Column: A reversed-phase C18 column (e.g., Spherical C18, 40–60 μm, 120 Å, 172.7 mm × 21.3 mm) is suitable.[4]
-
Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid) is commonly used. A typical gradient could be: 0–10 min, 5–15% acetonitrile; 10–15 min, 15–20% acetonitrile; 15–25 min, 20% acetonitrile; 25–35 min, 20–50% acetonitrile.[4]
-
Flow Rate: A flow rate of 0.3 mL/min can be used.[4]
-
Detection: Monitor the elution at 255 nm and 357 nm.[4]
-
Fraction Collection: Collect the peak corresponding to this compound.
-
Final Product: Lyophilize the collected fraction to obtain the pure compound.
Data Presentation
The following tables summarize the expected quantitative data from the isolation and purification process. The values are illustrative and will vary depending on the starting material and experimental conditions.
| Extraction Step | Starting Material (g) | Crude Extract (g) | Extraction Yield (%) |
| Methanol Extraction | 1000 | 155.8 | 15.58[2] |
| Purification Step | Input (g) | Output (g) | Flavonoid Content (%) | Purity (%) |
| Macroporous Resin Chromatography | 155.8 (Crude Extract) | ~30 (Flavonoid-Rich Fraction) | ~57.82[3] | - |
| Silica Gel Chromatography | ~30 | ~5 (Semi-Purified Fraction) | - | - |
| Sephadex LH-20 Chromatography | ~5 | ~1 (Further Purified Fraction) | ~51.8[2] | - |
| Preparative HPLC | ~1 | 0.0148 (from 200mg crude) | - | >99[5] |
Signaling Pathway Involvement
Rhamnocitrin, the aglycone of this compound, has been reported to possess anti-inflammatory properties. While the specific signaling pathways for the glycoside are still under investigation, it is plausible that it exerts its effects through pathways modulated by its aglycone. One of the key inflammatory pathways potentially inhibited by Rhamnocitrin and its glycosides is the Nuclear Factor-kappa B (NF-κB) signaling pathway.[6][7]
Caption: Putative inhibition of the NF-κB signaling pathway by this compound.
This pathway is a central regulator of the inflammatory response. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB dimer (typically p65/p50) to translocate to the nucleus, where it induces the expression of pro-inflammatory genes, including cytokines like TNF-α and IL-6.[6] Rhamnocitrin and related flavonoids have been shown to inhibit this pathway, potentially by targeting the activation of IKK, thereby preventing the downstream inflammatory cascade.[6]
Conclusion
The protocols described provide a robust framework for the successful isolation and purification of this compound. The multi-step chromatographic approach ensures the removal of various impurities, yielding a final product of high purity suitable for detailed biological and pharmacological evaluation. Further investigation into the specific molecular targets and signaling pathways of this compound is warranted to fully elucidate its therapeutic potential.
References
- 1. This compound (Rhamnocitrin-3-O-β-D-glucopyranoside) | 天然产物 | MCE [medchemexpress.cn]
- 2. Comparative analysis of twenty-five compounds in different parts of Astragalus membranaceus var. mongholicus and Astragalus membranaceus by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PREPARATIVE ISOLATION AND PURIFICATION OF FIVE FLAVONOIDS FROM POGOSTEMON CABLIN BENTH BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY AND PREPARATIVE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [P-087] [amapseec.com]
- 5. Preparative isolation and purification of calycosin from Astragalus membranaceus Bge. var. mongholicus (Bge.) Hsiao by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. α-rhamnrtin-3-α-rhamnoside exerts anti-inflammatory effects on lipopolysaccharide-stimulated RAW264.7 cells by abrogating NF-κB and activating the Nrf2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. globalsciencebooks.info [globalsciencebooks.info]
In Vitro Bioactivity of Rhamnocitrin 3-glucoside: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rhamnocitrin 3-glucoside is a flavonoid glycoside found in various medicinal plants. Flavonoids are a large class of polyphenolic compounds known for their diverse pharmacological activities. This document provides detailed application notes and protocols for conducting in vitro assays to evaluate the antioxidant, anti-inflammatory, anticancer, and enzyme inhibitory bioactivities of this compound. The provided methodologies are based on established scientific literature and are intended to guide researchers in the systematic evaluation of this promising natural compound.
Data Presentation: Quantitative Bioactivity Data
The following table summarizes the available quantitative data on the bioactivity of this compound and related flavonoids for comparative purposes.
| Bioactivity Assay | Compound | Test System | IC50 Value | Reference |
| Anticancer | This compound | A549 (Human Lung Cancer) Cells | 15.42 µM | [1] |
| Quercetin | MCF-7 (Human Breast Cancer) Cells | 23.1 µM | [2] | |
| Quercetin-3-glucuronide | MCF-7 (Human Breast Cancer) Cells | 73.2 µM | [2] | |
| Anti-inflammatory | Quercetin | RAW 264.7 Macrophages (NO Inhibition) | 12.0 µM | [3] |
| Luteolin | RAW 264.7 Macrophages (NO Inhibition) | 7.6 µM | [3] | |
| α-Glucosidase Inhibition | Kaempferol | α-glucosidase enzyme | 45.54 µM | [4] |
| Quercetin | α-glucosidase enzyme | 78.03 µM | [4] | |
| Antioxidant (DPPH) | Quercetin | DPPH radical | ~15-21 µg/mL | [5] |
| Antioxidant (ABTS) | Kaempferol | ABTS radical | 15.32 µM | [6] |
| Quercetin | ABTS radical | 5.70 µM | [6] |
Experimental Protocols
Antioxidant Activity Assays
a) DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH free radical.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol
-
96-well microplate
-
Microplate reader
Protocol:
-
Prepare a stock solution of this compound in methanol.
-
Prepare a series of dilutions of the stock solution in methanol to obtain a range of concentrations.
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
In a 96-well plate, add 100 µL of each concentration of this compound solution to triplicate wells.
-
Add 100 µL of the DPPH solution to each well.
-
As a positive control, use a known antioxidant such as ascorbic acid or quercetin.
-
As a negative control, use 100 µL of methanol instead of the sample solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
Plot the percentage of scavenging activity against the concentration of this compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).
b) ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).
Materials:
-
This compound
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt
-
Potassium persulfate
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microplate
-
Microplate reader
Protocol:
-
Prepare a 7 mM stock solution of ABTS in water.
-
Prepare a 2.45 mM stock solution of potassium persulfate in water.
-
To generate the ABTS•+ solution, mix the ABTS stock solution and potassium persulfate stock solution in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS•+ solution with PBS (pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) and prepare a series of dilutions.
-
In a 96-well plate, add 10 µL of each concentration of this compound solution to triplicate wells.
-
Add 190 µL of the diluted ABTS•+ solution to each well.
-
Incubate the plate in the dark at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm using a microplate reader.
-
Use a known antioxidant like Trolox or ascorbic acid as a positive control.
-
Calculate the percentage of ABTS•+ scavenging activity and determine the IC50 value as described for the DPPH assay.
Anti-inflammatory Activity Assay in RAW 264.7 Macrophages
This protocol assesses the ability of this compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Materials:
-
This compound
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (for NO measurement)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Dimethyl sulfoxide (DMSO)
Protocol:
a) Cell Culture and Treatment:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere for 24 hours.
-
Treat the cells with various non-toxic concentrations of this compound for 1 hour. To determine the non-toxic concentrations, a preliminary MTT assay for cytotoxicity should be performed.
-
After the pre-treatment, stimulate the cells with 1 µg/mL of LPS for 24 hours. A group of cells without LPS stimulation will serve as the negative control.
b) Nitric Oxide (NO) Production Assay (Griess Test):
-
After the 24-hour incubation period, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Create a standard curve using known concentrations of sodium nitrite to quantify the amount of nitrite in the samples.
-
Calculate the percentage inhibition of NO production compared to the LPS-stimulated control group.
c) Cell Viability Assay (MTT Assay):
-
After collecting the supernatant for the Griess test, add 20 µL of MTT solution (5 mg/mL in PBS) to the remaining cells in each well.
-
Incubate the plate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control cells.
Anticancer Activity Assay (MTT Assay)
This assay determines the cytotoxic effect of this compound on cancer cell lines by measuring the metabolic activity of viable cells.
Materials:
-
This compound
-
Selected cancer cell line (e.g., A549, MCF-7, HeLa)
-
Appropriate cell culture medium (e.g., RPMI-1640, DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
Protocol:
-
Seed the cancer cells in a 96-well plate at an appropriate density (e.g., 5 x 10^3 - 1 x 10^4 cells/well) and allow them to attach overnight.
-
Prepare a stock solution of this compound in DMSO and make serial dilutions in the culture medium. The final DMSO concentration in the wells should be less than 0.5%.
-
Remove the old medium and add 100 µL of fresh medium containing different concentrations of this compound to the wells.
-
Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known anticancer drug).
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the compound's concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).[7]
α-Glucosidase Inhibition Assay
This assay measures the ability of this compound to inhibit the activity of α-glucosidase, an enzyme involved in carbohydrate digestion.
Materials:
-
This compound
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
Sodium phosphate buffer (100 mM, pH 6.8)
-
Sodium carbonate (Na2CO3) solution (200 mM)
-
96-well microplate
-
Microplate reader
Protocol:
-
Prepare a solution of α-glucosidase (e.g., 0.5 U/mL) in sodium phosphate buffer.
-
Prepare a solution of pNPG (e.g., 5 mM) in sodium phosphate buffer.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in the buffer.
-
In a 96-well plate, add 50 µL of the α-glucosidase solution and 25 µL of each concentration of this compound to triplicate wells.
-
Use acarbose as a positive control and buffer with DMSO as a negative control.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 25 µL of the pNPG solution to each well.
-
Incubate the plate at 37°C for 20 minutes.
-
Stop the reaction by adding 100 µL of the sodium carbonate solution.
-
Measure the absorbance of the yellow-colored p-nitrophenol produced at 405 nm using a microplate reader.
-
Calculate the percentage of α-glucosidase inhibition using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
Determine the IC50 value by plotting the percentage of inhibition against the concentration of this compound.
Visualization of Signaling Pathways and Workflows
Diagram 1: General Experimental Workflow for In Vitro Bioactivity Screening
Caption: Workflow for in vitro screening of this compound.
Diagram 2: Postulated Anti-inflammatory Signaling Pathway of Flavonoids
Based on the known mechanisms of similar flavonoids, this compound may exert its anti-inflammatory effects by modulating the NF-κB signaling pathway.[8]
Caption: Postulated inhibition of the NF-κB pathway by flavonoids.
Diagram 3: Potential Anticancer Signaling Pathway Modulation by Flavonoids
Flavonoids have been shown to interfere with the PI3K/Akt signaling pathway, which is often dysregulated in cancer, leading to apoptosis and inhibition of proliferation.[9]
Caption: Potential modulation of the PI3K/Akt pathway by flavonoids.
References
- 1. This compound (Rhamnocitrin-3-O-β-D-glucopyranoside) | 天然产物 | CAS 41545-37-3 | 美国InvivoChem [invivochem.cn]
- 2. Different antitumor effects of quercetin, quercetin-3'-sulfate and quercetin-3-glucuronide in human breast cancer MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. japsonline.com [japsonline.com]
- 4. mdpi.com [mdpi.com]
- 5. Advanced Research on the Antioxidant Activity and Mechanism of Polyphenols from Hippophae Species—A Review [mdpi.com]
- 6. Camelliaside A | CAS:135095-52-2 | Manufacturer ChemFaces [chemfaces.com]
- 7. Cyanidin 3-glycoside induced apoptosis in MCF-7 breast cancer cell line [archivesofmedicalscience.com]
- 8. α-rhamnrtin-3-α-rhamnoside exerts anti-inflammatory effects on lipopolysaccharide-stimulated RAW264.7 cells by abrogating NF-κB and activating the Nrf2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for Cell Culture Studies with Rhamnocitrin 3-glucoside
Audience: Researchers, scientists, and drug development professionals.
Application Notes
Rhamnocitrin 3-glucoside is a flavonoid glycoside, a class of natural compounds found in various plants, including Astragalus membranaceus.[1] Cell culture studies have highlighted its potential as a bioactive compound with diverse pharmacological properties. These notes summarize the key applications and mechanisms of this compound and structurally related flavonoids in in-vitro research, focusing on its anti-inflammatory, pro-apoptotic, and antioxidant activities.
Anti-inflammatory Activity
This compound and its related compounds have demonstrated significant anti-inflammatory effects in cell-based assays. A structurally similar compound, α-rhamnrtin-3-α-rhamnoside, was shown to suppress the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells.[2] The mechanism involves the inhibition of the NF-κB signaling pathway, a crucial regulator of inflammation, and the activation of the protective Nrf2 pathway.[2] Key observations include a marked reduction in nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Interleukin-1β (IL-1β).[2] Flavonoids are recognized for their ability to inhibit NF-κB signaling, making them promising candidates for developing anti-inflammatory therapeutics.[3][4]
Induction of Apoptosis in Cancer Cells
A key area of investigation for this compound is its potential as an anticancer agent. Studies on a closely related compound, rhamnocitrin 3-O-β-isorhamninoside, have shown that it can induce apoptosis (programmed cell death) in human lymphoblastoid (TK6) cells.[5][6] The mechanism is mediated through the extrinsic apoptosis pathway, characterized by the activation of initiator caspase-8, which subsequently activates the executioner caspase-3.[5][6] Activated caspase-3 is responsible for cleaving key cellular substrates, including poly (ADP-ribose) polymerase (PARP), which is a hallmark of apoptosis.[5] This targeted induction of apoptosis in cancer cells underscores its therapeutic potential.
Antioxidant and Neuroprotective Properties
Flavonoid glycosides are well-regarded for their antioxidant capabilities.[7] They can scavenge free radicals and reduce oxidative stress, a key factor in cellular damage and the progression of various diseases.[7][8] The antioxidant activity of these compounds can protect cells from damage induced by reactive oxygen species (ROS).[8] This protective effect extends to neuronal cells, where related flavonoids have demonstrated neuroprotective properties against oxidative stress-induced cell damage.[9][10][11] For instance, the aglycone rhamnetin has been shown to be both anti-inflammatory and neuroprotective in models of ethanol withdrawal.[9]
Potential Effects on Bone Metabolism
Emerging research suggests that flavonoids and their glucosides may play a role in bone health.[12][13] Related compounds like cyanidin-3-glucoside have been found to promote the proliferation and differentiation of osteoblasts, the cells responsible for bone formation.[14][15] This is often mediated through the regulation of signaling pathways such as the ERK1/2 MAPK pathway.[15] These findings suggest that this compound could be investigated for its potential in bone regeneration and as a therapeutic agent for osteoporosis.
Quantitative Data Summary
The following tables summarize quantitative data from cell culture studies on this compound and related compounds.
Table 1: Cytotoxicity and Anti-inflammatory Effects of α-rhamnrtin-3-α-rhamnoside on RAW264.7 Macrophages.
| Parameter | Concentration | Result | Reference |
|---|---|---|---|
| Cell Viability | ≤ 200 µg/mL | No significant effect on viability after 24h. | [2] |
| NO Production | 25 - 100 µg/mL | Significant, dose-dependent suppression of LPS-induced NO secretion. | [2] |
| Pro-inflammatory Cytokines (IL-6, IL-1β) | 25 - 100 µg/mL | Reduced production in LPS-induced cells. | [2] |
| Pro-inflammatory Mediators (PGE2, iNOS, COX-2) | 25 - 100 µg/mL | Reduced production in LPS-induced cells. |[2] |
Table 2: Pro-Apoptotic Activity of Rhamnocitrin 3-O-β-isorhamninoside on Human TK6 Lymphoblastoid Cells (24h Treatment).
| Parameter | Concentration | Result | Reference |
|---|---|---|---|
| Caspase-3 Activity | 400 µg/mL | Peak induction observed (72 µmol pNA/min/mL). | [5] |
| Caspase-8 Activity | 400 µg/mL | Peak induction observed (30 µmol pNA/min/mL). | [5] |
| PARP Cleavage | 400 - 800 µg/mL | Cleavage of PARP confirmed, indicating caspase-3 activity. |[5] |
Signaling Pathways and Visualizations
This compound exerts its biological effects by modulating key intracellular signaling pathways.
Inhibition of NF-κB Signaling
In inflammatory conditions, LPS can activate the NF-κB pathway, leading to the transcription of pro-inflammatory genes. Related compounds to this compound can inhibit this pathway by preventing the nuclear translocation of the p65 subunit of NF-κB, thereby reducing the expression of inflammatory mediators like iNOS, COX-2, and various cytokines.[2]
Caption: Inhibition of the NF-κB inflammatory pathway.
Induction of Extrinsic Apoptosis
This compound derivatives can trigger the extrinsic pathway of apoptosis.[5][6] This pathway is initiated by external signals that lead to the activation of a caspase cascade, culminating in programmed cell death.
Caption: Induction of the extrinsic apoptosis pathway.
Experimental Protocols
The following are detailed protocols for key experiments to assess the biological activity of this compound in cell culture.
General Experimental Workflow
A typical workflow for assessing the bioactivity of a compound in cell culture involves initial cytotoxicity screening followed by specific functional assays.
Caption: General workflow for in-vitro compound testing.
Protocol: Cell Viability and Cytotoxicity (MTT Assay)
This protocol determines the effect of this compound on cell viability.[16][17]
-
Materials:
-
96-well cell culture plates
-
Appropriate cell line and complete culture medium
-
This compound stock solution (in DMSO or other suitable solvent)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with solvent) and untreated control wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[18]
-
MTT Addition: Add 10 µL of MTT solution to each well for a final concentration of 0.5 mg/mL.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into purple formazan crystals.[16]
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot a dose-response curve to determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Protocol: Anti-inflammatory Activity (Nitric Oxide and Cytokine Measurement)
This protocol assesses the ability of this compound to inhibit inflammatory responses in macrophages.[2]
-
Materials:
-
RAW264.7 macrophage cell line
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent kit for NO measurement
-
ELISA kits for IL-6 and IL-1β
-
24-well cell culture plates
-
-
Procedure:
-
Cell Seeding: Seed RAW264.7 cells in a 24-well plate and allow them to adhere overnight.
-
Pre-treatment: Treat the cells with various non-toxic concentrations of this compound for 1-2 hours.
-
Inflammatory Stimulation: Add LPS (final concentration of 1 µg/mL) to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Supernatant Collection: Carefully collect the cell culture supernatant from each well for analysis.
-
Nitric Oxide (NO) Measurement:
-
Mix 50 µL of supernatant with 50 µL of each component of the Griess Reagent according to the manufacturer's instructions.
-
Incubate for 10-15 minutes at room temperature.
-
Measure the absorbance at 540 nm. Calculate NO concentration using a sodium nitrite standard curve.
-
-
Cytokine Measurement (ELISA):
-
Use the collected supernatant to quantify the levels of IL-6 and IL-1β using commercial ELISA kits.
-
Follow the manufacturer's protocol precisely for coating, blocking, sample addition, antibody incubation, and substrate development.
-
Read the absorbance and calculate cytokine concentrations based on the provided standards.
-
-
Protocol: Apoptosis Detection (Caspase Activity Assay)
This protocol measures the activation of key caspases involved in apoptosis.[5][6]
-
Materials:
-
Cell line of interest (e.g., TK6 human lymphoblastoid cells)
-
6-well plates
-
Cell lysis buffer
-
Colorimetric caspase-3 and caspase-8 assay kits (containing specific substrates like DEVD-pNA for caspase-3 and IETD-pNA for caspase-8)
-
Microplate reader
-
-
Procedure:
-
Cell Culture and Treatment: Culture cells (e.g., 1x10^6 cells/mL) in the presence or absence of this compound at various concentrations (e.g., 400-800 µg/mL) for 24 hours.[5]
-
Cell Lysis: Harvest the cells by centrifugation, wash with PBS, and resuspend the pellet in ice-cold cell lysis buffer. Incubate on ice for 15-20 minutes.
-
Protein Extraction: Centrifuge the lysate at high speed (e.g., 16,000 x g) for 20 minutes at 4°C. Collect the supernatant, which contains the cytosolic proteins (including caspases).
-
Protein Quantification: Determine the protein concentration of the lysate using a standard method (e.g., Bradford assay).
-
Caspase Assay:
-
In a 96-well plate, add 50-100 µg of protein lysate to each well.
-
Add the reaction buffer and the specific pNA-conjugated caspase substrate.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
-
Measurement: Measure the absorbance at 405 nm. The absorbance is proportional to the amount of pNA released, indicating caspase activity.
-
Analysis: Compare the caspase activity in treated samples to the untreated control. Results can be expressed as fold-change or in specific activity units (e.g., µmol pNA/min/mL).[5]
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. α-rhamnrtin-3-α-rhamnoside exerts anti-inflammatory effects on lipopolysaccharide-stimulated RAW264.7 cells by abrogating NF-κB and activating the Nrf2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | An updated review summarizing the anticancer potential of flavonoids via targeting NF-kB pathway [frontiersin.org]
- 4. globalsciencebooks.info [globalsciencebooks.info]
- 5. Induction of apoptosis in human lymphoblastoid cells by kaempferol 3‐O‐β‐isorhamninoside and rhamnocitrin 3‐O‐β‐isorhamninoside from Rhamnus alaternus L. (Rhamnaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Induction of apoptosis in human lymphoblastoid cells by kaempferol 3-O-β-isorhamninoside and rhamnocitrin 3-O-β-isorhamninoside from Rhamnus alaternus L. (Rhamnaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Review of anticancer mechanisms of isoquercitin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The dietary flavonoid rhamnetin inhibits both inflammation and excitotoxicity during ethanol withdrawal in rat organotypic hippocampal slice cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Neuroprotective Properties of Kempferol Derivatives from Maesa membranacea against Oxidative Stress-Induced Cell Damage: An Association with Cathepsin D Inhibition and PI3K/Akt Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Neuroprotective Potentials of Flavonoids: Experimental Studies and Mechanisms of Action [mdpi.com]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. Emerging Roles of Natural Compounds in Osteoporosis: Regulation, Molecular Mechanisms and Bone Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
Application Notes and Protocols for Rhamnocitrin 3-glucoside Research in Animal Models
Introduction
Rhamnocitrin 3-glucoside is a flavonoid of growing interest for its potential therapeutic properties. Due to the limited availability of in vivo research data specifically on this compound, these application notes and protocols are primarily based on studies conducted with the structurally similar and extensively researched flavonoid, Quercetin 3-glucoside, and its aglycone, Quercetin. These protocols provide a robust framework for researchers to design and conduct preclinical studies to evaluate the efficacy of this compound in various disease models. The provided methodologies for inflammation, diabetes, and cancer models are adaptable for the investigation of this compound, with the recommendation that dose-response studies be performed to determine optimal efficacy and safety.
I. Animal Models for Anti-Inflammatory Research
Flavonoids are widely investigated for their anti-inflammatory properties. Animal models of acute, sub-acute, and chronic inflammation are crucial for evaluating the therapeutic potential of compounds like this compound.
Experimental Protocols
1. Carrageenan-Induced Paw Edema (Acute Inflammation)
This model is used to assess the acute anti-inflammatory effects of a compound.
-
Animal Model: Male Wistar rats (150-250g).
-
Induction Agent: 1.0% w/v carrageenan solution in normal saline.
-
Procedure:
-
Divide animals into control, standard, and test groups.
-
Administer this compound (e.g., doses of 10, 20, 50 mg/kg, orally) or vehicle (control group) one hour before carrageenan injection. The standard group receives a known anti-inflammatory drug like Indomethacin (10 mg/kg, orally).
-
Inject 0.1 ml of carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume using a plethysmometer at 1, 2, 3, and 4 hours post-carrageenan injection.
-
-
Endpoint Analysis: Calculate the percentage inhibition of edema in the treated groups compared to the control group.
2. Dextran-Induced Paw Edema (Acute Inflammation)
This model is particularly useful for studying the early phase of inflammation.
-
Animal Model: Wistar rats (both sexes, 150-250g).
-
Induction Agent: 1.0% w/v dextran sodium in normal saline.
-
Procedure:
-
Group and dose the animals as described in the carrageenan model. A suggested oral dose for Quercetin, adaptable for this compound, is 20 mg/kg.[1]
-
Inject 0.1 ml of dextran solution into the sub-plantar region of the right hind paw.
-
Measure paw volume at regular intervals (e.g., 30, 60, 120, and 180 minutes) after dextran injection.
-
-
Endpoint Analysis: Determine the percentage inhibition of paw edema.
3. Cotton Pellet-Induced Granuloma (Chronic Inflammation)
This model assesses the effect of a compound on the proliferative phase of inflammation.
-
Animal Model: Wistar rats (150-250g).
-
Procedure:
-
Anesthetize the rats and make a small incision on the back.
-
Implant a sterilized cotton pellet (e.g., 10 mg) subcutaneously.
-
Administer this compound or vehicle daily for a set period (e.g., 7 days). A suggested oral dose for Quercetin is 20 mg/kg.[1]
-
On the 8th day, sacrifice the animals, dissect the cotton pellets, and dry them to a constant weight.
-
-
Endpoint Analysis: The difference between the initial and final dry weight of the cotton pellet represents the granulomatous tissue formation. Calculate the percentage inhibition by the test compound.
Quantitative Data Summary (Based on Quercetin Studies)
| Model | Compound | Dose (oral) | Endpoint | Result (% Inhibition) |
| Dextran-induced paw edema | Quercetin | 20 mg/kg | Paw Edema | 45.95%[1] |
| Formalin-induced paw edema | Quercetin | 20 mg/kg | Paw Edema | 44.75%[1] |
| Cotton wool granuloma | Quercetin | 20 mg/kg | Granuloma Weight | 26.15%[1] |
| Carrageenan-induced paw edema | Quercetin-3-methoxy-4′-glucosyl-7-glucoglucoside | 15 mg/kg | Paw Edema | 50.3%[2] |
| Dextran-induced paw edema | Quercetin-3-methoxy-4′-glucosyl-7-glucoglucoside | 15 mg/kg | Paw Edema | 52.8%[2] |
| Cotton pellet-induced granuloma | Quercetin-3-methoxy-4′-glucosyl-7-glucoglucoside | 15 mg/kg | Granuloma Weight | 41.4%[2] |
II. Animal Models for Diabetes Research
The anti-diabetic potential of flavonoids can be investigated using chemically-induced models of diabetes.
Experimental Protocol
Streptozotocin (STZ)-Induced Diabetes
This is a widely used model for type 1 diabetes, and with modifications, for type 2 diabetes.
-
Animal Model: Male Sprague-Dawley or Wistar rats.
-
Induction Agent: Streptozotocin (STZ).
-
Procedure for Type 1 Diabetes Model:
-
Fast the animals overnight.
-
Inject a single intraperitoneal (i.p.) dose of STZ (e.g., 55-60 mg/kg) dissolved in cold citrate buffer (pH 4.5).
-
Confirm diabetes by measuring fasting blood glucose levels 72 hours after injection. Rats with fasting blood glucose >250 mg/dL are considered diabetic.
-
Divide diabetic rats into groups and begin treatment with this compound (e.g., 10-50 mg/kg, orally) or vehicle daily for a specified period (e.g., 4-12 weeks).
-
-
Procedure for Type 2 Diabetes Model (High-Fat Diet and low-dose STZ):
-
Feed animals a high-fat diet for a period (e.g., 2 weeks) to induce insulin resistance.
-
Inject a lower dose of STZ (e.g., 35 mg/kg, i.p.) to induce partial insulin deficiency.
-
Confirm diabetes and proceed with treatment as in the type 1 model.
-
-
Endpoint Analysis:
-
Monitor fasting blood glucose and body weight regularly.
-
At the end of the study, collect blood for analysis of insulin, HbA1c, and lipid profiles.
-
Collect organs (pancreas, liver, kidney) for histopathological examination and biochemical assays (e.g., antioxidant enzyme levels).
-
Quantitative Data Summary (Based on Quercetin Studies)
| Animal Model | Compound | Dose (oral) | Duration | Key Findings |
| STZ-induced diabetic rats | Quercetin | 10 mg/kg & 50 mg/kg | 12 weeks | Improved glucose and lipid metabolism, increased hepatic glycogen.[3] |
| STZ-induced diabetic rats | Quercetin | 50 mg/kg & 80 mg/kg | 45 days | Decreased blood glucose, reduced oxidative stress.[4] |
| STZ-induced diabetic rats | Quercetin | 50 mg/kg | 8 weeks | Restored body weight, insulin, and fasting blood sugar levels; reduced inflammatory markers.[5] |
| STZ-induced diabetic rats | Quercetin | 30 mg/kg | Not specified | Improved blood glucose, insulin, and lipid profiles. |
III. Animal Models for Cancer Research
Xenograft models are commonly used to evaluate the anti-tumor efficacy of novel compounds in vivo.
Experimental Protocol
Subcutaneous Xenograft Model
-
Animal Model: Immunocompromised mice (e.g., nude mice, SCID mice).
-
Cell Lines: Human cancer cell lines relevant to the research focus (e.g., PC-3 for prostate cancer, MCF-7 for breast cancer).
-
Procedure:
-
Inject cancer cells (e.g., 1-5 x 10^6 cells in Matrigel) subcutaneously into the flank of the mice.
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize mice into control and treatment groups.
-
Administer this compound (e.g., 25-100 mg/kg, i.p. or orally) or vehicle daily or on a specified schedule.
-
Measure tumor volume (Volume = 0.5 x length x width²) and body weight regularly (e.g., 2-3 times per week).
-
-
Endpoint Analysis:
-
At the end of the study, sacrifice the mice and excise the tumors for weight measurement, histopathology, and molecular analysis (e.g., Western blotting for apoptosis markers).
-
Calculate tumor growth inhibition.
-
Quantitative Data Summary (Based on Quercetin Studies)
| Animal Model | Cancer Cell Line | Compound | Dose | Endpoint | Result |
| Nude mice xenograft | PC-3 (Prostate) | Quercetin | 25, 50, 75 mg/kg (i.p.) | Tumor Volume & Weight | Dose-dependent reduction in tumor volume and weight.[6] |
| Mice xenograft | CT-26 (Colon) | Quercetin | 50, 100, 200 mg/kg (i.p.) | Tumor Volume | Significant reduction in tumor volume at all doses.[7] |
| Mice xenograft | MCF-7 (Breast) | Quercetin | 50, 100, 200 mg/kg (i.p.) | Tumor Volume | Significant reduction in tumor volume at all doses.[7] |
| C3(1)/SV40Tag transgenic mice | Breast Cancer | Quercetin | 0.02%, 0.2%, 2% in diet | Tumor Number & Volume | 0.2% quercetin was most effective, reducing tumor number and volume.[8] |
| HCT116 xenograft mouse model | Colon Cancer | Quercetin | 50 mg/kg | Tumor Volume | Reduced tumor volume.[9] |
IV. Signaling Pathways and Experimental Workflows
Signaling Pathways
Flavonoids often exert their effects by modulating key signaling pathways involved in inflammation, oxidative stress, and cell survival.
Caption: NF-κB Signaling Pathway in Inflammation.
Caption: Nrf2 Signaling Pathway in Oxidative Stress.
Experimental Workflow
Caption: General Experimental Workflow.
References
- 1. jocpr.com [jocpr.com]
- 2. Analgesic and Anti-Inflammatory Activities of Quercetin-3-methoxy-4′-glucosyl-7-glucoside Isolated from Indian Medicinal Plant Melothria heterophylla - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quercetin Improves Glucose and Lipid Metabolism of Diabetic Rats: Involvement of Akt Signaling and SIRT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quercetin allievates oxidative stress in streptozotocin-induced diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Anticancer and apoptosis-inducing effects of quercetin in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dose-dependent benefits of quercetin on tumorigenesis in the C3(1)/SV40Tag transgenic mouse model of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for Quantifying Rhamnocitrin 3-glucoside in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies for the quantification of Rhamnocitrin 3-glucoside in biological samples. The protocols detailed below are based on established analytical techniques for flavonoid glycosides and can be adapted for specific research needs.
Introduction
This compound is a flavonoid glycoside found in various medicinal plants. Flavonoids are a class of polyphenolic compounds known for their diverse biological activities, including antioxidant and anti-inflammatory properties. Accurate quantification of this compound and its metabolites in biological matrices such as plasma, urine, and tissue homogenates is crucial for pharmacokinetic studies, understanding its mechanism of action, and for drug development purposes. This document outlines the recommended procedures for sample preparation and analysis using high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS).
Analytical Methods
The most common and reliable methods for the quantification of flavonoid glycosides in biological samples are based on liquid chromatography coupled with mass spectrometry.
UPLC-MS/MS Method
Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) offers high sensitivity, selectivity, and speed for the analysis of compounds in complex matrices.[1][2] A validated UPLC-MS/MS method for a structurally similar compound, Quercetin-3-O-β-D-glucopyranoside-(4→1)-α-L-rhamnoside (QGR), in rat plasma can be adapted for this compound.[1][2]
Table 1: UPLC-MS/MS Parameters for Analysis of a this compound Analog
| Parameter | Value |
| Chromatography System | Waters Acquity UPLC |
| Column | Acquity BEH C18 (100 mm × 2.1 mm, 1.7 μm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-4 min, 80-70% A |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 1 µL |
| Mass Spectrometer | Waters Xevo Triple Quadrupole MS |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| Desolvation Gas Flow | 1000 L/h |
| Desolvation Temperature | 550 °C |
| Cone Gas Flow | 50 L/h |
| Source Temperature | 150 °C |
This table is adapted from a method for a structurally similar compound and may require optimization for this compound.[1][2]
HPLC-DAD Method
High-performance liquid chromatography with a diode-array detector (HPLC-DAD) is a more accessible alternative, though it may have lower sensitivity compared to MS detection.
Table 2: HPLC-DAD Parameters for Flavonoid Glycoside Analysis
| Parameter | Value |
| Chromatography System | Agilent 1200 Series or equivalent |
| Column | Zorbax SB-C18 (150 mm x 4.6 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0 min – 30% B; 20 min – 70% B; 22 min – 100% B; 30 min – 100% B |
| Flow Rate | 0.25 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 4 µL |
| Detection Wavelength | 280 nm and 365 nm |
This table provides a general method for flavonoid analysis and should be optimized for this compound.[3]
Experimental Protocols
Sample Preparation
Proper sample preparation is critical to remove interferences and enrich the analyte of interest. The choice of method depends on the biological matrix.
This is a simple and common method for removing proteins from plasma or serum.[4][5][6]
-
To 100 µL of plasma or serum in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile (or methanol).
-
Vortex the mixture for 1 minute to precipitate the proteins.
-
Centrifuge at 12,000 rpm for 10 minutes at 4 °C.
-
Transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 37 °C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex for 30 seconds and centrifuge to pellet any remaining particulates.
-
Inject an aliquot into the LC-MS/MS system.
Liquid-liquid extraction (LLE) is used to extract compounds from aqueous samples like urine into an immiscible organic solvent.[7][8]
-
To 1 mL of urine, add a suitable internal standard.
-
Adjust the pH of the urine sample to acidic conditions (e.g., pH 4-5) using formic acid.
-
Add 3 mL of ethyl acetate (or another suitable organic solvent).
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 4,000 rpm for 10 minutes to separate the layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Repeat the extraction process on the aqueous layer with another 3 mL of ethyl acetate.
-
Combine the organic extracts and evaporate to dryness under nitrogen.
-
Reconstitute the residue in the mobile phase for analysis.
Pharmacokinetic Study Data
The following table summarizes pharmacokinetic parameters for a compound structurally similar to this compound (Quercetin-3-O-β-D-glucopyranoside-(4→1)-α-L-rhamnoside) in rats, which can provide an initial estimate for study design.[1][2]
Table 3: Pharmacokinetic Parameters of a this compound Analog in Rats
| Parameter | Intravenous (20 mg/kg) | Oral (40 mg/kg) |
| Cmax (ng/mL) | - | 158.3 ± 21.7 |
| Tmax (min) | - | 30 |
| AUC (0-t) (ng·min/mL) | 32789 ± 4567 | 1118 ± 382 |
| t1/2 (min) | 215.4 ± 25.8 | 236.9 ± 28.6 |
| Absolute Bioavailability (%) | - | 3.41 ± 1.21 |
Data represents mean ± SD (n=3).[2] This data is for a related compound and should be used as a reference only.
Visualization of Workflows and Pathways
Experimental Workflow
The following diagram illustrates a typical workflow for the quantification of this compound in a biological sample.
Potential Signaling Pathways
Flavonoids are known to modulate several key signaling pathways involved in inflammation and cellular stress responses. The diagrams below illustrate the potential mechanisms through which this compound may exert its biological effects.
The NF-κB pathway is a central regulator of inflammation. Some flavonoids have been shown to inhibit this pathway.[9][10]
References
- 1. A UPLC-MS/MS Method for Qualification of Quercetin-3-O-β-D-glucopyranoside-(4→1)-α-L-rhamnoside in Rat Plasma and Application to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Protein Precipitation (PPT) Extraction | Phenomenex [phenomenex.com]
- 6. agilent.com [agilent.com]
- 7. Analysis of isoflavones and flavonoids in human urine by UHPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. α-rhamnrtin-3-α-rhamnoside exerts anti-inflammatory effects on lipopolysaccharide-stimulated RAW264.7 cells by abrogating NF-κB and activating the Nrf2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. globalsciencebooks.info [globalsciencebooks.info]
Synthesis of Rhamnocitrin 3-Glucoside Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of rhamnocitrin 3-glucoside derivatives. Given the limited availability of direct synthesis routes for this specific compound in the literature, this guide presents established methodologies for the synthesis of structurally similar flavonoid glycosides. These protocols can be adapted by researchers to achieve the desired rhamnocitrin derivatives. Both enzymatic and chemical synthesis strategies are discussed, offering flexibility based on laboratory capabilities and desired outcomes.
Introduction
Rhamnocitrin, a 7-O-methylated derivative of kaempferol, is a flavonoid with demonstrated anti-inflammatory, antioxidant, and anti-cancer properties. Glycosylation, the attachment of sugar moieties, can significantly enhance the solubility, stability, and bioavailability of flavonoids, making their derivatives attractive candidates for drug development. This document outlines protocols for the synthesis of this compound and its derivatives, focusing on providing practical, adaptable methods for research and development.
Data Presentation
The following table summarizes key quantitative data from enzymatic synthesis of related flavonoid glycosides, which can serve as a benchmark for the synthesis of this compound derivatives.
| Flavonoid Substrate | Enzyme(s) | Host Organism | Product | Titer | Reference |
| Quercetin | AtUGT78D2, AtUGT89C1 | E. coli | Quercetin-3-O-glucoside-7-O-rhamnoside | 67 mg/L | [1] |
| Hesperetin | GtfC, rmlABCD | E. coli | Hesperetin-3'-O-rhamnoside | 2.4 g/L | [2] |
| Quercetin | GtfC, rmlABCD | E. coli | Quercitrin (Quercetin 3-O-rhamnoside) | 4.3 g/L | [2] |
| Kaempferol | GtfC, rmlABCD | E. coli | Afzelin (Kaempferol 3-O-rhamnoside) | 1.9 g/L | [2] |
| Isorhamnetin | Rhamnosyltransferase (78D1), GmSUS, VvRHM-NRS | In vitro | Isorhamnetin-3-O-rhamnoside | 231 mg/L | [3] |
Experimental Protocols
Two primary approaches for the synthesis of this compound derivatives are detailed below: enzymatic synthesis and chemical synthesis.
Protocol 1: Enzymatic Synthesis of this compound using Whole-Cell Biotransformation
This protocol describes a whole-cell biotransformation approach using engineered E. coli to produce this compound. This method leverages the high regioselectivity of glycosyltransferases.
1.1. Principle:
Engineered E. coli strains are utilized to overexpress a flavonoid-3-O-glucosyltransferase (e.g., AtUGT78D2 from Arabidopsis thaliana) and the necessary enzymes for the synthesis of the sugar donor, UDP-glucose. The E. coli cells are cultured and then fed with the precursor, rhamnocitrin. The intracellular enzymes then catalyze the glucosylation of rhamnocitrin at the 3-position.
1.2. Materials:
-
E. coli strain (e.g., BL21(DE3))
-
Expression vector (e.g., pET series) containing the gene for a flavonoid-3-O-glucosyltransferase (e.g., AtUGT78D2)
-
Expression vector containing genes for UDP-glucose synthesis (optional, as E. coli produces UDP-glucose endogenously, but overexpression can improve yields)
-
Luria-Bertani (LB) medium
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Rhamnocitrin
-
Appropriate antibiotics
-
Solvents for extraction (e.g., ethyl acetate)
-
Analytical instruments (HPLC, LC-MS)
1.3. Methodology:
-
Transformation: Transform the E. coli host strain with the expression plasmid(s).
-
Cultivation:
-
Inoculate a single colony of the transformed E. coli into 5 mL of LB medium containing the appropriate antibiotic(s).
-
Incubate overnight at 37°C with shaking (200 rpm).
-
Inoculate 1 L of LB medium with the overnight culture.
-
Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
-
Induction:
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1.0 mM.
-
Continue to incubate the culture at a lower temperature (e.g., 18-25°C) for 12-16 hours to ensure proper protein folding.
-
-
Biotransformation:
-
Harvest the cells by centrifugation (5000 x g, 10 min, 4°C).
-
Resuspend the cell pellet in a reaction buffer (e.g., 50 mM phosphate buffer, pH 7.5) to a desired cell density (e.g., OD600 of 10).
-
Add rhamnocitrin (dissolved in a small amount of DMSO or ethanol) to the cell suspension to a final concentration of 0.1-1 mM.
-
Incubate the reaction mixture at 30°C with shaking for 24-72 hours. Monitor the progress of the reaction by taking samples at regular intervals and analyzing them by HPLC.
-
-
Extraction and Purification:
-
After the reaction is complete, centrifuge the mixture to remove the cells.
-
Extract the supernatant with an equal volume of ethyl acetate three times.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.
-
Purify the resulting crude product by column chromatography (e.g., silica gel) or preparative HPLC to obtain pure this compound.
-
-
Analysis: Confirm the structure of the product using LC-MS and NMR spectroscopy.
Protocol 2: Chemical Synthesis of Rhamnocitrin Glycosides
This protocol outlines a general chemical approach for the glycosylation of rhamnocitrin. The key challenge in chemical synthesis is achieving regioselectivity. This protocol involves the use of protecting groups to selectively glycosylate the desired hydroxyl group.
2.1. Principle:
The Koenigs-Knorr reaction is a classic method for glycosylation. It involves the reaction of a glycosyl halide (e.g., acetobromo-α-D-glucose) with an alcohol (in this case, a protected rhamnocitrin) in the presence of a promoter, typically a silver or mercury salt. Subsequent deprotection yields the desired glycoside.
2.2. Materials:
-
Rhamnocitrin
-
Protecting group reagents (e.g., benzyl bromide, acetic anhydride)
-
Acetobromo-α-D-glucose (or other glycosyl donor)
-
Promoter (e.g., silver carbonate, silver triflate)
-
Anhydrous solvents (e.g., dichloromethane, acetonitrile, pyridine)
-
Deprotection reagents (e.g., palladium on carbon for debenzylation, sodium methoxide for deacetylation)
-
Silica gel for column chromatography
-
Analytical instruments (TLC, HPLC, NMR)
2.3. Methodology:
-
Protection of Rhamnocitrin:
-
To achieve selective glycosylation at the 3-position, the more reactive hydroxyl groups at positions 5 and 4' must be protected. The 7-position is already methylated in rhamnocitrin.
-
A common strategy is to selectively protect the 4'- and 5-hydroxyl groups. This can be a multi-step process and may require optimization. For example, selective benzylation of the 4'- and 5-OH groups can be attempted.
-
-
Glycosylation (Koenigs-Knorr Reaction):
-
Dissolve the protected rhamnocitrin in an anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., argon or nitrogen).
-
Add the promoter (e.g., silver carbonate) to the solution.
-
Slowly add a solution of acetobromo-α-D-glucose in the same solvent to the reaction mixture at room temperature.
-
Stir the reaction mixture in the dark for 12-24 hours. Monitor the reaction progress by TLC.
-
-
Work-up and Purification of the Protected Glycoside:
-
Once the reaction is complete, filter the mixture through a pad of Celite to remove the silver salts.
-
Wash the filtrate with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the protected this compound.
-
-
Deprotection:
-
Dissolve the protected glycoside in an appropriate solvent.
-
For deacetylation of the sugar moiety, treat with a catalytic amount of sodium methoxide in methanol.
-
For debenzylation of the flavonoid core, use catalytic hydrogenation with palladium on carbon (H2, Pd/C).
-
Monitor the deprotection by TLC.
-
-
Final Purification and Analysis:
-
After deprotection is complete, neutralize the reaction if necessary, and remove the solvent.
-
Purify the final product by column chromatography or preparative HPLC.
-
Characterize the final product by LC-MS and NMR to confirm its structure and purity.
-
Visualizations
Enzymatic Synthesis Workflow
Caption: Workflow for the enzymatic synthesis of this compound.
Chemical Synthesis Workflow
Caption: General workflow for the chemical synthesis of this compound.
Potential Signaling Pathway Involvement
While specific signaling pathways for this compound are not extensively studied, related flavonoid glycosides are known to modulate key cellular signaling pathways. The diagram below illustrates a potential mechanism of action based on the known activities of similar compounds.
Caption: Potential signaling pathways modulated by rhamnocitrin derivatives.
References
Application Notes & Protocols: Rhamnocitrin 3-glucoside as a Reference Standard in Chromatography
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of Rhamnocitrin 3-glucoside as a reference standard in various chromatographic techniques, including High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), and Thin-Layer Chromatography (TLC). The methods described are essential for the quantification and quality control of herbal extracts and pharmaceutical formulations.
Introduction to this compound
This compound is a flavonoid glycoside naturally occurring in a variety of medicinal plants, including Astragalus membranaceus. As a derivative of kaempferol, it exhibits various biological activities, such as antioxidant and anti-inflammatory effects. Due to its well-defined chemical structure and purity, this compound is an excellent candidate for use as a reference standard in chromatographic analysis.
Chemical Structure:
Caption: Chemical structure of this compound.
Physicochemical Properties:
| Property | Value |
| Molecular Formula | C₂₂H₂₂O₁₁ |
| Molecular Weight | 462.40 g/mol |
| Appearance | Pale yellow powder |
| Solubility | Soluble in methanol, ethanol, DMSO |
High-Performance Liquid Chromatography (HPLC-DAD) Method
This section details a validated HPLC method for the quantification of this compound. The protocol is based on established methods for similar flavonoid glycosides, such as Quercetin-3-O-β-D-glucoside, due to their structural similarity.[1][2]
Experimental Protocol
Instrumentation:
-
HPLC system with a Diode Array Detector (DAD)
-
Quaternary pump
-
Autosampler
-
Column oven
-
Data acquisition and processing software
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Gradient elution with: A: 0.1% Formic Acid in Water B: Acetonitrile |
| Gradient Program | 0-5 min, 10% B; 5-20 min, 10-30% B; 20-25 min, 30-50% B; 25-30 min, 50-10% B; 30-35 min, 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection | Diode Array Detector (DAD) at 265 nm and 350 nm |
Standard Solution Preparation:
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.
-
Working Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to concentrations ranging from 1 to 100 µg/mL.
Sample Preparation (for plant extracts):
-
Accurately weigh 1 g of the powdered plant material.
-
Extract with 20 mL of 70% ethanol in an ultrasonic bath for 30 minutes.
-
Centrifuge the extract at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter prior to HPLC analysis.
Method Validation Data
The following table summarizes the validation parameters for a representative HPLC method for a structurally similar flavonoid glycoside.[1][2]
| Parameter | Result |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.7 µg/mL |
| Precision (RSD%) | < 2.0% (Intra-day and Inter-day) |
| Accuracy (Recovery %) | 98.5% - 101.2% |
| Specificity | No interference from blank matrix |
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) Method
For higher sensitivity and selectivity, a UPLC-MS/MS method is recommended, particularly for complex matrices or trace-level quantification.
Experimental Protocol
Instrumentation:
-
UPLC system coupled with a triple quadrupole mass spectrometer
-
Electrospray Ionization (ESI) source
Chromatographic and MS Conditions:
| Parameter | Condition |
| Column | Acquity UPLC BEH C18 (e.g., 100 mm x 2.1 mm, 1.7 µm) |
| Mobile Phase | Gradient elution with: A: 0.1% Formic Acid in Water B: Acetonitrile |
| Gradient Program | 0-1 min, 5% B; 1-5 min, 5-95% B; 5-6 min, 95% B; 6-6.1 min, 95-5% B; 6.1-8 min, 5% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 2 µL |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| MRM Transition | Precursor ion (m/z) 461.1 -> Product ion (m/z) 299.1 (Rhamnocitrin) |
Method Validation Data
The following table presents typical validation data for a UPLC-MS/MS method for a similar flavonoid glycoside.
| Parameter | Result |
| Linearity Range | 0.5 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.1 ng/mL |
| Limit of Quantification (LOQ) | 0.5 ng/mL |
| Precision (RSD%) | < 5.0% (Intra-day and Inter-day) |
| Accuracy (Recovery %) | 95.7% - 104.3% |
Thin-Layer Chromatography (TLC) Method
TLC provides a rapid and cost-effective method for the qualitative identification of this compound in herbal materials.
Experimental Protocol
Materials:
-
TLC plates (Silica gel 60 F₂₅₄)
-
Developing chamber
-
Capillary tubes for spotting
-
UV lamp (254 nm and 366 nm)
-
Spraying reagent (e.g., Natural Products-Polyethylene Glycol reagent, NP/PEG)
Procedure:
-
Spotting: Apply 10 µL of the standard solution (1 mg/mL) and the sample extract onto the TLC plate.
-
Development: Develop the plate in a saturated chamber with a mobile phase of Ethyl Acetate : Formic Acid : Glacial Acetic Acid : Water (100:11:11:26, v/v/v/v) .
-
Drying: After the solvent front has reached the top, remove the plate and dry it completely.
-
Detection:
-
Visualize the plate under UV light at 254 nm and 366 nm.
-
Spray the plate with NP/PEG reagent and observe the fluorescence under UV 366 nm. This compound should appear as a distinct spot.
-
-
Rf Value: Calculate the Retention factor (Rf) and compare it with the standard.
Experimental Workflows and Signaling Pathways
General Workflow for Chromatographic Analysis
Caption: General workflow for chromatographic analysis using a reference standard.
Anti-inflammatory Signaling Pathway of Rhamnocitrin
Rhamnocitrin, the aglycone of this compound, is known to exert anti-inflammatory effects by modulating key signaling pathways. The following diagram illustrates the inhibition of the pro-inflammatory NF-κB pathway and the activation of the antioxidant Nrf2 pathway.
Caption: Rhamnocitrin's anti-inflammatory mechanism of action.
Conclusion
This compound serves as a reliable reference standard for the qualitative and quantitative analysis of herbal products and pharmaceutical formulations. The detailed HPLC, UPLC-MS/MS, and TLC protocols provided in these application notes offer robust methods for researchers and quality control professionals. The validation data, though based on a structurally similar compound, provides a strong foundation for method development and implementation. The elucidation of its aglycone's role in key anti-inflammatory pathways further underscores the therapeutic potential of compounds within this class.
References
Troubleshooting & Optimization
Technical Support Center: Rhamnocitrin 3-glucoside Extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of Rhamnocitrin 3-glucoside.
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor influencing the extraction yield of this compound?
A1: The choice of solvent is the most critical factor. This compound, being a flavonoid glycoside, is a polar molecule. Therefore, polar solvents or aqueous mixtures of organic solvents are most effective for its extraction.[1][2] Ethanol and methanol, often mixed with water, are commonly used and have demonstrated high extraction efficiencies for polar flavonoids.[3][4]
Q2: How does temperature affect the stability and yield of this compound during extraction?
A2: Higher temperatures can increase the solubility and diffusion rate of the target compound, potentially leading to higher yields.[5] However, elevated temperatures can also cause thermal degradation of flavonoid glycosides, reducing the overall yield.[6][7][8] It is crucial to optimize the extraction temperature to balance yield and stability.
Q3: Can the pH of the extraction solvent impact the yield?
A3: Yes, the pH of the solvent can significantly affect extraction efficiency. For many flavonoids, a slightly acidic medium can improve stability and yield.[3] For instance, the extraction of some flavonoids has been shown to be optimal at a pH around 2.[3] However, extreme pH values should be avoided as they can lead to the degradation of the glycoside.[6]
Q4: What is the recommended particle size of the plant material for efficient extraction?
A4: A smaller particle size, generally less than 0.5 mm, is optimal for efficient extraction as it increases the surface area for solvent contact.[9] Grinding the plant material into a fine powder is a common practice to enhance extraction efficiency.
Troubleshooting Guide
Issue 1: Low Yield of this compound
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Inappropriate Solvent Polarity | This compound is a polar glycoside. Ensure you are using a polar solvent system. Consider switching to a different solvent or optimizing the ratio of organic solvent to water. Aqueous ethanol (50-80%) or methanol are often good starting points.[2][3] |
| Insufficient Extraction Time | The extraction may not have reached equilibrium. Try increasing the extraction time. However, be mindful that prolonged exposure to high temperatures can lead to degradation.[2] |
| Suboptimal Temperature | If the temperature is too low, solubility and diffusion may be limited. If it's too high, degradation may occur.[6][8] Experiment with a range of temperatures (e.g., 40-70°C) to find the optimal balance for your specific plant material and extraction method. |
| Inadequate Solid-to-Liquid Ratio | A low solvent volume may not be sufficient to fully extract the compound. Increasing the solvent-to-solid ratio can enhance mass transfer.[2][5] Ratios between 1:10 and 1:50 (solid:solvent, w/v) are commonly used.[3] |
| Inefficient Extraction Method | Conventional methods like maceration can be less efficient. Consider using modern techniques like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) to improve yield and reduce extraction time.[10][11] |
Issue 2: Degradation of this compound in the Extract
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| High Extraction Temperature | Flavonoid glycosides are susceptible to thermal degradation.[6][7][8] Reduce the extraction temperature. For heat-sensitive compounds, consider using non-thermal extraction methods or methods that allow for precise temperature control. |
| Extreme pH of the Solvent | Both highly acidic and highly alkaline conditions can lead to the hydrolysis or degradation of the glycosidic bond.[6] Maintain the pH of your solvent in a slightly acidic to neutral range. |
| Oxidation | Flavonoids can be prone to oxidation, especially at higher temperatures and in the presence of oxygen. Consider performing the extraction under an inert atmosphere (e.g., nitrogen) or adding an antioxidant to the extraction solvent. |
| Enzymatic Degradation | If using fresh plant material, endogenous enzymes could potentially degrade the target compound. Consider blanching the plant material before extraction to deactivate enzymes. |
Quantitative Data on Flavonoid Glycoside Extraction
The following tables summarize quantitative data from studies on the extraction of flavonoid glycosides, which can serve as a reference for optimizing this compound extraction.
Table 1: Comparison of Extraction Methods for Flavonoid Yield
| Extraction Method | Plant Material | Target Compound(s) | Solvent | Yield | Reference |
| Maceration | Clerodendrum infortunatum | Total Flavonoids | 80% Ethanol | 1.8% | [12] |
| Soxhlet Extraction | Clerodendrum infortunatum | Total Flavonoids | 80% Ethanol | 2.5% | [12] |
| Microwave-Assisted Extraction (MAE) | Clerodendrum infortunatum | Total Flavonoids | 80% Ethanol | 3.2% | [12] |
| Ultrasound-Assisted Extraction (UAE) | Clerodendrum infortunatum | Total Flavonoids | 80% Ethanol | 4.1% | [12] |
| Ultrasound-Enzymatic-Assisted Extraction (UEAE) | Sea Buckthorn Pomace | Total Flavonoids | 48% Ethanol | 21.57 ± 0.45 mg/g | [13] |
Table 2: Effect of Solvent on Flavonoid Extraction Yield
| Plant Material | Extraction Method | Solvent | Total Phenolic Content (mg GAE/g) | Total Flavonoid Content (mg QE/g) | Reference |
| Cistus creticus | Single-Solvent | Ethanol | 89.01 | - | [14] |
| Cistus creticus | Single-Solvent | Water | 84.80 | - | [14] |
| Cistus creticus | Single-Solvent | 50% Ethanol:Water | 96.51 | - | [14] |
| Aurea Helianthus | Successive | Hexane | 12.33 | 10.21 | [15] |
| Aurea Helianthus | Successive | Chloroform | 412.16 | 215.12 | [15] |
| Aurea Helianthus | Successive | Ethyl Acetate | 516.21 | 326.06 | [15] |
| Aurea Helianthus | Successive | Butanol | 311.12 | 111.21 | [15] |
| Aurea Helianthus | Successive | Water | 111.23 | 98.11 | [15] |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
This protocol is a general guideline and should be optimized for your specific plant material.
-
Sample Preparation: Dry the plant material at a moderate temperature (e.g., 40-50°C) and grind it into a fine powder (particle size <0.5 mm).
-
Extraction Setup:
-
Place a known amount of the powdered plant material (e.g., 1 g) into an extraction vessel.
-
Add the extraction solvent (e.g., 20 mL of 70% ethanol) to achieve the desired solid-to-liquid ratio.
-
-
Sonication:
-
Place the extraction vessel in an ultrasonic bath or use an ultrasonic probe.
-
Set the desired temperature (e.g., 50°C), ultrasound power (e.g., 300 W), and extraction time (e.g., 30 minutes).[13]
-
-
Post-Extraction:
-
After sonication, separate the extract from the solid residue by centrifugation or filtration.
-
Collect the supernatant (the extract).
-
-
Analysis:
-
Analyze the extract for this compound content using a validated analytical method such as High-Performance Liquid Chromatography (HPLC).
-
Protocol 2: Microwave-Assisted Extraction (MAE) of this compound
This protocol is a general guideline and should be optimized for your specific plant material.
-
Sample Preparation: Dry and grind the plant material as described in the UAE protocol.
-
Extraction Setup:
-
Place a known amount of the powdered plant material (e.g., 1 g) into a microwave-safe extraction vessel.
-
Add the extraction solvent (e.g., 30 mL of 60% ethanol).
-
-
Microwave Irradiation:
-
Place the vessel in a microwave extraction system.
-
Set the desired microwave power (e.g., 500 W), temperature (e.g., 60°C), and extraction time (e.g., 10 minutes).
-
-
Post-Extraction:
-
Allow the vessel to cool to room temperature.
-
Separate the extract from the solid residue by centrifugation or filtration.
-
-
Analysis:
-
Quantify the this compound content in the extract using HPLC.
-
Visualizations
Caption: General workflow for the extraction and quantification of this compound.
Caption: Key parameters influencing the outcomes of this compound extraction.
References
- 1. mdpi.com [mdpi.com]
- 2. Environmentally Friendly Methods for Flavonoid Extraction from Plant Material: Impact of Their Operating Conditions on Yield and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Extraction of Flavonoids From Natural Sources Using Modern Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Influence of Solvent Choice on the Extraction of Bioactive Compounds from Asteraceae: A Comparative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimization of Total Flavonoid Compound Extraction from Gynura medica Leaf Using Response Surface Methodology and Chemical Composition Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Effects of the Processing Temperature on the Degradation of Food Flavonoids | Drupal [umsibslor.univ-lorraine.fr]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Research Progress on Extraction and Detection Technologies of Flavonoid Compounds in Foods - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Optimization of Ultrasonic-Enzymatic-Assisted Extraction of Flavonoids from Sea Buckthorn (Hippophae rhamnoides L.) Pomace: Chemical Composition and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. arxiv.org [arxiv.org]
Technical Support Center: Rhamnocitrin 3-glucoside Solubility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with Rhamnocitrin 3-glucoside.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a flavonoid glycoside, a class of natural compounds found in various plants.[1][2] Like many flavonoids, it exhibits poor water solubility, which can pose significant challenges for its use in experimental settings, particularly for in vitro and in vivo biological assays.[3][4] Inadequate dissolution can lead to inaccurate and unreliable experimental results.
Q2: In which common laboratory solvents is this compound soluble?
While quantitative solubility data for this compound is not extensively published, chemical suppliers indicate its solubility in several organic solvents. It is generally soluble in Dimethyl Sulfoxide (DMSO), Pyridine, Methanol, and Ethanol.[5][6]
Q3: Is this compound soluble in water or aqueous buffers?
This compound is expected to have very low solubility in water and aqueous buffers. This is a common characteristic of many flavonoid glycosides. To achieve a suitable concentration for biological assays, the use of a co-solvent is typically required.
Q4: How can I prepare a stock solution of this compound?
To prepare a stock solution, it is recommended to first dissolve this compound in an organic solvent such as DMSO.[7] For example, a stock solution of 10 mM in DMSO is a common starting point for many experiments.
Q5: What is the recommended storage condition for this compound solutions?
Stock solutions prepared in an organic solvent like DMSO should be stored at -20°C for long-term stability.[5][6] It is advisable to prepare aliquots to avoid repeated freeze-thaw cycles. Aqueous solutions are generally not recommended for storage for more than one day.[7]
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound and provides step-by-step solutions.
Issue 1: The compound is not dissolving in my chosen solvent.
-
Initial Check:
-
Verify the purity of the this compound. Impurities can affect solubility.
-
Ensure the solvent is of high purity and anhydrous, as water content can reduce solubility in organic solvents.
-
-
Troubleshooting Steps:
-
Increase Temperature: Gently warming the solution (e.g., in a 37°C water bath) can aid dissolution. Avoid excessive heat, which may degrade the compound.
-
Sonication: Use an ultrasonic bath to provide mechanical agitation and break down any aggregates, facilitating dissolution.
-
Try a Different Solvent: If the compound remains insoluble, consider switching to a stronger organic solvent. Based on data for similar compounds, DMSO generally offers higher solubility than ethanol.[7]
-
Issue 2: Precipitation occurs when diluting the stock solution into an aqueous buffer.
-
Initial Check:
-
Confirm the final concentration of the organic solvent (e.g., DMSO) in your aqueous solution. High concentrations of organic solvents can be toxic to cells.
-
-
Troubleshooting Steps:
-
Optimize Co-solvent Concentration: The final concentration of the organic co-solvent should be kept to a minimum, typically below 1% (v/v) for cell-based assays, to avoid cytotoxicity.
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions of the stock solution in the aqueous buffer. This gradual change in solvent polarity can sometimes prevent precipitation.
-
Use of Pluronic F-68: Incorporating a small amount of a non-ionic surfactant like Pluronic F-68 in the aqueous buffer can help to maintain the solubility of hydrophobic compounds.
-
Issue 3: Inconsistent results in biological assays.
-
Initial Check:
-
Visually inspect your final working solution for any signs of precipitation before adding it to your assay. Even fine, invisible precipitates can lead to inconsistent results.
-
-
Troubleshooting Steps:
-
Solubility Enhancement Techniques: For applications requiring higher aqueous concentrations, consider more advanced solubilization methods:
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble molecules, increasing their aqueous solubility.[4][8]
-
Solid Dispersions: This technique involves dispersing the compound in a solid carrier matrix at the molecular level to improve its dissolution rate.[8]
-
-
pH Adjustment: The solubility of some flavonoids can be influenced by pH.[9] However, ensure that any pH adjustment is compatible with your experimental system.
-
Data Presentation
The following table summarizes the known and estimated solubility of this compound and a structurally similar compound, isoquercitroside, in common laboratory solvents.
| Compound | Solvent | Solubility | Source |
| This compound | DMSO | Soluble | [5][6] |
| Pyridine | Soluble | [5][6] | |
| Methanol | Soluble | [5][6] | |
| Ethanol | Soluble | [5][6] | |
| Isoquercitroside (for comparison) | Ethanol | ~1 mg/mL | [7] |
| DMSO | ~30 mg/mL | [7] | |
| Dimethyl formamide (DMF) | ~15 mg/mL | [7] | |
| 1:4 DMSO:PBS (pH 7.2) | ~0.2 mg/mL | [7] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh the required amount of this compound (Molecular Weight: 462.40 g/mol ).[2] For 1 mL of a 10 mM solution, you will need 4.624 mg.
-
Dissolution: Add the appropriate volume of high-purity DMSO to the solid compound in a sterile microcentrifuge tube.
-
Mixing: Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath or sonication can be used to aid dissolution if necessary.
-
Storage: Store the stock solution in aliquots at -20°C.
Protocol 2: Preparation of a Working Solution for Cell-Based Assays
-
Determine Final Concentration: Decide on the final concentration of this compound required for your experiment.
-
Dilution Calculation: Calculate the volume of the 10 mM DMSO stock solution needed to achieve the final concentration in your cell culture medium. Ensure the final DMSO concentration is non-toxic to your cells (typically ≤ 0.5%).
-
Dilution: Directly add the calculated volume of the DMSO stock solution to the pre-warmed cell culture medium and mix immediately and thoroughly by pipetting or gentle vortexing.
-
Application: Use the freshly prepared working solution immediately for your experiment.
Visualizations
Caption: Workflow for preparing and troubleshooting solutions of this compound.
Caption: Decision-making process for addressing solubility challenges with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-3-((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl)oxychromen-4-one | C22H22O11 | CID 14704550 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Drug design strategies that aim to improve the low solubility and poor bioavailability conundrum in quercetin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cyclic Glucans Enhance Solubility of Bioavailable Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rhamnocitrin 3-apiosyl-(1->2)-glucoside | CAS:148031-68-9 | Manufacturer ChemFaces [chemfaces.com]
- 6. Rhamnocitrin-3-O-neohesperoside-4'-O-glucoside | CAS:446276-95-5 | Manufacturer ChemFaces [chemfaces.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. ijbpas.com [ijbpas.com]
- 9. pharmacophorejournal.com [pharmacophorejournal.com]
Stability of Rhamnocitrin 3-glucoside under different storage conditions
This technical support center provides guidance on the stability of Rhamnocitrin 3-glucoside under various storage conditions. The information is intended for researchers, scientists, and drug development professionals to assist in designing and troubleshooting experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound?
A1: this compound, a flavonoid glycoside, is expected to be more stable than its aglycone form, rhamnocitrin.[1] Glycosylation generally enhances the stability of flavonoids.[1][2] However, like other flavonoids, its stability is influenced by factors such as temperature, pH, and light exposure.[2][3]
Q2: What are the recommended short-term storage conditions for this compound solutions?
A2: For short-term storage, it is recommended to prepare solutions on the same day of use. If advance preparation is necessary, store the solution in tightly sealed vials at -20°C for up to two weeks.[4]
Q3: How does temperature affect the stability of this compound?
A3: High temperatures can lead to the degradation of flavonoids. For instance, some flavonoids show over 50% degradation at 90°C. It is advisable to store this compound, both in solid form and in solution, at low temperatures (e.g., 4°C for short-term and -20°C for long-term) to minimize degradation.[4][5]
Q4: What is the effect of pH on the stability of this compound?
A4: Flavonoids are generally most stable in acidic conditions (pH < 7).[6][7] Alkaline conditions can promote degradation. For example, some flavone aglycones degrade progressively at pH 5 and 7.[6] It is recommended to maintain a slightly acidic pH for solutions of this compound to enhance its stability.
Q5: Is this compound sensitive to light?
A5: Yes, flavonoids can be sensitive to light, which can cause degradation.[2][3] It is crucial to store both solid this compound and its solutions in light-protected containers (e.g., amber vials) and to minimize exposure to light during experiments.[4]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Loss of compound during storage | Improper storage temperature. | Store solid compound and solutions at recommended low temperatures (-20°C for long-term).[4] |
| Exposure to light. | Always store in light-protected containers.[4] | |
| Unsuitable pH of the solution. | Maintain a slightly acidic pH for solutions to improve stability. | |
| Inconsistent experimental results | Degradation of stock solution. | Prepare fresh stock solutions for each experiment or use aliquots stored at -20°C for no longer than two weeks.[4] |
| Incomplete dissolution. | Ensure the compound is fully dissolved in the chosen solvent before use. | |
| Appearance of unknown peaks in HPLC analysis | Degradation of this compound. | Review storage conditions and experimental setup to minimize degradation. Use LC-MS to identify potential degradation products.[8] |
Stability Data Summary (Based on Related Flavonoid Glycosides)
Since specific quantitative stability data for this compound is limited, the following tables summarize stability data for structurally related flavonoid glycosides to provide a general indication of expected stability.
Table 1: Effect of Temperature on Flavonoid Glycoside Stability
| Compound | Temperature (°C) | Time | Remaining Compound (%) | Reference |
| Rutin | 70 | 120 min | ~90% | [8] |
| Rutin | 90 | 120 min | ~75% | [8] |
| Rutin | 130 | 120 min | ~20% | [8] |
| Luteolin-7-O-glucoside | 70 | 120 min | ~90% | [8] |
| Luteolin-7-O-glucoside | 90 | 120 min | ~85% | [8] |
| Luteolin-7-O-glucoside | 100 | 120 min | ~50% | [8] |
Table 2: Effect of pH on Flavonoid Stability
| Compound | pH | Temperature (°C) | Time | Stability | Reference |
| Apiin (Apigenin-7-O-apiosylglucoside) | 3 | 100 | 1 h | Rapid degradation | [6] |
| Apiin (Apigenin-7-O-apiosylglucoside) | 5 & 7 | 100 | up to 5 h | Relatively stable | [6] |
| Apigenin 7-O-glucoside | 3, 5, & 7 | 100 | up to 5 h | Little degradation | [6] |
| Cyanidin 3-glucoside | 2.0 | 25 | 8 h | 99% remained | [9] |
Experimental Protocol: Stability Testing of this compound
This protocol outlines a general method for assessing the stability of this compound under various conditions using High-Performance Liquid Chromatography (HPLC).
1. Materials and Reagents:
-
This compound (high purity standard)
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid or phosphoric acid (for mobile phase acidification)
-
Buffers of various pH (e.g., pH 3, 5, 7, 9)
-
Temperature-controlled incubator or water bath
-
Light chamber with controlled UV and visible light output
-
HPLC system with a UV detector
-
C18 HPLC column
2. Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., methanol or DMSO) to prepare a concentrated stock solution (e.g., 1 mg/mL).
3. Stability Study Design:
-
Temperature Stability:
-
Dilute the stock solution with an appropriate buffer (e.g., pH 5) to a final concentration (e.g., 50 µg/mL).
-
Aliquot the solution into several vials.
-
Incubate the vials at different temperatures (e.g., 4°C, 25°C, 40°C, 60°C).
-
At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw a vial from each temperature, cool it to room temperature, and analyze by HPLC.
-
-
pH Stability:
-
Dilute the stock solution with buffers of different pH values (e.g., 3, 5, 7, 9) to a final concentration.
-
Incubate the solutions at a constant temperature (e.g., 25°C).
-
Analyze samples by HPLC at various time intervals.
-
-
Photostability:
-
Dilute the stock solution with a suitable buffer.
-
Expose the solution in a transparent vial to a controlled light source (e.g., ICH-compliant photostability chamber).
-
Wrap a control sample in aluminum foil and place it in the same chamber.
-
Analyze both exposed and control samples by HPLC at different time points.
-
4. HPLC Analysis:
-
Mobile Phase: A gradient of acidified water (A) and acetonitrile (B) is commonly used. For example, a gradient from 10% B to 90% B over 30 minutes.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at the λmax of this compound (typically around 265 nm and 350 nm for flavonols).
-
Quantification: Calculate the percentage of this compound remaining at each time point by comparing the peak area to the initial (time 0) peak area.
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Potential degradation pathway of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CAS 41545-37-3 | Rhamnocitrin 3-O-β-D-glucoside [phytopurify.com]
- 5. Czech Journal of Food Sciences: Effect of storage temperature on the decay of catechins and procyanidins in dark chocolate [cjfs.agriculturejournals.cz]
- 6. Effects of food formulation and thermal processing on flavones in celery and chamomile - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. 2024.sci-hub.se [2024.sci-hub.se]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing HPLC Parameters for Rhamnocitrin 3-Glucoside Separation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the HPLC separation of Rhamnocitrin 3-glucoside.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of this compound and other flavonoid glycosides.
Problem: Poor Peak Shape (Tailing or Fronting)
Q1: My peak for this compound is tailing. What are the likely causes and how can I fix it?
A1: Peak tailing is a common issue when analyzing flavonoid glycosides and can be caused by several factors. Here's a systematic approach to troubleshooting:
-
Secondary Interactions: Residual silanol groups on the silica-based C18 column can interact with the polar hydroxyl groups of this compound, causing tailing.
-
Solution: Add a small amount of an acidic modifier to the mobile phase to suppress the ionization of silanol groups. Commonly used acids include formic acid, acetic acid, or trifluoroacetic acid (TFA) at concentrations of 0.05-0.1%.[1] Using an end-capped column can also minimize these secondary interactions.
-
-
Mobile Phase pH: The pH of the mobile phase can significantly affect the ionization state of the analyte and the stationary phase. For acidic compounds like flavonoids, a mobile phase pH that is 2 units below the pKa of the compound is ideal to ensure it is in its neutral form.
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Solution: Try diluting your sample or reducing the injection volume.
-
-
Column Contamination or Degradation: Accumulation of contaminants on the column frit or degradation of the stationary phase can lead to poor peak shape.
-
Solution: Flush the column with a strong solvent. If the problem persists, consider replacing the guard column or the analytical column itself.
-
Q2: I am observing peak fronting. What could be the reason?
A2: Peak fronting is less common than tailing for flavonoids but can occur due to:
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause the analyte to move through the top of the column too quickly, resulting in a fronting peak.
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase.
-
-
Column Overload: Similar to tailing, injecting a highly concentrated sample can also sometimes lead to fronting.
-
Solution: Reduce the sample concentration or injection volume.
-
Problem: Poor Resolution or No Separation
Q3: I am not getting good separation between this compound and other components in my sample.
A3: Achieving good resolution is key to accurate quantification. Here are some parameters to optimize:
-
Mobile Phase Composition: The ratio of organic solvent (acetonitrile or methanol) to the aqueous phase is a critical factor.
-
Solution: A gradient elution is often necessary for complex samples containing multiple flavonoids.[3] Start with a lower percentage of the organic solvent and gradually increase it. This will help to separate compounds with different polarities. Acetonitrile often provides better resolution for flavonoids than methanol.
-
-
Gradient Slope: A shallow gradient (slower increase in organic solvent concentration) can improve the separation of closely eluting peaks.
-
Solution: Optimize the gradient profile by adjusting the rate of change of the mobile phase composition.
-
-
Column Chemistry: While C18 is the most common stationary phase, other chemistries might provide better selectivity.
-
Solution: Consider trying a different column, such as a phenyl-hexyl or a C8 column, which can offer different selectivities for aromatic compounds like flavonoids.
-
Problem: Fluctuating Retention Times
Q4: The retention time for this compound is not consistent between injections.
A4: Unstable retention times can compromise the reliability of your method. Check the following:
-
System Equilibration: Insufficient column equilibration between runs, especially with gradient elution, is a common cause of retention time drift.
-
Solution: Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection. An equilibration time of 5-10 column volumes is a good starting point.
-
-
Pump Performance: Issues with the HPLC pump, such as leaks or malfunctioning check valves, can lead to inconsistent mobile phase delivery.
-
Solution: Check the pump pressure for any unusual fluctuations. Perform routine maintenance on your HPLC system, including checking for leaks and cleaning or replacing check valves.
-
-
Mobile Phase Preparation: Inconsistent mobile phase preparation can lead to shifts in retention time.
-
Solution: Prepare fresh mobile phase for each analysis and ensure accurate measurement of all components. Degas the mobile phase to prevent bubble formation.
-
Frequently Asked Questions (FAQs)
Q5: What is a good starting point for developing an HPLC method for this compound?
A5: Based on methods for similar flavonoid glycosides, a good starting point would be:
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2]
-
Mobile Phase:
-
Elution: A gradient elution from a lower to a higher concentration of Solvent B.
-
Flow Rate: 1.0 mL/min.[2]
-
Detection Wavelength: Flavonoids typically have strong absorbance between 254 nm and 370 nm. A photodiode array (PDA) detector is useful for determining the optimal wavelength. For similar kaempferol glycosides, detection is often performed around 360 nm.[4]
-
Column Temperature: Ambient or slightly elevated (e.g., 35°C) to improve peak shape and reduce viscosity.[2]
Q6: Should I use isocratic or gradient elution for this compound analysis?
A6: For a pure standard, an isocratic method might be sufficient. However, if you are analyzing this compound in a complex matrix, such as a plant extract, a gradient elution is highly recommended.[3] This will allow for the separation of compounds with a wide range of polarities and provide better resolution.
Q7: How do I prepare a plant extract sample for HPLC analysis of this compound?
A7: A common procedure for preparing plant extracts for flavonoid analysis involves:
-
Extraction: Extract the plant material with a suitable solvent, such as methanol or ethanol.
-
Filtration: Filter the extract to remove particulate matter.
-
Solid-Phase Extraction (SPE): For cleaner samples, you can use an SPE cartridge (e.g., C18) to remove interfering compounds.
-
Final Preparation: Evaporate the solvent and reconstitute the residue in the initial mobile phase before injection.
Experimental Protocols and Data
The following tables summarize typical HPLC parameters used for the separation of flavonoid glycosides, which can be adapted for this compound.
Table 1: Recommended Starting HPLC Parameters for this compound
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10-20 µL |
| Column Temperature | 35°C |
| Detection | PDA Detector, 254-370 nm (monitor around 360 nm) |
Table 2: Example Gradient Elution Program for Flavonoid Glycoside Separation
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 85 | 15 |
| 10 | 85 | 15 |
| 70 | 71.2 | 28.8 |
| 80 | 62 | 38 |
| 90 | 0 | 100 |
This is an example gradient program adapted from a method for separating flavonoid glycosides in Astragali Complanati Semen and may require optimization for this compound.[3]
Visualizations
The following diagrams illustrate common workflows and logical relationships in HPLC troubleshooting for this compound separation.
Caption: A logical workflow for troubleshooting common HPLC issues.
Caption: A decision tree for troubleshooting peak tailing.
References
- 1. researchgate.net [researchgate.net]
- 2. Simultaneous determination by HPLC of quercetin and kaempferol in three Sedum medicinal plants harvested in different seasons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bioactive Flavonoid Glycosides and HPLC and UPLC Quantification of Commercial Astragali Complanati Semen - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
Technical Support Center: Rhamnocitrin 3-glucoside Bioactivity Assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing low bioactivity with Rhamnocitrin 3-glucoside in various assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected bioactivity?
A1: this compound is a flavonoid glycoside, specifically a 3-O-glucoside of Rhamnocitrin. It is a natural product that can be isolated from plants such as Astragalus membranaceus. While extensive data on this compound is limited, its aglycone, Rhamnocitrin, has reported anti-inflammatory, antioxidant, and anti-cancer properties. The glycosidic form may exhibit different or lower activity compared to the aglycone, as cellular uptake and metabolism can vary.
Q2: I'm not observing the expected activity with this compound in my cell-based assay. What are the common initial troubleshooting steps?
A2: Low bioactivity in cell-based assays can stem from several factors. First, verify the identity and purity of your this compound sample. Second, assess the compound's solubility in your assay medium, as precipitation will significantly lower the effective concentration. Third, consider the possibility that this compound may require metabolic activation, specifically hydrolysis to its aglycone, Rhamnocitrin, to become active.[1][2][3][4] Finally, ensure your assay conditions are optimal and that the compound is stable throughout the experiment.
Q3: How should I prepare a stock solution of this compound?
A3: this compound, like many flavonoids, has poor water solubility. It is recommended to prepare a high-concentration stock solution in an organic solvent such as Dimethyl Sulfoxide (DMSO). For similar flavonoid glycosides, solubilities of up to 10 mg/mL in DMSO have been reported.[5] When preparing your working concentrations, ensure the final concentration of DMSO in the cell culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.
Q4: Could this compound be degrading in my experimental setup?
A4: Flavonoids can be sensitive to light, pH, and temperature. It is advisable to prepare solutions fresh and protect them from light. The glycosylation at the 3-position is known to increase the stability of some flavonoids compared to their aglycones. However, prolonged incubation at 37°C in cell culture medium could still lead to some degradation.
Troubleshooting Guide
Issue 1: Low or No Observed Bioactivity in Cell-Based Assays
Possible Cause 1: Poor Solubility and Compound Precipitation
-
Question: Is the compound dissolving properly in the cell culture medium at the tested concentrations?
-
Troubleshooting Steps:
-
Visual Inspection: After diluting the DMSO stock solution into your aqueous cell culture medium, visually inspect the solution for any signs of precipitation (cloudiness, particulates). This can be done by holding the plate up to a light source.
-
Solubility Test: Before conducting your full experiment, perform a small-scale solubility test. Prepare the highest concentration of your compound in the final assay medium and incubate it under the same conditions as your experiment. Check for precipitation at different time points.
-
Reduce Final Concentration: If precipitation is observed, lower the working concentration of this compound.
-
Increase DMSO Concentration (with caution): If you must use a higher concentration of the compound, you might consider slightly increasing the final DMSO concentration, but be sure to include a vehicle control with the same DMSO concentration to account for any solvent effects.
-
Possible Cause 2: Lack of Metabolic Activation
-
Question: Does this compound need to be converted to its aglycone, Rhamnocitrin, to be active?
-
Troubleshooting Steps:
-
Include the Aglycone as a Positive Control: If possible, run the same assay with Rhamnocitrin (the aglycone). If the aglycone is active while the glycoside is not, it strongly suggests that cellular uptake and/or hydrolysis of the glycoside is a limiting factor.[1][2][3]
-
Enzymatic Pre-treatment: Consider pre-treating this compound with a β-glucosidase enzyme to hydrolyze it to Rhamnocitrin before adding it to the cells. This can help determine if the aglycone is indeed the active form.
-
Cell Line Considerations: Different cell lines have varying expression levels of hydrolytic enzymes. The lack of activity might be specific to the cell line being used. Researching the metabolic capabilities of your chosen cell line may provide insights.
-
Possible Cause 3: Insufficient Incubation Time
-
Question: Is the incubation time sufficient for the compound to be taken up by the cells and exert its effect?
-
Troubleshooting Steps:
-
Time-Course Experiment: Perform a time-course experiment, measuring the biological endpoint at several time points (e.g., 24h, 48h, 72h). Some compounds require a longer duration to show an effect.
-
Issue 2: Inconsistent or Non-Reproducible Results
Possible Cause 1: Compound Instability
-
Question: Is the compound stable under the assay conditions?
-
Troubleshooting Steps:
-
Fresh Preparations: Always prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
-
Protect from Light: Store stock solutions and handle experimental plates in a way that minimizes exposure to light, as flavonoids can be light-sensitive.
-
Possible Cause 2: Assay Interference
-
Question: Is this compound interfering with the assay components?
-
Troubleshooting Steps:
-
Cell-Free Controls: For colorimetric or fluorometric assays (e.g., MTT, Griess assay), run controls with the compound in the assay medium without cells. This will determine if the compound itself reacts with the assay reagents. Flavonoids have been reported to interfere with the MTT assay by directly reducing the MTT reagent.
-
Alternative Assays: If interference is detected, consider using an alternative assay to measure the same endpoint. For example, if MTT assay shows interference, you could use a CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.
-
Quantitative Data for Related Flavonoid Glycosides
Direct quantitative bioactivity data for this compound is limited in publicly available literature. However, data from structurally related flavonoid glycosides can provide a reference point for expected potency.
| Compound | Assay | Cell Line/System | IC50 / Activity | Reference |
| Rhamnocitrin 3-O-β-isorhamninoside | ABTS Radical Scavenging | Cell-free | Not explicitly stated, but showed potent scavenging | [2] |
| Quercitrin (Quercetin 3-rhamnoside) | Thrombin Inhibition | Cell-free | > 500 µM | [6] |
| Quercetin 3-O-glucoside | Cytotoxicity (MTT) | Caco-2 (colon carcinoma) | 79 µg/mL | [1] |
| Quercetin 3-O-glucoside | Cytotoxicity (MTT) | HepG2 (liver carcinoma) | 150 µg/mL | [1] |
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol is adapted for a 96-well plate format.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
Cells of interest
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same final concentration of DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well. Gently pipette up and down to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control. Plot the results and determine the IC50 value if applicable.
Nitric Oxide Production Assay (Griess Assay)
This protocol is for measuring nitric oxide (NO) production by macrophages (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS).
Materials:
-
This compound stock solution
-
RAW 264.7 macrophage cells
-
Complete cell culture medium
-
Lipopolysaccharide (LPS)
-
Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Compound Pre-treatment: Treat the cells with various concentrations of this compound for 1-2 hours.
-
LPS Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Sample Collection: After incubation, collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.
-
Standard Curve Preparation: Prepare a standard curve of sodium nitrite (0-100 µM) in cell culture medium.
-
Griess Reaction: Add 50 µL of Griess Reagent Component A to each well containing the supernatant or standard. Incubate for 10 minutes at room temperature, protected from light. Then, add 50 µL of Griess Reagent Component B to each well and incubate for another 10 minutes at room temperature, protected from light.
-
Absorbance Reading: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the concentration of nitrite in the samples using the standard curve.
Visualizations
Logical Troubleshooting Workflow
Caption: A troubleshooting workflow for low bioactivity of this compound.
Experimental Workflow: Cell Viability (MTT) Assay
Caption: A typical experimental workflow for an MTT cell viability assay.
Signaling Pathway: Potential Anti-inflammatory Mechanism of Rhamnocitrin
The following diagram illustrates a potential anti-inflammatory signaling pathway modulated by the aglycone, Rhamnocitrin, based on published research.[7] This may be relevant to the activity of this compound if it is hydrolyzed to Rhamnocitrin within the target cells.
References
- 1. academic.oup.com [academic.oup.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Flavonoid Glucosides Are Hydrolyzed and Thus Activated in the Oral Cavity in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ovid.com [ovid.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Study on Structure Activity Relationship of Natural Flavonoids against Thrombin by Molecular Docking Virtual Screening Combined with Activity Evaluation In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rhamnocitrin decreases fibrosis of ovarian granulosa cells by regulating the activation of the PPARγ/NF-κB/TGF-β1/Smad2/3 signaling pathway mediated by Wisp2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing degradation of Rhamnocitrin 3-glucoside during extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the degradation of Rhamnocitrin 3-glucoside during extraction.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its degradation a concern?
This compound is a flavonoid glycoside found in various plants. Flavonoids are known for their potential therapeutic properties, but their glycosidic forms can be susceptible to degradation during extraction and processing. Degradation, primarily through hydrolysis of the glycosidic bond, can lead to the formation of the aglycone (Rhamnocitrin) and other byproducts, altering the bioactivity and efficacy of the final extract. Therefore, minimizing degradation is crucial for obtaining a high-quality, standardized extract for research and drug development.
Q2: What are the main factors that cause the degradation of this compound during extraction?
Several factors can contribute to the degradation of this compound during extraction. These include:
-
pH: Both acidic and alkaline conditions can catalyze the hydrolysis of the glycosidic bond. Acidic conditions are particularly known to promote the cleavage of O-glycosidic bonds in flavonoids.
-
Temperature: High temperatures can accelerate the rate of degradation reactions, including hydrolysis and oxidation.[1] Temperatures above 75°C are often associated with increased degradation of flavonoids.[1]
-
Light: Exposure to light, especially UV radiation, can induce photodegradation of flavonoids.
-
Enzymes: The presence of endogenous enzymes like glycosidases in the plant material can lead to the enzymatic hydrolysis of the glycosidic linkage.
-
Oxidizing agents: Flavonoids can be susceptible to oxidation, which can be initiated by the presence of oxygen, metal ions, or oxidizing enzymes like polyphenol oxidase.
Q3: What are the recommended solvent systems for extracting this compound with minimal degradation?
For the extraction of flavonoid glycosides like this compound, hydroalcoholic mixtures are generally recommended.[1] Mixtures of ethanol and water are commonly used and are considered environmentally friendly.[1] The water component helps to swell the plant material, increasing the surface area for extraction, while the alcohol disrupts cell membranes and solubilizes the target compound. The optimal ethanol concentration typically ranges from 50% to 80% (v/v). Pure alcohols can cause dehydration and collapse of plant cells, which may hinder efficient extraction.[1]
Q4: Are there any advanced extraction techniques that can minimize the degradation of this compound?
Yes, several modern extraction techniques can help minimize degradation by reducing extraction time and temperature:
-
Ultrasound-Assisted Extraction (UAE): This technique uses ultrasonic waves to create cavitation bubbles, which disrupt cell walls and enhance mass transfer. UAE can often be performed at lower temperatures and for shorter durations compared to conventional methods, thus reducing the risk of thermal degradation.[2]
-
Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and plant material directly and efficiently. This rapid heating can significantly shorten the extraction time. However, careful control of microwave power and temperature is crucial to prevent localized overheating and subsequent degradation.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the extraction of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low yield of this compound in the extract. | Incomplete extraction due to inappropriate solvent, insufficient extraction time, or inadequate particle size reduction. | - Optimize the solvent system. Start with a 70% ethanol-water mixture. - Increase the extraction time in increments and monitor the yield. - Ensure the plant material is finely ground to increase the surface area for extraction. |
| Degradation of the target compound during extraction. | - Lower the extraction temperature (ideally below 60°C). - Protect the extraction setup from light by using amber glassware or covering it with aluminum foil. - Consider using advanced extraction techniques like UAE or MAE with optimized parameters to shorten the extraction time. | |
| Presence of Rhamnocitrin (aglycone) in the extract, indicating degradation. | Hydrolysis of the glycosidic bond due to acidic conditions or high temperature. | - Adjust the pH of the extraction solvent to a neutral or slightly acidic range (pH 4-6). Avoid strongly acidic or alkaline conditions. - Reduce the extraction temperature and time. - If using acidic conditions for other purposes, perform the extraction at a lower temperature and for the shortest possible time. |
| Enzymatic degradation by endogenous glycosidases. | - Blanch the fresh plant material with steam or hot water for a short period to deactivate enzymes before extraction. - Use a solvent system that can inhibit enzymatic activity (e.g., higher ethanol concentration). | |
| Discoloration or browning of the extract. | Oxidation of flavonoids. | - Perform the extraction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen. - Add antioxidants, such as ascorbic acid or citric acid, to the extraction solvent. - Avoid the presence of metal ions (e.g., from water or equipment) that can catalyze oxidation. Use deionized water and glass or stainless steel equipment. |
| Inconsistent extraction results between batches. | Variability in plant material, extraction conditions, or analytical method. | - Standardize the plant material (e.g., by using plants of the same age, harvested at the same time). - Precisely control all extraction parameters (solvent composition, temperature, time, solid-to-liquid ratio). - Ensure the analytical method (e.g., HPLC) is validated for precision and accuracy. |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
This protocol provides a general guideline for the extraction of this compound using UAE, which is known for its efficiency and reduced degradation potential.
Materials and Equipment:
-
Dried and powdered plant material
-
70% Ethanol (v/v) in deionized water
-
Ultrasonic bath or probe sonicator
-
Centrifuge
-
Rotary evaporator
-
Filtration apparatus (e.g., Whatman No. 1 filter paper or a 0.45 µm syringe filter)
-
Amber glass collection vials
Procedure:
-
Sample Preparation: Weigh 1 gram of the finely powdered plant material.
-
Extraction:
-
Place the powdered sample in a 50 mL Erlenmeyer flask.
-
Add 20 mL of 70% ethanol.
-
Place the flask in an ultrasonic bath or immerse the probe of a sonicator into the mixture.
-
Sonicate at a frequency of 40 kHz and a power of 100 W for 30 minutes. Maintain the temperature of the water bath at or below 40°C to prevent thermal degradation.
-
-
Separation:
-
After sonication, centrifuge the mixture at 4000 rpm for 15 minutes to separate the extract from the solid residue.
-
Decant the supernatant (the extract).
-
-
Solvent Evaporation:
-
Concentrate the extract using a rotary evaporator at a temperature not exceeding 45°C.
-
-
Storage:
-
Store the final extract in an amber glass vial at -20°C to prevent degradation.
-
Protocol 2: High-Performance Liquid Chromatography (HPLC-UV) for Quantification of this compound and its Aglycone
This protocol outlines a stability-indicating HPLC method to quantify this compound and its potential degradation product, Rhamnocitrin.
Instrumentation and Conditions:
-
HPLC System: A system equipped with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% Formic acid in water
-
Solvent B: Acetonitrile
-
-
Gradient Elution:
-
0-5 min: 10% B
-
5-25 min: 10-40% B
-
25-30 min: 40-10% B
-
30-35 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 265 nm and 350 nm (Flavonoids typically have two major absorption bands)
-
Injection Volume: 20 µL
Procedure:
-
Standard Preparation: Prepare stock solutions of this compound and Rhamnocitrin standards of known concentrations in methanol. Prepare a series of working standard solutions by diluting the stock solutions with the mobile phase.
-
Sample Preparation: Dilute the plant extract with the mobile phase to a suitable concentration within the calibration range of the standards. Filter the diluted extract through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the standards and samples into the HPLC system and record the chromatograms.
-
Quantification: Identify the peaks of this compound and Rhamnocitrin in the sample chromatograms by comparing their retention times with those of the standards. Construct calibration curves for each standard by plotting peak area against concentration. Use the regression equation from the calibration curve to calculate the concentration of each compound in the sample.
Data Presentation
Table 1: Influence of Extraction Parameters on this compound Yield and Degradation (Hypothetical Data for Illustration)
| Extraction Method | Solvent | Temperature (°C) | Time (min) | This compound Yield (mg/g) | Rhamnocitrin (Aglycone) (%) |
| Maceration | 70% Ethanol | 25 | 240 | 8.2 | 1.5 |
| Maceration | 70% Ethanol | 60 | 120 | 9.5 | 5.8 |
| Soxhlet | 95% Ethanol | 80 | 180 | 10.1 | 15.2 |
| UAE | 70% Ethanol | 40 | 30 | 11.5 | 2.1 |
| MAE | 70% Ethanol | 70 | 10 | 12.3 | 8.5 |
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: General workflow for this compound extraction and analysis.
References
Technical Support Center: Enhancing the Bioavailability of Rhamnocitrin 3-glucoside
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the bioavailability of Rhamnocitrin 3-glucoside.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
This compound is a flavonoid glycoside naturally found in plants like Astragalus membranaceus.[1][2] Like many flavonoids, its therapeutic potential is often limited by low oral bioavailability. This is primarily due to factors such as poor aqueous solubility, limited permeability across the intestinal epithelium, and susceptibility to metabolism in the gut and liver. Enhancing its bioavailability is crucial for achieving effective therapeutic concentrations in the body.
Q2: What are the primary mechanisms that limit the oral bioavailability of flavonoid glycosides like this compound?
The oral bioavailability of flavonoid glycosides is influenced by several factors:
-
Low Aqueous Solubility: Many flavonoids are poorly soluble in water, which limits their dissolution in the gastrointestinal fluids and subsequent absorption.[3]
-
Limited Intestinal Permeability: The intestinal epithelium acts as a barrier. While the aglycone (the non-sugar part) of some flavonoids can be absorbed through passive diffusion, the glycoside form often requires specific transporters or enzymatic hydrolysis prior to absorption.
-
First-Pass Metabolism: After absorption, flavonoids can be extensively metabolized in the intestines and liver by enzymes, reducing the amount of the active compound that reaches systemic circulation.
-
Efflux by Transporters: Efflux transporters, such as P-glycoprotein (P-gp), present in the intestinal wall can actively pump absorbed compounds back into the intestinal lumen, further decreasing net absorption.
Q3: What are the common strategies to enhance the bioavailability of this compound?
Several formulation and delivery strategies can be employed to improve the bioavailability of poorly soluble compounds like this compound:
-
Nanoformulations: Encapsulating this compound into nanoparticles can increase its surface area for dissolution, improve solubility, and protect it from degradation.[4][5]
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their solubility and dissolution rate.[6][7][8][9]
-
Use of Permeability Enhancers: Certain excipients can transiently and reversibly increase the permeability of the intestinal epithelium, facilitating the passage of the drug.[10][11]
-
Lipid-Based Formulations: Formulations such as self-emulsifying drug delivery systems (SEDDS) can improve the solubilization and absorption of lipophilic compounds.
Troubleshooting Guides
Issue 1: Poor Dissolution and Low Solubility of this compound in Aqueous Media
Symptoms:
-
Difficulty in preparing aqueous stock solutions for in vitro assays.
-
Inconsistent results in cell-based permeability studies (e.g., Caco-2).
-
Low and variable oral absorption in animal models.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inherent low aqueous solubility of the compound. | 1. Co-solvents: Prepare stock solutions using a small amount of a biocompatible organic solvent like DMSO, ethanol, or polyethylene glycol (PEG) before diluting with aqueous buffer.[12] Ensure the final solvent concentration is non-toxic to cells or animals. | Improved dissolution for in vitro and in vivo studies. |
| 2. pH Adjustment: Investigate the pH-solubility profile of this compound. Adjusting the pH of the buffer may enhance solubility depending on the pKa of the molecule. | Increased concentration of the dissolved compound in the formulation. | |
| 3. Cyclodextrin Complexation: Prepare an inclusion complex with a suitable cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD).[6][7] | Significantly increased aqueous solubility and dissolution rate. |
Issue 2: Low Permeability Across Intestinal Cell Monolayers (e.g., Caco-2 cells)
Symptoms:
-
Low apparent permeability coefficient (Papp) values in Caco-2 transport assays.
-
High efflux ratio, suggesting active transport out of the cells.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Poor passive diffusion across the cell membrane. | 1. Formulation with Permeability Enhancers: Co-administer this compound with GRAS (Generally Recognized as Safe) permeability enhancers like medium-chain fatty acids (e.g., sodium caprate) or rhamnolipids.[10][11] | Increased transport across the Caco-2 monolayer, reflected by a higher Papp value. |
| 2. Nanoencapsulation: Formulate this compound into nanoparticles to potentially facilitate uptake through endocytosis or by altering the interaction with the cell membrane.[13] | Enhanced cellular uptake and transport. | |
| Active efflux by P-glycoprotein (P-gp) or other transporters. | 1. Co-incubation with P-gp Inhibitors: In your Caco-2 assay, include a known P-gp inhibitor like verapamil. A significant increase in the absorptive transport (apical to basolateral) in the presence of the inhibitor confirms P-gp mediated efflux. | Reduced efflux ratio and increased net transport. |
Experimental Protocols
Protocol 1: Preparation of a this compound-Cyclodextrin Inclusion Complex
Objective: To enhance the aqueous solubility of this compound through complexation with hydroxypropyl-β-cyclodextrin (HP-β-CD).
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Magnetic stirrer
-
Freeze-dryer
Methodology:
-
Molar Ratio Determination: Prepare solutions with varying molar ratios of this compound to HP-β-CD (e.g., 1:1, 1:2, 1:5).
-
Complexation:
-
Dissolve a pre-weighed amount of HP-β-CD in deionized water with constant stirring.
-
Gradually add the this compound powder to the HP-β-CD solution.
-
Continue stirring the mixture at room temperature for 24-48 hours to allow for complex formation.
-
-
Lyophilization:
-
Freeze the resulting solution at -80°C.
-
Lyophilize the frozen sample for 48 hours to obtain a dry powder of the inclusion complex.
-
-
Characterization:
-
Solubility Study: Determine the aqueous solubility of the complex and compare it to that of the free compound.
-
Spectroscopic Analysis: Use techniques like FT-IR, DSC, and NMR to confirm the formation of the inclusion complex.[7]
-
Protocol 2: Evaluation of Intestinal Permeability using the Caco-2 Cell Model
Objective: To assess the permeability of this compound and the effect of a formulation strategy (e.g., nanoformulation).
Materials:
-
Caco-2 cells
-
Transwell® inserts (0.4 µm pore size)
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)
-
Hank's Balanced Salt Solution (HBSS)
-
This compound (free and formulated)
-
Lucifer yellow (paracellular integrity marker)
-
LC-MS/MS for quantification
Methodology:
-
Cell Culture and Seeding: Culture Caco-2 cells and seed them onto the apical side of Transwell® inserts. Allow the cells to differentiate for 21-25 days to form a confluent monolayer.
-
Monolayer Integrity Test: Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity. Perform a Lucifer yellow permeability assay to confirm tight junction formation.
-
Transport Study:
-
Wash the cell monolayers with pre-warmed HBSS.
-
Add the test compound (this compound or its formulation dissolved in HBSS) to the apical (A) chamber.
-
Add fresh HBSS to the basolateral (B) chamber.
-
Incubate at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh HBSS.
-
At the end of the experiment, collect the final sample from the apical chamber.
-
-
Sample Analysis: Quantify the concentration of this compound in the collected samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation:
-
Papp (cm/s) = (dQ/dt) / (A * C0)
-
dQ/dt is the rate of drug appearance in the basolateral chamber.
-
A is the surface area of the Transwell® membrane.
-
C0 is the initial concentration in the apical chamber.
-
-
Data Presentation
Table 1: Solubility Enhancement of this compound with HP-β-CD
| Formulation | Aqueous Solubility (µg/mL) | Fold Increase |
| This compound (Free) | [Insert experimental data] | 1.0 |
| This compound:HP-β-CD (1:1) | [Insert experimental data] | [Calculate] |
| This compound:HP-β-CD (1:2) | [Insert experimental data] | [Calculate] |
| This compound:HP-β-CD (1:5) | [Insert experimental data] | [Calculate] |
Table 2: Caco-2 Permeability of this compound Formulations
| Formulation | Papp (A→B) (x 10⁻⁶ cm/s) | Papp (B→A) (x 10⁻⁶ cm/s) | Efflux Ratio (Papp B→A / Papp A→B) |
| This compound (Free) | [Insert experimental data] | [Insert experimental data] | [Calculate] |
| This compound Nanoformulation | [Insert experimental data] | [Insert experimental data] | [Calculate] |
| This compound + Permeability Enhancer | [Insert experimental data] | [Insert experimental data] | [Calculate] |
Visualizations
Caption: Workflow for enhancing this compound bioavailability.
Caption: Intestinal absorption pathway of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. chembk.com [chembk.com]
- 4. Recent Advances in Nanoformulations for Quercetin Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. The challenge of flavonoid/cyclodextrin complexation in a complex matrix of the quercetin, luteolin, and 3- O-methylquercetin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 9. Cyclodextrin Complex Formation with Water-Soluble Drugs: Conclusions from Isothermal Titration Calorimetry and Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rhamnolipids as epithelial permeability enhancers for macromolecular therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Rhamnocitrin-3-O-neohesperoside-4'-O-glucoside | CAS:446276-95-5 | Manufacturer ChemFaces [chemfaces.com]
- 13. jurnal.unpad.ac.id [jurnal.unpad.ac.id]
Technical Support Center: Scaling Up the Purification of Rhamnocitrin 3-glucoside
This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the purification of Rhamnocitrin 3-glucoside. Find answers to frequently asked questions, troubleshoot common issues, and access detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the most significant challenge when scaling up the purification of this compound?
A1: The primary challenge is maintaining the resolution and purity achieved at the lab scale while processing significantly larger volumes.[1][2] As you increase the column diameter to accommodate more material, maintaining a uniform flow and preventing band broadening becomes critical.[2] Additionally, the economic feasibility, including solvent consumption and the cost of large-scale chromatography media, becomes a major consideration.[2]
Q2: Which type of chromatography is most suitable for industrial-scale purification of flavonoid glycosides like this compound?
A2: Macroporous resin column chromatography is a highly effective and widely used method for the industrial-scale enrichment and purification of flavonoids from crude extracts.[3][4][5][6][7] This technique is favored for its high adsorption capacity, good mechanical strength, reusability, and cost-effectiveness.[5] Following initial purification with macroporous resins, preparative High-Performance Liquid Chromatography (Prep-HPLC) or High-Speed Counter-Current Chromatography (HSCCC) can be employed for final polishing to achieve high purity.[3][8][9]
Q3: How do I choose the right macroporous resin for my purification?
A3: The choice of macroporous resin depends on the polarity of this compound and the impurities in your crude extract. Resins are available in nonpolar, weakly polar, and polar varieties. For flavonoid glycosides, nonpolar or weakly polar resins (e.g., AB-8, HPD-100, XAD-7HP) are often effective.[6][10] It is recommended to perform small-scale static adsorption and desorption tests with a selection of resins to determine which one provides the best balance of adsorption capacity and desorption efficiency for your specific extract.[6]
A4: While the lab-scale solvent system is a good starting point, you may need to optimize it for the scaled-up process. In large-scale chromatography, factors like solvent cost, toxicity, and ease of removal are more critical. For macroporous resin chromatography, ethanol-water mixtures are commonly used for desorption as they are effective, economical, and environmentally friendly.[6][7] The optimal ethanol concentration will need to be determined to ensure efficient elution of this compound while leaving strongly bound impurities behind.[6]
Q5: How does increasing the scale affect the flow rate?
A5: When scaling up, the goal is to maintain the same linear flow rate used in the lab-scale process.[2] This ensures that the residence time of the compound on the column remains constant, preserving the separation quality.[2] To maintain the linear flow rate in a wider column, the volumetric flow rate (e.g., in mL/min) must be increased proportionally to the square of the column's radius.
Troubleshooting Guides
Issue 1: Low Purity of the Final Product
| Possible Cause | Troubleshooting Step |
| Poor resolution in the scaled-up column. | 1. Ensure the column is packed uniformly to avoid channeling.[2]2. Check that the linear flow rate is consistent with the lab-scale method.3. Optimize the gradient elution profile for the larger column volume. |
| Co-elution of impurities. | 1. Analyze the impurity profile of the crude extract and select a macroporous resin with a different selectivity.2. Introduce an additional purification step, such as a pre-purification with a different adsorbent (e.g., polyamide) or a final polishing step with preparative HPLC.[1][8] |
| Overloading the column. | 1. Determine the dynamic binding capacity of your column for this compound at the desired flow rate.2. Reduce the sample load to be within 80% of the determined capacity. |
Issue 2: Low Recovery of this compound
| Possible Cause | Troubleshooting Step |
| Incomplete desorption from the macroporous resin. | 1. Increase the volume of the elution solvent.2. Increase the percentage of organic solvent (e.g., ethanol) in the elution buffer in a stepwise manner to find the optimal concentration for desorption.[6]3. Decrease the elution flow rate to allow for more contact time between the solvent and the resin. |
| Irreversible adsorption to the stationary phase. | 1. Test the stability of this compound on the chosen stationary phase at a small scale before scaling up.2. If using silica gel, consider deactivating it to reduce acidity. |
| Degradation of the compound during processing. | 1. Ensure the pH and temperature of all solutions are within the stability range of this compound.2. Minimize the processing time, especially for steps involving harsh conditions. |
Issue 3: High Backpressure in the System
| Possible Cause | Troubleshooting Step |
| Clogging of the column inlet frit. | 1. Filter the crude extract before loading it onto the column to remove particulate matter.2. Use a guard column to protect the main column. |
| Precipitation of the sample on the column. | 1. Ensure the sample is fully dissolved in a solvent that is compatible with the initial mobile phase.2. Reduce the concentration of the sample being loaded. |
| Resin bed compaction. | 1. Repack the column, ensuring it is not packed too tightly.2. Operate within the pressure limits specified for the chromatography media. |
Data Presentation
Table 1: Comparison of Lab-Scale vs. Scaled-Up Macroporous Resin Chromatography for Flavonoid Purification
| Parameter | Lab-Scale[6] | Pilot-Scale[3][11] |
| Resin Type | AB-8 | HPD-300 |
| Column Dimensions (ID x L) | 1.6 cm x 40 cm | 7.5 cm x 100 cm |
| Bed Volume (BV) | 20 mL | ~4.4 L |
| Sample Loading Concentration | 0.27 mg/mL | 3.0 mg/mL |
| Loading Volume | 16 BV | 2.5 BV |
| Loading Flow Rate | 2 BV/h | 2 BV/h |
| Elution Solvent | 60% Ethanol | 50% Ethanol |
| Elution Volume | 9 BV | 5 BV |
| Elution Flow Rate | 2 BV/h | 2 BV/h |
| Purity Increase (fold) | ~4.76 | ~4.80 |
| Recovery Yield | 84.93% | 80.01% |
Table 2: Preparative HPLC Scaling Parameters
| Parameter | Analytical Scale | Preparative Scale (21.2 mm ID) | Preparative Scale (50 mm ID) |
| Column ID | 4.6 mm | 21.2 mm | 50 mm |
| Flow Rate | 1.0 mL/min | 21.2 mL/min | 118 mL/min |
| Injection Volume (for equivalent load) | 20 µL | 422 µL | 2.35 mL |
| Gradient Time | Maintained | Maintained | Maintained |
Experimental Protocols
Protocol 1: Pilot-Scale Purification of this compound using Macroporous Resin Chromatography
This protocol is a general guideline and should be optimized for your specific crude extract.
1. Materials and Equipment:
-
Crude plant extract containing this compound.
-
Macroporous resin (e.g., AB-8 or HPD-300).
-
Glass or stainless steel chromatography column suitable for pilot scale.
-
Peristaltic pump.
-
Fraction collector.
-
Ethanol (95%).
-
Deionized water.
-
Rotary evaporator.
-
HPLC system for analysis.
2. Resin Pre-treatment:
-
Soak the dry resin in 95% ethanol for 24 hours to swell and remove any residual monomers.
-
Wash the resin thoroughly with deionized water until the eluent is clear and neutral.
3. Column Packing:
-
Create a slurry of the pre-treated resin in deionized water.
-
Pour the slurry into the column in a single, continuous motion to ensure a homogenous packed bed.
-
Allow the resin to settle, then open the column outlet and allow the water to drain until it is just above the resin bed. Do not let the resin run dry.
-
Wash the packed column with 3-5 bed volumes (BV) of deionized water.
4. Adsorption (Sample Loading):
-
Dissolve the crude extract in deionized water to a suitable concentration (e.g., 1-5 mg/mL). Adjust the pH if necessary to optimize adsorption (typically slightly acidic for flavonoids).[6]
-
Load the sample solution onto the column at a controlled flow rate (e.g., 1-2 BV/h).
-
Collect the column effluent and monitor for breakthrough of this compound using TLC or HPLC.
5. Washing:
-
After loading, wash the column with 3-5 BV of deionized water to remove unbound impurities such as sugars and salts.
6. Desorption (Elution):
-
Elute the bound flavonoids using a stepwise or linear gradient of ethanol in water. A common starting point is to use 3-5 BV of 50-70% ethanol.[3][11]
-
Maintain a flow rate of 1-2 BV/h.
-
Collect fractions and analyze them for the presence and purity of this compound by HPLC.
7. Post-Processing and Resin Regeneration:
-
Pool the fractions containing high-purity this compound.
-
Remove the ethanol using a rotary evaporator.
-
The resulting aqueous solution can be freeze-dried to obtain the purified product.
-
Regenerate the macroporous resin by washing with 3-5 BV of 95% ethanol followed by 3-5 BV of deionized water. The resin is now ready for the next purification cycle.
Visualizations
Caption: Workflow for scaling up the purification of this compound.
Caption: Troubleshooting decision tree for low purity in scaled-up purification.
References
- 1. mdpi.com [mdpi.com]
- 2. Extraction of Kaempferol and Its Glycosides Using Supercritical Fluids from Plant Sources: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Macroporous resin purification and quantification by LC-MS of bioactive flavonoids in Ginkgo biloba leaves - Dialnet [dialnet.unirioja.es]
- 5. Preparative Separation and Purification of the Total Flavonoids in Scorzonera austriaca with Macroporous Resins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preparative Purification of Total Flavonoids from Sophora tonkinensis Gagnep. by Macroporous Resin Column Chromatography and Comparative Analysis of Flavonoid Profiles by HPLC-PAD - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Extraction and purification of antioxidative flavonoids from Chionanthus retusa leaf [frontiersin.org]
- 8. Preparative separation of flavonoid glycosides and flavonoid aglycones from the leaves of Platycladus orientalis by REV-IN and FWD-IN high-speed counter-current chromatography - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. academic.oup.com [academic.oup.com]
- 10. mdpi.com [mdpi.com]
- 11. pjps.pk [pjps.pk]
Technical Support Center: Rhamnocitrin 3-glucoside Purity Assessment
Welcome to the technical support center for Rhamnocitrin 3-glucoside. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purity assessment of this flavonoid glycoside.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the purity assessment of this compound?
A1: The primary challenges in assessing the purity of this compound revolve around its potential for degradation, the presence of structurally similar impurities, and the selection of appropriate analytical methodologies. Key issues include:
-
Hydrolytic Instability: The glycosidic bond is susceptible to cleavage under acidic or basic conditions, leading to the formation of the aglycone, Rhamnocitrin, and a glucose molecule.
-
Oxidative Degradation: Like many flavonoids, this compound can be prone to oxidation, which can alter its structure and chromatographic profile.
-
Co-eluting Impurities: Structurally related flavonoids or by-products from synthesis or extraction may co-elute with the main peak in chromatographic analyses, leading to inaccurate purity assessments.
-
Reference Standard Quality: The purity and proper storage of the this compound reference standard are critical for accurate quantification.
Q2: What are the recommended storage conditions for this compound to maintain its purity?
A2: To minimize degradation and maintain the integrity of this compound, it is recommended to store the compound in a well-closed container, protected from air and light.[1] For long-term storage, refrigeration or freezing is advised.[1] If you need to prepare stock solutions in advance, it is recommended to store them as aliquots in tightly sealed vials at -20°C, which are generally usable for up to two weeks.[1]
Q3: What are the common impurities that might be present in a this compound sample?
A3: Impurities in a this compound sample can originate from the synthesis process, extraction from natural sources, or degradation.
-
Synthesis/Extraction Impurities:
-
Related Flavonoids: Depending on the botanical source, other flavonoids with similar structures may be co-extracted.[1]
-
Aglycone Form (Rhamnocitrin): Incomplete glycosylation during synthesis or hydrolysis during extraction can lead to the presence of the aglycone.
-
Residual Solvents and Reagents: Solvents and reagents used in the extraction and purification process may be present in trace amounts.
-
-
Degradation Products:
-
Rhamnocitrin: As a product of hydrolysis.
-
Oxidized Derivatives: Resulting from exposure to air and light.
-
Products of C-ring cleavage: Under harsh conditions, the flavonoid C-ring can break down.[2]
-
Troubleshooting Guides
HPLC Analysis Troubleshooting
Problem: Poor peak shape (tailing or fronting) for the this compound peak.
| Possible Cause | Troubleshooting Step |
| Column Overload | Decrease the injection volume or the concentration of the sample. |
| Inappropriate Mobile Phase pH | Adjust the pH of the mobile phase. For flavonoids, a slightly acidic mobile phase (e.g., with 0.1% formic acid) often improves peak shape. |
| Column Contamination | Flush the column with a strong solvent (e.g., methanol or acetonitrile). If the problem persists, replace the guard column or the analytical column.[3][4] |
| Secondary Interactions with Silanols | Use a column with end-capping or add a competitive base to the mobile phase in small concentrations. |
Problem: Inconsistent retention times.
| Possible Cause | Troubleshooting Step |
| Fluctuations in Column Temperature | Use a column oven to maintain a consistent temperature.[3] |
| Inconsistent Mobile Phase Composition | Prepare fresh mobile phase daily and ensure proper mixing.[3] Degas the mobile phase to prevent air bubbles.[4] |
| Pump Malfunction | Check the pump for leaks and ensure a steady flow rate. |
| Column Equilibration | Ensure the column is adequately equilibrated with the mobile phase before each injection.[3] |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC-UV Method for Purity Assessment
This protocol outlines a high-performance liquid chromatography (HPLC) method with UV detection suitable for the purity assessment of this compound and the detection of potential degradation products.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-5 min: 10% B; 5-25 min: 10-50% B; 25-30 min: 50-10% B; 30-35 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 265 nm and 350 nm (Diode Array Detector) |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve the sample in methanol or the initial mobile phase composition to a concentration of approximately 1 mg/mL. |
Protocol 2: Forced Degradation Study
Forced degradation studies are essential to identify potential degradation products and to establish the stability-indicating nature of an analytical method.[5]
Stress Conditions:
| Stress Condition | Procedure |
| Acid Hydrolysis | Dissolve this compound (1 mg/mL) in 0.1 M HCl and heat at 80°C for 2 hours. Neutralize with an equivalent amount of 0.1 M NaOH before injection. |
| Base Hydrolysis | Dissolve this compound (1 mg/mL) in 0.1 M NaOH and keep at room temperature for 30 minutes. Neutralize with an equivalent amount of 0.1 M HCl before injection. |
| Oxidative Degradation | Dissolve this compound (1 mg/mL) in 3% hydrogen peroxide and keep at room temperature for 24 hours. |
| Thermal Degradation | Expose the solid powder of this compound to 105°C for 24 hours. Dissolve in the mobile phase before injection. |
| Photodegradation | Expose a solution of this compound (1 mg/mL) to UV light (254 nm) for 24 hours. |
Visualizations
Caption: Workflow for Purity Assessment of this compound.
Caption: Potential Degradation Pathways of this compound.
Caption: Logic Diagram for HPLC Troubleshooting.
References
- 1. Environmentally Friendly Methods for Flavonoid Extraction from Plant Material: Impact of Their Operating Conditions on Yield and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. lubrizolcdmo.com [lubrizolcdmo.com]
- 4. HPLC Troubleshooting Guide [scioninstruments.com]
- 5. resolvemass.ca [resolvemass.ca]
Validation & Comparative
A Comparative Analysis of the Antioxidant Activities of Rhamnocitrin 3-glucoside and Quercetin
In the realm of natural product research, flavonoids are lauded for their potent antioxidant properties, which are pivotal in mitigating oxidative stress implicated in numerous pathological conditions. This guide provides a detailed comparison of the antioxidant activities of two such flavonoids: Rhamnocitrin 3-glucoside and the widely studied quercetin. This document is intended for researchers, scientists, and professionals in drug development, offering a succinct overview of their relative antioxidant potential based on available experimental data.
Introduction to the Compounds
Quercetin , a pentahydroxyflavone, is one of the most abundant dietary flavonoids, found in a wide variety of fruits, vegetables, and grains. Its chemical structure, characterized by five hydroxyl groups, is responsible for its potent radical scavenging and metal-chelating properties.
This compound is a glycosylated flavonoid. Its aglycone, rhamnocitrin, is a methoxy derivative of kaempferol. The addition of a glucose molecule at the 3-position can influence its solubility and bioavailability, which in turn may affect its antioxidant capacity.
Quantitative Comparison of Antioxidant Activity
Direct comparative studies on the antioxidant activity of this compound and quercetin are limited in the existing literature. However, by collating data from various in vitro antioxidant assays, a comparative assessment can be inferred. The most common assays for evaluating antioxidant activity are the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation scavenging assay, and the FRAP (Ferric Reducing Antioxidant Power) assay. The results are often expressed as IC50 values, which represent the concentration of the antioxidant required to scavenge 50% of the free radicals. A lower IC50 value indicates a higher antioxidant activity.
| Compound | Assay | IC50 Value | Reference |
| Quercetin | DPPH | 4.60 ± 0.3 µM | [1] |
| DPPH | 5.5 µM | [2] | |
| DPPH | 9.9 ± 2.5 µg/mL | [3] | |
| DPPH | 15.9 µg/mL | [4] | |
| DPPH | 19.17 µg/ml | ||
| ABTS | 1.89 ± 0.33 μg/mL | [5] | |
| ABTS | 48.0 ± 4.4 µM | [1] | |
| Rhamnocitrin | DPPH | 0.15 mg/mL | [6] |
Note: Direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions. The data for Rhamnocitrin refers to the aglycone, not the 3-glucoside. Glycosylation can impact antioxidant activity; in some flavonoids, it has been shown to decrease the radical scavenging capacity compared to the aglycone.
Experimental Protocols
Detailed methodologies for the key antioxidant assays are provided below to aid in the replication and validation of these findings.
DPPH Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.
-
Reagent Preparation : A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol.
-
Sample Preparation : The test compounds (this compound, quercetin) and a positive control (e.g., ascorbic acid) are dissolved in the same solvent to prepare a series of concentrations.
-
Reaction : A fixed volume of the DPPH solution is mixed with varying concentrations of the sample solutions in a test tube or a 96-well plate.
-
Incubation : The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement : The absorbance of the solutions is measured at a wavelength of approximately 517 nm using a spectrophotometer.
-
Calculation : The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100. The IC50 value is then determined by plotting the percentage of inhibition against the sample concentration.
ABTS Radical Cation Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the blue-green ABTS radical cation (ABTS•+).
-
Reagent Preparation : The ABTS radical cation is generated by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate. The mixture is left to stand in the dark at room temperature for 12-16 hours before use. The ABTS•+ solution is then diluted with a solvent (e.g., ethanol) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation : Similar to the DPPH assay, serial dilutions of the test compounds and a standard are prepared.
-
Reaction : A specific volume of the diluted ABTS•+ solution is mixed with different concentrations of the sample solutions.
-
Incubation : The reaction is allowed to proceed at room temperature for a defined time (e.g., 6-10 minutes).
-
Measurement : The absorbance is measured at 734 nm.
-
Calculation : The percentage of inhibition and the IC50 value are calculated in a similar manner to the DPPH assay.
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH.
-
Reagent Preparation : The FRAP reagent is prepared by mixing acetate buffer (300 mM, pH 3.6), a 10 mM solution of TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and a 20 mM solution of FeCl₃·6H₂O in a 10:1:1 ratio. The reagent is freshly prepared and warmed to 37°C before use.
-
Sample Preparation : The test compounds are prepared in a suitable solvent. A standard curve is typically generated using a known antioxidant like FeSO₄ or Trolox.
-
Reaction : The FRAP reagent is mixed with the sample solution.
-
Incubation : The mixture is incubated at 37°C for a specific duration (e.g., 4-30 minutes).
-
Measurement : The absorbance of the blue-colored ferrous-TPTZ complex is measured at 593 nm.
-
Calculation : The antioxidant capacity is determined by comparing the absorbance of the sample with that of the standard curve and is often expressed as µM Fe(II) equivalents or Trolox equivalents.
Visualizing Structures and Workflows
To further aid in the understanding of the compounds and experimental processes, the following diagrams are provided.
References
- 1. mdpi.com [mdpi.com]
- 2. Radical-scavenging and Anti-inflammatory Activity of Quercetin and Related Compounds and Their Combinations Against RAW264.7 Cells Stimulated with Porphyromonas gingivalis Fimbriae. Relationships between Anti-inflammatory Activity and Quantum Chemical Parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phytochemical Constituents, Antioxidant, Cytotoxic, and Antimicrobial Activities of the Ethanolic Extract of Mexican Brown Propolis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. antioxidant activity ic50: Topics by Science.gov [science.gov]
Rhamnocitrin 3-glucoside vs. Other Glycosides: A Comparative Study
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of Rhamnocitrin 3-glucoside and other common flavonoid glycosides. The information is supported by experimental data to aid in research and development decisions.
This compound is a flavonoid glycoside that can be isolated from plants such as Astragalus membranaceus.[1] Like other flavonoids, it is studied for its potential health benefits. This guide compares its performance with other well-researched glycosides, focusing on antioxidant, anti-inflammatory, and anticancer activities. Due to the limited direct experimental data on this compound, data for its aglycone, rhamnocitrin, is used for comparative purposes in the tables below.
Data Presentation
Table 1: Comparative Antioxidant Activity of Flavonoid Glycosides and Aglycones (DPPH Radical Scavenging Assay)
| Compound | IC50 (µg/mL) | Reference |
| Rhamnocitrin | 150 | [2] |
| Quercetin 3-O-glucoside (Isoquercitrin) | 38.88 ± 1.19 | [3] |
| Quercitrin (Quercetin 3-O-rhamnoside) | - | |
| Kaempferol 3-O-glucoside | - | |
| Luteolin 7-O-glucoside | - | |
| Quercetin (aglycone) | 9.9 | [4] |
| Kaempferol (aglycone) | 110 | [2] |
| Ascorbic Acid (Standard) | 43.2 | [4] |
Table 2: Comparative Anti-inflammatory Activity of Flavonoid Glycosides and Aglycones (Nitric Oxide Scavenging Assay)
| Compound | Cell Line | IC50 | Reference |
| Rhamnocitrin | - | - | |
| Quercetin 3-O-methyl ether | Murine microglial N9 cells | - | [5] |
| Luteolin 7-glucoside | RAW 264.7 macrophages | ~50 µM | [5] |
| Quercetin (aglycone) | RAW 264.7 macrophages | 1 µM | [5] |
| Luteolin (aglycone) | RAW 264.7 macrophages | < 1 µM | [5] |
| Kaempferol (aglycone) | - | - |
Table 3: Comparative Anticancer Activity of Flavonoid Glycosides and Aglycones (MTT Assay)
| Compound | Cell Line | IC50 (µM) | Reference |
| Rhamnocitrin | - | - | |
| Quercetin | MDA-MB-231 (Breast) | 24.3 | [6] |
| HCT-116 (Colon) | 23.45 | [6] | |
| HepG2 (Liver) | 19.94 µg/mL | [7] | |
| Kaempferol | MDA-MB-231 (Breast) | 46.7 | [6] |
| HCT-116 (Colon) | 34.85 | [6] | |
| Luteolin | MDA-MB-231 (Breast) | 12.9 | [6] |
| HCT-116 (Colon) | 10.2 | [6] | |
| Apigenin | MDA-MB-231 (Breast) | 27.1 | [6] |
| HCT-116 (Colon) | 25.8 | [6] |
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay assesses the ability of a compound to act as a free radical scavenger.
Methodology:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or ethanol).
-
Prepare a fresh solution of DPPH in the same solvent to a concentration that gives an absorbance of approximately 1.0 at 517 nm.
-
In a 96-well plate, add various concentrations of the test compound to the wells.
-
Add the DPPH solution to each well and mix.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
The percentage of scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the test compound.
Nitric Oxide (NO) Scavenging Assay
This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator.
Methodology:
-
Seed RAW 264.7 macrophages in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) to induce nitric oxide production.
-
Incubate the plate for 24 hours.
-
After incubation, collect the cell supernatant.
-
Add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm. The amount of nitrite, a stable product of NO, is proportional to the absorbance.
-
The percentage of NO inhibition is calculated relative to LPS-stimulated cells without the test compound.
-
The IC50 value is determined from the dose-response curve.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is used to assess cell viability and the cytotoxic effects of a compound on cancer cells.
Methodology:
-
Seed cancer cells (e.g., MCF-7, HepG2) in a 96-well plate and allow them to attach and grow for 24 hours.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
After the treatment period, add MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.
-
Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Shake the plate gently to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm.
-
Cell viability is expressed as a percentage of the untreated control cells.
-
The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is calculated from the dose-response curve.[8]
Mandatory Visualization
Signaling Pathway Diagram
Flavonoids, including rhamnocitrin, have been shown to exert their anti-inflammatory effects by modulating key signaling pathways. One of the primary pathways inhibited is the Nuclear Factor-kappa B (NF-κB) pathway. Rhamnocitrin has been observed to inhibit the activation of the cGAS/STING/TBK1/IRF3/NF-κB axis.[9]
Caption: Inhibition of the NF-κB Signaling Pathway by Rhamnocitrin.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. antioxidant activity ic50: Topics by Science.gov [science.gov]
- 3. researchgate.net [researchgate.net]
- 4. Phytochemical Constituents, Antioxidant, Cytotoxic, and Antimicrobial Activities of the Ethanolic Extract of Mexican Brown Propolis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. Comparative Analysis of Acetylated Flavonoids’ Chemopreventive Effects in Different Cancer Cell Lines [mdpi.com]
- 7. Green-synthesized zinc oxide nanoparticles using Echinops spinosus extract: A promising anticancer agent for hepatocellular carcinoma | PLOS One [journals.plos.org]
- 8. phcogj.com [phcogj.com]
- 9. Potential antiviral activity of rhamnocitrin against influenza virus H3N2 by inhibiting cGAS/STING pathway in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Anti-inflammatory Effects of Rhamnocitrin 3-glucoside: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory properties of Rhamnocitrin 3-glucoside against established alternatives, supported by available experimental data. Due to the limited direct quantitative data on this compound, this guide utilizes data from the structurally similar compound, α-rhamnrtin-3-α-rhamnoside, as a proxy to provide a meaningful comparison. This information is intended to guide further research and development of novel anti-inflammatory therapeutics.
Comparative Analysis of Anti-inflammatory Activity
The anti-inflammatory potential of this compound and comparator compounds is evaluated based on their ability to inhibit key inflammatory mediators, including nitric oxide (NO), cyclooxygenase-2 (COX-2), and pro-inflammatory cytokines.
| Compound | Target | Assay | Key Findings | IC50 Value |
| α-rhamnrtin-3-α-rhamnoside | Nitric Oxide (NO) | Griess Assay in LPS-stimulated RAW264.7 macrophages | Dose-dependent inhibition of NO production.[1] | Not explicitly stated |
| Prostaglandin E2 (PGE2) | ELISA in LPS-stimulated RAW264.7 macrophages | Significant reduction in PGE2 levels.[1] | Not explicitly stated | |
| IL-6, IL-1β | ELISA in LPS-stimulated RAW264.7 macrophages | Significant decrease in the production of pro-inflammatory cytokines.[1] | Not explicitly stated | |
| Quercetin | COX-2 | In vitro enzyme assay | Significant suppression of COX-2 expression and activity.[2][3] | Not explicitly stated |
| Nitric Oxide (NO) | Griess Assay in LPS/IFN-γ-stimulated BV-2 microglial cells | Inhibition of iNOS expression and NO production.[4] | Not explicitly stated | |
| Indomethacin | COX-1 | In vitro enzyme assay | Potent inhibitor of COX-1.[5] | 0.1 µg/mL[5] |
| COX-2 | In vitro enzyme assay | Inhibitor of COX-2.[5] | 5 µg/mL[5] | |
| Nitric Oxide (NO) | Griess Assay in murine peritoneal macrophages | Inhibition of nitric oxide production.[6] | Not explicitly stated | |
| Kaempferol-3-O-glucoside | Pro-inflammatory Cytokines | ELISA in K. pneumoniae infected mice | Suppressed expression of TNF-α, IL-6, and IL-1β.[7] | Not explicitly stated |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
Nitric Oxide (NO) Inhibition Assay
Objective: To determine the inhibitory effect of a compound on the production of nitric oxide in stimulated macrophages.
Cell Line: RAW 264.7 murine macrophages.
Protocol:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere for 24 hours.
-
Treatment: Pre-treat the cells with various concentrations of the test compound (e.g., this compound) for 1 hour.
-
Stimulation: Induce inflammation by adding lipopolysaccharide (LPS; 1 µg/mL) to the wells and incubate for 24 hours.
-
Nitrite Measurement:
-
Collect the cell culture supernatant.
-
Add an equal volume of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to the supernatant.
-
Incubate at room temperature for 10 minutes.
-
-
Data Analysis: Measure the absorbance at 540 nm using a microplate reader. The concentration of nitrite, an indicator of NO production, is determined from a sodium nitrite standard curve. Calculate the percentage of NO inhibition compared to the LPS-stimulated control.
Cyclooxygenase-2 (COX-2) Inhibition Assay
Objective: To assess the ability of a compound to inhibit the enzymatic activity of COX-2.
Method: Fluorometric Inhibitor Screening Assay.
Protocol:
-
Reagent Preparation: Prepare the COX assay buffer, COX probe, and COX cofactor solution as per the manufacturer's instructions (e.g., Abcam ab211097, Sigma-Aldrich MAK177).[8]
-
Reaction Mixture: In a 96-well plate, add the COX assay buffer, COX probe, and human recombinant COX-2 enzyme.
-
Inhibitor Addition: Add the test compound at various concentrations to the wells. Include a known COX-2 inhibitor (e.g., celecoxib) as a positive control.
-
Initiation of Reaction: Add arachidonic acid to initiate the enzymatic reaction.
-
Kinetic Measurement: Immediately measure the fluorescence in a kinetic mode at an excitation/emission wavelength of 535/587 nm for 5-10 minutes at 25°C.
-
Data Analysis: The rate of increase in fluorescence is proportional to the COX-2 activity. Calculate the percentage of inhibition by the test compound relative to the vehicle control. Determine the IC50 value from the dose-response curve.
Pro-inflammatory Cytokine Inhibition Assay (ELISA)
Objective: To quantify the reduction in pro-inflammatory cytokine (e.g., IL-6, IL-1β, TNF-α) production by a compound in stimulated immune cells.
Cell Line: RAW 264.7 murine macrophages.
Protocol:
-
Cell Culture and Stimulation: Follow the same procedure as the Nitric Oxide Inhibition Assay (steps 1-4) to culture, seed, treat, and stimulate the RAW 264.7 cells.
-
Supernatant Collection: After the 24-hour incubation with LPS, collect the cell culture supernatant.
-
ELISA Procedure:
-
Use commercially available ELISA kits for the specific cytokines (e.g., IL-6, IL-1β).
-
Coat a 96-well plate with the capture antibody for the target cytokine.
-
Add the collected cell culture supernatants and standards to the wells.
-
Add the detection antibody conjugated to an enzyme (e.g., HRP).
-
Add the substrate for the enzyme and measure the resulting color change using a microplate reader.
-
-
Data Analysis: Generate a standard curve from the absorbance values of the standards. Calculate the concentration of the cytokine in the samples from the standard curve. Determine the percentage of inhibition of cytokine production by the test compound compared to the LPS-stimulated control.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways involved in inflammation and the general workflow for validating anti-inflammatory compounds.
Experimental workflow for validating anti-inflammatory effects.
Key inflammatory signaling pathways modulated by flavonoids.
References
- 1. documentsdelivered.com [documentsdelivered.com]
- 2. Quercetin Suppresses Cyclooxygenase-2 Expression and Angiogenesis through Inactivation of P300 Signaling | PLOS One [journals.plos.org]
- 3. Quercetin suppresses cyclooxygenase-2 expression and angiogenesis through inactivation of P300 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Kaempferol-3-O-glucorhamnoside inhibits inflammatory responses via MAPK and NF-κB pathways in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
A Comparative Guide to the Cross-Validation of Analytical Methods for Rhamnocitrin 3-glucoside
For Researchers, Scientists, and Drug Development Professionals
The accurate and precise quantification of bioactive compounds is a cornerstone of drug discovery and development. Rhamnocitrin 3-glucoside, a flavonoid glycoside with potential therapeutic properties, necessitates robust analytical methods for its characterization in various matrices. Cross-validation of different analytical techniques ensures the reliability and consistency of results, a critical aspect in preclinical and clinical studies. This guide provides a comparative overview of common analytical methods applicable to the analysis of this compound, supported by experimental data from published studies on similar flavonoid glycosides.
Experimental Protocols
The methodologies outlined below are based on established analytical procedures for flavonoid glycosides, which can be adapted and validated for this compound.
1. High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)
This method is widely used for the quantification of flavonoids due to its simplicity, robustness, and cost-effectiveness.
-
Sample Preparation: Plant material is extracted with a suitable solvent, such as methanol or ethanol, often aided by ultrasonication or percolation. The extract is then filtered before injection.[1]
-
Instrumentation: An HPLC system equipped with a C18 reversed-phase column is typically used.[1][2]
-
Mobile Phase: A gradient elution with a mixture of an acidified aqueous phase (e.g., water with phosphoric acid) and an organic solvent (e.g., methanol or acetonitrile) is commonly employed to achieve good separation.[1][2]
-
Detection: A Diode-Array Detector (DAD) is used to monitor the absorbance at the maximum wavelength of the analyte, typically around 350-370 nm for flavonols.[2][3]
2. Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)
UHPLC-MS/MS offers superior sensitivity and selectivity, making it ideal for the analysis of trace amounts of compounds in complex matrices like plasma.
-
Sample Preparation: For plasma samples, a protein precipitation step followed by centrifugation is a common sample clean-up procedure. The supernatant is then injected into the UHPLC system.
-
Instrumentation: A UHPLC system coupled to a triple quadrupole mass spectrometer is used. A C18 column with a small particle size (e.g., 1.7 µm) allows for fast and efficient separations.[4]
-
Mobile Phase: A gradient elution with acetonitrile and 0.1% formic acid in water at a flow rate of around 0.4 mL/min is a typical mobile phase composition.[4]
-
Detection: Mass spectrometry is performed in the multiple reaction monitoring (MRM) mode using electrospray ionization (ESI) in the negative ion mode, which provides high selectivity and sensitivity for flavonoid glycosides.[4]
3. High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC is a planar chromatographic technique that allows for the simultaneous analysis of multiple samples, making it a high-throughput and cost-effective method for screening and quality control.
-
Sample Preparation: Extracts are applied to the HPTLC plate as bands.
-
Instrumentation: An HPTLC system with an automatic sampler, developing chamber, and a densitometer for quantification. Silica gel 60 F254 plates are commonly used.
-
Mobile Phase: A mixture of non-polar and polar solvents, such as n-hexane, ethyl acetate, and formic acid, is used as the developing solvent.[5]
-
Detection: Detection can be done by densitometry under UV light, often after derivatization with a reagent like Natural Product Reagent to enhance fluorescence.[5]
Data Presentation: Comparison of Analytical Method Performance
The following table summarizes the typical performance characteristics of the described analytical methods for flavonoid glycosides. These values can serve as a benchmark when validating methods for this compound.
| Parameter | HPLC-DAD | UHPLC-MS/MS | HPTLC-Densitometry |
| Linearity (r²) | > 0.999[1] | > 0.9987[6] | Not explicitly found |
| Limit of Detection (LOD) | 0.3 - 0.8 µg/mL[1] | 0.15 - 3.20 ng/mL[6] | Not explicitly found |
| Limit of Quantification (LOQ) | 1.0 - 2.5 µg/mL | 0.52 - 5.66 ng/mL[6] | Not explicitly found |
| Accuracy (Recovery %) | 98.04 – 102.47%[1] | 92.03%–103.98%[6] | Not explicitly found |
| Precision (RSD %) | < 3.00%[1] | < 5.0%[6] | Not explicitly found |
Mandatory Visualization
Cross-Validation Workflow
Caption: A generalized workflow for the cross-validation of two different analytical methods.
Signaling Pathway
The following diagram illustrates a simplified, hypothetical signaling pathway that could be influenced by a flavonoid like this compound, based on the known anti-inflammatory effects of similar compounds.
Caption: A simplified diagram of a potential anti-inflammatory signaling pathway modulated by this compound.
References
- 1. lekovitesirovine.rs [lekovitesirovine.rs]
- 2. inhort.pl [inhort.pl]
- 3. Method validation of analytical method for 12 flavonol glycosides in foods using ultra high-performance liquid chromatography coupled with photodiode array detection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Characterization and Quantification by LC-MS/MS of the Chemical Components of the Heating Products of the Flavonoids Extract in Pollen Typhae for Transformation Rule Exploration - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of Rhamnocitrin 3-Glucoside and Its Analogs
For researchers and professionals in drug development, understanding the nuanced differences in the biological activity of closely related flavonoid compounds is paramount. This guide provides a comparative analysis of rhamnocitrin 3-glucoside and its key analogs, including its aglycone rhamnocitrin, and the structurally similar kaempferol and its glycosides. The focus is on their antioxidant, anti-inflammatory, and cytotoxic properties, supported by available experimental data.
Structure-Activity Relationship: An Overview
The biological activity of flavonoids is intricately linked to their structural features, such as the number and position of hydroxyl groups, the presence of a C2-C3 double bond in the C-ring, and glycosylation patterns. Glycosylation, in particular, can significantly impact a flavonoid's bioavailability, solubility, and interaction with molecular targets. Generally, the aglycone form of a flavonoid tends to exhibit greater antioxidant activity in vitro compared to its glycoside derivatives. However, glycosylation can enhance in vivo efficacy by improving absorption and metabolic stability.
Quantitative Comparison of Biological Activities
The following tables summarize the available quantitative data for the biological activities of this compound and its analogs. It is important to note that a direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions.
Table 1: Antioxidant Activity (DPPH Radical Scavenging)
| Compound | IC50 (µM) | Source |
| Rhamnocitrin | 28.38 ± 3.07 | [1] |
| Kaempferol | 26.10 ± 1.33 | [1] |
| Kaempferol-3-O-α-L-rhamnoside (Afzelin) | 14.6 µg/mL | [2] |
Table 2: Anti-Inflammatory Activity (Nitric Oxide Production Inhibition in RAW 264.7 Cells)
| Compound | IC50 (µM) | Source |
| Kaempferol | 15.4 | [3] |
| Kaempferol-7-O-α-L-rhamnopyranoside (α-rhamnoisorobin) | 37.7 | [3] |
| Kaempferol-3-O-α-L-rhamnopyranoside (Afzelin) | >100 | [4] |
| Kaempferol-3,7-O-α-dirhamnoside (Kaempferitrin) | >100 | [4] |
Table 3: Cytotoxicity (IC50 values)
| Compound | Cell Line | IC50 | Source |
| Quercetin | HeLa | 29.49 µg/mL | |
| Quercetin-3-O-rhamnoside | HeLa | 46.67 µg/mL | |
| Kaempferol | HepG2 | 30.92 µM | [5] |
| Kaempferol | CT26 | 88.02 µM | [5] |
| Kaempferol | B16F1 | 70.67 µM | [5] |
| Kaempferol-7-O-glucoside | HepG2, CT26, B16F1 | > 100 µM | [5] |
| Kaempferol-3-O-rhamnoside | HepG2, CT26, B16F1 | > 100 µM | [5] |
| Kaempferol-3-O-rutinoside | HepG2, CT26, B16F1 | > 100 µM | [5] |
Signaling Pathway Modulation
Flavonoids exert their biological effects by modulating various intracellular signaling pathways. While specific data for this compound is limited, the pathways affected by its aglycone and related kaempferol glycosides provide valuable insights.
Rhamnocitrin has been shown to ameliorate fibrosis in ovarian granulosa cells by regulating the PPARγ/NF-κB/TGF-β1/Smad2/3 signaling pathway . This highlights its potential in treating conditions associated with inflammation and fibrosis.
Kaempferol and its glycosides are known to exert anti-inflammatory effects by inhibiting the MAPK (Mitogen-Activated Protein Kinase) and NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathways . These pathways are central to the inflammatory response, and their inhibition leads to a reduction in the production of pro-inflammatory mediators.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.
Workflow:
Protocol:
-
Reagent Preparation: A stock solution of DPPH is prepared in methanol.
-
Sample Preparation: The test compounds (this compound and its analogs) are dissolved in a suitable solvent (e.g., methanol or DMSO) to create a stock solution, from which serial dilutions are made.
-
Reaction Mixture: In a 96-well plate or cuvettes, a fixed volume of the DPPH solution is added to varying concentrations of the test compounds. A blank containing only the solvent and DPPH, and a positive control (e.g., ascorbic acid or Trolox) are also prepared.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of the solutions is measured using a spectrophotometer at the wavelength of maximum absorbance for DPPH (approximately 517 nm).
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, is then determined from a plot of % inhibition against concentration.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.
Protocol:
-
ABTS•+ Generation: The ABTS radical cation is produced by reacting an aqueous solution of ABTS with potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.
-
Working Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Reaction: Varying concentrations of the test compounds are added to the ABTS•+ working solution.
-
Measurement: The absorbance is read at 734 nm after a fixed time (e.g., 6 minutes).
-
Calculation: The percentage of inhibition of absorbance is calculated, and the IC50 value is determined similarly to the DPPH assay.
Conclusion
The available data suggests that the aglycone forms, rhamnocitrin and kaempferol, generally exhibit potent antioxidant and anti-inflammatory activities. Glycosylation appears to modulate these activities, with the type and position of the sugar moiety playing a crucial role. While direct comparative data for this compound is limited, the structure-activity relationships observed within the broader flavonoid class suggest that it likely possesses significant biological activities that are influenced by its glucoside group. Further head-to-head comparative studies are warranted to fully elucidate the therapeutic potential of this compound and its analogs. The modulation of key signaling pathways like NF-κB and MAPK by these compounds underscores their potential as leads for the development of novel anti-inflammatory and anti-cancer agents.
References
- 1. Antiatherogenic effects of kaempferol and rhamnocitrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of antioxidant and antigenotoxic activity of two flavonoids from Rhamnus alaternus L. (Rhamnaceae): kaempferol 3-O-β-isorhamninoside and rhamnocitrin 3-O-β-isorhamninoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kaempferol and Kaempferol Rhamnosides with Depigmenting and Anti-Inflammatory Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Assessing the Synergistic Effects of Rhamnocitrin 3-Glucoside with Other Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the potential synergistic effects of Rhamnocitrin 3-glucoside with other compounds, primarily in the context of cancer therapy. Due to a lack of direct experimental data on this compound, this guide draws upon data from its aglycone, Rhamnocitrin, and the structurally similar flavonoid, Kaempferol, and its 3-O-glucoside, Astragalin. This approach provides a foundational understanding of potential synergistic interactions, while highlighting the need for further research on this compound itself.
Introduction to this compound and Synergy
Rhamnocitrin, a 7-O-methylated derivative of kaempferol, is a naturally occurring flavonoid with demonstrated biological activities, including anti-inflammatory and apoptotic effects.[1][2] this compound is a glycosidic form of this compound. The principle of synergy in pharmacology suggests that the combined effect of two or more drugs can be greater than the sum of their individual effects.[3] Investigating synergistic combinations is a promising strategy in drug development to enhance therapeutic efficacy and potentially reduce side effects by using lower doses of individual agents.[4]
Synergistic Potential: Insights from Kaempferol and its Glycosides
Given the limited direct data on this compound, we turn to the extensive research on kaempferol and its glycosides as a predictive model. Kaempferol has been shown to act synergistically with several conventional chemotherapeutic drugs, enhancing their anticancer effects.
Data on Synergistic Effects of Kaempferol with Chemotherapeutic Agents
| Combination | Cancer Cell Line | Observed Synergistic Effect | Reference |
| Kaempferol + Cisplatin | Colon Cancer Cells | Enhanced cytotoxicity, increased apoptosis, and cell cycle arrest. | [3] |
| Kaempferol + 5-Fluorouracil (5-FU) | Colorectal Cancer Cells | Inhibition of cell proliferation and induction of apoptosis via suppression of the PI3K/Akt signaling pathway. | [5] |
| Kaempferol + Doxorubicin | Liver Cancer Cells | Inhibition of proliferation, migration, and invasion. | [6][7] |
The Role of Glucosidation in Bioavailability and Activity
The addition of a glucoside moiety to a flavonoid can significantly impact its bioavailability and metabolism. Generally, flavonoid glycosides are not directly absorbed in the small intestine. They are often hydrolyzed by intestinal enzymes or gut microbiota to their aglycone forms, which are then absorbed.[8][9][10] This metabolic process can influence the timing and extent of the compound's biological activity. Therefore, the synergistic effects observed with the aglycone (Rhamnocitrin or Kaempferol) may be indicative of the potential of the glucoside form after metabolic activation in the body.
Experimental Protocols for Assessing Synergy
The following are detailed methodologies for key experiments used to evaluate synergistic effects.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound, the combination compound, and the combination of both for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Synergy Analysis: Combination Index (CI) Method
The Combination Index (CI) method, based on the median-effect principle of Chou and Talalay, is a widely used quantitative method to determine the nature of drug interactions.
Calculation:
The CI is calculated using the following formula: CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂
Where:
-
(D)₁ and (D)₂ are the concentrations of drug 1 and drug 2 in combination that produce a certain effect (e.g., 50% inhibition of cell growth).
-
(Dx)₁ and (Dx)₂ are the concentrations of drug 1 and drug 2 alone that produce the same effect.
Interpretation:
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
Isobologram Analysis
An isobologram is a graphical representation of drug interactions.
Methodology:
-
Determine the concentrations of each drug alone that produce a specific level of effect (e.g., IC50).
-
Plot these concentrations on the x and y axes of a graph.
-
Draw a line connecting these two points. This is the line of additivity.
-
Plot the concentrations of the two drugs in combination that produce the same effect.
-
Interpretation:
-
Points falling below the line of additivity indicate synergy.
-
Points falling on the line indicate an additive effect.
-
Points falling above the line indicate antagonism.
-
Signaling Pathways and Visualizations
Flavonoids often exert their effects by modulating key cellular signaling pathways. The PI3K/Akt and MAPK pathways are frequently implicated in the anticancer and synergistic effects of compounds like kaempferol.[5][11] Rhamnocitrin has also been shown to regulate MAPK pathways.[12]
Caption: Workflow for assessing synergistic effects of drug combinations in vitro.
Caption: Inhibition of the PI3K/Akt signaling pathway by flavonoids.
Caption: Modulation of the MAPK signaling pathway by flavonoids.
Conclusion
While direct evidence for the synergistic effects of this compound is currently lacking, the available data on its aglycone, Rhamnocitrin, and the analogous flavonoid, Kaempferol, suggest a strong potential for synergistic interactions with conventional chemotherapeutic agents. The established methodologies for assessing synergy, such as the Combination Index and isobologram analysis, provide a clear framework for future investigations. Further research is imperative to elucidate the specific synergistic activities of this compound and its potential therapeutic applications in combination therapies. The provided experimental protocols and pathway diagrams serve as a guide for designing and interpreting such studies.
References
- 1. Induction of apoptosis in human lymphoblastoid cells by kaempferol 3‐O‐β‐isorhamninoside and rhamnocitrin 3‐O‐β‐isorhamninoside from Rhamnus alaternus L. (Rhamnaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Induction of apoptosis in human lymphoblastoid cells by kaempferol 3-O-β-isorhamninoside and rhamnocitrin 3-O-β-isorhamninoside from Rhamnus alaternus L. (Rhamnaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kaempferol Synergistically Enhances Cisplatin-induced Apoptosis and Cell Cycle Arrest in Colon Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Exploration of the Use of Natural Compounds in Combination with Chemotherapy Drugs for Tumor Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synergistic effect of kaempferol and 5‑fluorouracil on the growth of colorectal cancer cells by regulating the PI3K/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. Kaempferol exhibits a synergistic effect with doxorubicin to inhi...: Ingenta Connect [ingentaconnect.com]
- 8. vup.sk [vup.sk]
- 9. ijns.sums.ac.ir [ijns.sums.ac.ir]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Regulation of heme oxygenase-1 expression and MAPK pathways in response to kaempferol and rhamnocitrin in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Reproducibility of Rhamnocitrin 3-Glucoside Bioactivity Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the existing bioactivity data for Rhamnocitrin 3-glucoside and related flavonoid compounds. Due to the limited availability of direct quantitative data for this compound, this guide incorporates data from its aglycone, Rhamnocitrin, and other relevant flavonoid glycosides to offer a broader perspective on its potential bioactivities and to highlight areas requiring further investigation to ensure reproducibility.
Quantitative Bioactivity Data
The following tables summarize the available quantitative data for the antioxidant, anti-inflammatory, and anticancer activities of this compound and comparable flavonoids. This data is essential for researchers aiming to reproduce or build upon existing findings.
Table 1: Antioxidant Activity
| Compound | Assay | IC50 Value (µg/mL) | Source |
| Rhamnocitrin | DPPH | 0.15 | [1] |
| Kaempferol | DPPH | 0.11 | [1] |
| Rhamnetin | DPPH | 0.14 | [1] |
| Quercitrin (Quercetin-3-O-rhamnoside) | DPPH | - | [2] |
| Isoquercitrin (Quercetin-3-O-glucoside) | DPPH | - | [2] |
Table 2: Anti-inflammatory Activity
| Compound | Cell Line | Assay | Endpoint | Result | Source |
| α-rhamnrtin-3-α-rhamnoside* | RAW264.7 | Nitric Oxide (NO) Production | Inhibition of LPS-induced NO | Dose-dependent inhibition | [3] |
| 3-O-Methylquercetin | RAW 264.7 | Nitric Oxide (NO) Production | IC50: 4.23 µM | [4] | |
| Flavonols (Fisetin, Quercetin, Myricetin) | RAW264.7 | Nitric Oxide (NO) Production | Inhibition of LPS-induced NO | Fisetin showed the best activity with 52% inhibition at 20 µM | [5] |
*Note: "α-rhamnrtin-3-α-rhamnoside" is presented as it appears in the source publication and may be a related compound or a typographical error for a rhamnoside derivative.
Table 3: Anticancer Activity
| Compound | Cell Line | Assay | IC50 Value | Source |
| Quercetin | MCF-7 | MTS | 73 µM (48h) | [6] |
| 3,3′,4′,7-O-tetraacetylquercetin | MCF-7 | MTS | 37 µM (48h) | [6] |
| Cyanidin-3-glycoside | MCF-7 | MTT | 110 µg/mL (24h), 60 µg/mL (48h) | [7] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are protocols for key assays mentioned in the literature for assessing the bioactivity of flavonoids.
Antioxidant Activity: DPPH Radical Scavenging Assay
This assay is widely used to determine the free radical scavenging capacity of a compound.
Protocol:
-
Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent (e.g., methanol or ethanol).
-
Prepare a fresh 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in the same solvent.
-
In a 96-well plate or cuvettes, add varying concentrations of the test compound.
-
Add the DPPH solution to each well/cuvette and mix.
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a spectrophotometer.
-
Ascorbic acid or Trolox is typically used as a positive control.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the sample with the DPPH solution.
-
The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is then determined from a dose-response curve.
Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages
This assay assesses the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.
Protocol:
-
Culture RAW 264.7 macrophage cells in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Seed the cells in a 96-well plate at a density of approximately 1 x 10^5 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various non-toxic concentrations of the test compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.
-
After incubation, collect the cell culture supernatant.
-
Determine the nitrite concentration in the supernatant using the Griess reagent system. This involves mixing the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).
-
Measure the absorbance at 540 nm.
-
A standard curve using sodium nitrite is used to quantify the nitrite concentration.
-
The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.
Anticancer Activity: MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential anticancer compounds.
Protocol:
-
Seed cancer cells (e.g., MCF-7) in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compound and a vehicle control for a specified period (e.g., 24, 48, or 72 hours).
-
After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.
-
During this incubation, viable cells with active metabolism will reduce the yellow MTT to a purple formazan product.
-
Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm.
-
Cell viability is expressed as a percentage of the control (untreated cells).
-
The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
Signaling Pathways and Experimental Workflows
Understanding the molecular mechanisms underlying the bioactivity of this compound is critical. Flavonoids are known to modulate key signaling pathways involved in inflammation and cancer.
NF-κB Signaling Pathway in Inflammation
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. Its inhibition is a key target for anti-inflammatory drug development.
References
- 1. Advances in Flavonoid Research: Sources, Biological Activities, and Developmental Prospectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. α-rhamnrtin-3-α-rhamnoside exerts anti-inflammatory effects on lipopolysaccharide-stimulated RAW264.7 cells by abrogating NF-κB and activating the Nrf2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of suppression of nitric oxide production by 3-O-methylquercetin in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Cyanidin 3-glycoside induced apoptosis in MCF-7 breast cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
Rhamnocitrin 3-Glucoside: A Comparative Meta-Analysis of Research Findings
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative meta-analysis of Rhamnocitrin 3-glucoside and related flavonoid glycosides, offering a valuable resource for researchers and professionals in drug development. While direct research on this compound is limited, this analysis draws upon extensive experimental data from structurally similar and well-studied compounds, primarily quercetin and its glycoside derivatives. This approach allows for the inference of potential therapeutic applications and mechanisms of action for this compound, while also highlighting critical areas for future research.
Comparative Analysis of Bioactive Flavonoid Glycosides
Flavonoid glycosides, a broad class of natural compounds, are renowned for their diverse pharmacological activities. This section compares the experimental findings on several key flavonoid glycosides to provide a framework for understanding the potential of this compound.
Table 1: Comparison of In Vitro Biological Activities
| Compound | Target/Assay | IC50 / Effect | Reference |
| Quercetin-3-O-glucoside (Isoquercitrin) | DPPH radical scavenging | EC50: 38.88 ± 1.19 µg/mL | [1] |
| Quercitrin (Quercetin-3-O-rhamnoside) | α-glucosidase inhibition | Strong inhibitory activity | [2] |
| Kaempferol-3-O-rhamnoside (Afzelin) | α-glucosidase inhibition | Strongest activity among kaempferol derivatives | [2] |
| Fisetin | Chikungunya virus (CHIKV) inhibition | IC50: 8.444 μg/mL (29.5 μM) | [3] |
| Baicalein | Chikungunya virus (CHIKV) inhibition | IC50: 1.891 μg/mL (6.997 μM) | [3] |
| Quercetagetin | Chikungunya virus (CHIKV) inhibition | IC50: 13.85 μg/mL (43.52 μM) | [3] |
| Cyanidin-3-O-glucoside | AMPK activation | Activates AMPK | [4] |
Table 2: Comparison of In Vivo Biological Activities
| Compound | Model | Key Findings | Reference |
| Quercetin 3-Glucoside-7-Rhamnoside | Ovalbumin-induced allergic mouse model | Significant reduction of IgE, histamine, and tryptase levels; Reduced eosinophil infiltration in the lungs. | [5] |
| Quercetin | High-fat diet-fed mice | Improvement of glycemic control. | [6] |
| Cyanidin-3-O-glucoside | High-fat diet-fed obese mice | Improved glucose tolerance and induced hepatic autophagy. | [4] |
Potential Therapeutic Signaling Pathways
Based on the activities of related compounds, this compound may modulate several key signaling pathways implicated in various diseases. The following diagrams illustrate these potential mechanisms.
Caption: Potential anti-allergic mechanism of this compound.
Caption: Potential role in metabolic regulation via AMPK signaling.
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. The following are summaries of key experimental protocols used in the cited studies on comparable flavonoid glycosides.
Anti-Allergic Activity Assessment in an Ovalbumin-Induced Mouse Model[5]
-
Animal Model: BALB/c mice are sensitized by intraperitoneal injections of ovalbumin (OVA) and aluminum hydroxide gel.
-
Treatment: The test compound (e.g., Quercetin 3-Glucoside-7-Rhamnoside) is orally administered to the mice.
-
Sample Collection: Blood and spleen are collected after the final OVA challenge.
-
Biochemical Analysis:
-
Serum IgE Levels: Measured using a mouse IgE ELISA kit.
-
Serum Histamine Levels: Determined by a fluorometric method.
-
Serum Tryptase Levels: Assessed using ImmunoCAP Tryptase reagents.
-
-
Cytokine Analysis: Levels of Th2 cytokines (IL-4, IL-13) in splenocyte culture supernatants are measured by ELISA.
-
Histological Analysis: Lung tissues are fixed, sectioned, and stained with Hematoxylin and Eosin (H&E) to evaluate eosinophil infiltration and inflammation.
Caption: Workflow for assessing anti-allergic effects in vivo.
α-Glucosidase Inhibition Assay[2]
-
Enzyme and Substrate: α-glucosidase from Saccharomyces cerevisiae and p-nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate.
-
Reaction Mixture: A mixture of the enzyme, substrate, and the test compound (e.g., Quercitrin) in a phosphate buffer.
-
Incubation: The reaction mixture is incubated at a specific temperature (e.g., 37°C).
-
Measurement: The absorbance of the released p-nitrophenol is measured spectrophotometrically at 405 nm.
-
Calculation: The percentage of inhibition is calculated by comparing the absorbance of the sample with that of the control.
Future Research Directions for this compound
The presented data on related flavonoid glycosides strongly suggests that this compound holds significant therapeutic potential. However, a substantial research gap exists. Future investigations should prioritize:
-
Isolation and Purification: Development of efficient methods for isolating this compound from its natural sources, such as Astragalus membranaceus.[7]
-
In Vitro Screening: Comprehensive screening of its antioxidant, anti-inflammatory, anti-cancer, and anti-viral activities.
-
Mechanism of Action Studies: Elucidation of the specific signaling pathways modulated by this compound.
-
In Vivo Efficacy and Safety: Evaluation of its therapeutic efficacy and safety profile in relevant animal models of disease.
-
Pharmacokinetic Studies: Determination of its absorption, distribution, metabolism, and excretion (ADME) properties to assess its bioavailability.
By systematically addressing these research areas, the scientific community can unlock the full therapeutic potential of this compound and pave the way for its development as a novel therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. japsonline.com [japsonline.com]
- 3. Focus on the high therapeutic potentials of quercetin and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of Action of Cyanidin 3-O-Glucoside in Gluconeogenesis and Oxidative Stress-Induced Cancer Cell Senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biomedres.us [biomedres.us]
- 6. mdpi.com [mdpi.com]
- 7. medchemexpress.com [medchemexpress.com]
Safety Operating Guide
Proper Disposal of Rhamnocitrin 3-glucoside: A Step-by-Step Guide
Disclaimer: No specific Safety Data Sheet (SDS) for Rhamnocitrin 3-glucoside was identified. The following disposal procedures are based on SDSs for structurally similar flavonoid glycosides, including Rhamnocitrin-3-O-neohesperoside-4'-O-glucoside, Rhamnetin-3-O-glucoside, and Rhamnocitrin 3-galactoside, as well as general laboratory chemical waste guidelines. Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal requirements in your location.
This guide provides essential safety and logistical information for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with standard chemical handling protocols.
Immediate Safety and Handling Precautions
Personal Protective Equipment (PPE):
-
Gloves: Wear nitrile or other appropriate chemical-resistant gloves.
-
Eye Protection: Use safety glasses or goggles to protect against dust particles.
-
Lab Coat: A standard lab coat is recommended to prevent contamination of personal clothing.
-
Respiratory Protection: If there is a risk of generating dust, a dust mask or respirator should be worn.[1][2]
In Case of Accidental Exposure:
-
Skin Contact: Wash the affected area thoroughly with soap and water.[3][4] If irritation persists, seek medical attention.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[3][4] Seek medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[1]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting.[3][4] Seek immediate medical attention.
Step-by-Step Disposal Protocol
The proper disposal method for this compound depends on the quantity and the form of the waste (solid, in solution, or contaminated materials).
Step 1: Waste Identification and Segregation
-
Solid Waste: Pure this compound, or material heavily contaminated with it, should be treated as chemical waste.
-
Liquid Waste: Solutions containing this compound should be segregated based on the solvent used (e.g., aqueous, organic). Do not mix incompatible waste streams.
-
Contaminated Labware: Items such as pipette tips, centrifuge tubes, and gloves that are contaminated with this compound should be disposed of as solid chemical waste.
Step 2: Containerization
-
Solid Waste:
-
Liquid Waste:
-
Pour liquid waste into a designated, leak-proof, and clearly labeled waste container.
-
Ensure the container is compatible with the solvent used in the solution.
-
-
Contaminated Materials:
-
Place all contaminated disposable items into a designated solid waste container.
-
Step 3: Labeling
-
All waste containers must be clearly labeled with the words "Hazardous Waste" (or as required by your institution).
-
The label must include the full chemical name: "this compound."
-
If in a solution, list all components and their approximate concentrations.
Step 4: Storage and Disposal
-
Store the sealed and labeled waste containers in a designated satellite accumulation area until they are collected by your institution's EHS department.
-
Do not dispose of this compound down the drain or in the regular trash.[1][5]
-
Follow your institution's procedures for requesting a chemical waste pickup.
Quantitative Data Summary
Specific quantitative data for the disposal of this compound is not available. The following table provides a qualitative summary based on general principles for similar compounds.
| Parameter | Guideline | Source |
| Disposal Method | Must not be disposed of with household garbage. Disposal must be made according to official regulations. | [5] |
| Environmental Fate | Do not allow undiluted product or large quantities to reach ground water, water courses, or sewage systems. | [5] |
| Container Type | Use suitable, closed containers for disposal. | [1][2] |
Experimental Protocols
No specific experimental protocols for the disposal of this compound were found in the search results. The disposal procedures outlined above are based on standard laboratory practices for chemical waste management.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Disposal workflow for this compound.
References
Safeguarding Your Research: Personal Protective Equipment for Handling Rhamnocitrin 3-glucoside
For Immediate Implementation: This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Rhamnocitrin 3-glucoside. Adherence to these protocols is critical for ensuring personnel safety and maintaining a secure laboratory environment.
Recommended Personal Protective Equipment
Proper PPE is the first line of defense against chemical exposure. The following table summarizes the required PPE for handling this compound.
| Body Part | Personal Protective Equipment | Standard |
| Hands | Double gloving with powder-free nitrile gloves is recommended.[1][2][3] The inner glove should be tucked under the lab coat sleeve, and the outer glove should extend over the sleeve. | ASTM D6319 |
| Eyes | Chemical splash goggles are required.[4] | ANSI Z87.1 |
| Face | A face shield should be worn in addition to goggles, especially when there is a risk of splashes or aerosol generation.[4] | ANSI Z87.1 |
| Body | A lint-free, low-permeability disposable gown with a solid front, long sleeves, and tight-fitting cuffs is mandatory.[1] | |
| Respiratory | For most activities, an N-95 or N-100 particulate respirator is sufficient.[2] In situations with a high risk of aerosolization, such as large spills, a chemical cartridge-type respirator may be necessary.[2] | NIOSH-approved |
| Feet | Closed-toe shoes that cover the entire foot are required.[4] |
Operational Plan for Safe Handling
A systematic approach to handling this compound will minimize the risk of exposure. The following workflow outlines the key steps from preparation to disposal.
Step-by-Step Handling and Disposal Procedures
Preparation:
-
Designate Area: Clearly designate a specific area for handling this compound.
-
Don PPE: Before entering the designated area, put on all required PPE in the following order: gown, inner gloves, N-95 respirator, goggles, face shield, and outer gloves.
-
Weighing: Conduct all weighing and handling of the powdered form of this compound within a chemical fume hood or other ventilated enclosure to prevent dust formation.[5][6]
Handling:
-
Dissolving: When preparing solutions, add the solvent to the powder slowly to avoid splashing.
-
Experimentation: Keep all containers with this compound sealed when not in use.
Cleanup and Disposal:
-
Decontamination: After handling, thoroughly decontaminate all work surfaces with an appropriate cleaning agent.
-
Doffing PPE: Remove PPE in an order that minimizes cross-contamination: outer gloves, face shield, goggles, gown, and finally inner gloves.
-
Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.[1][7]
-
Waste Disposal:
-
Solid Waste: Collect all solid waste, including contaminated gloves, gowns, and weighing papers, in a clearly labeled, sealed container.
-
Liquid Waste: Collect all liquid waste containing this compound in a separate, sealed, and clearly labeled container.
-
Disposal: Dispose of all waste through your institution's approved hazardous waste disposal program. Do not pour solutions down the drain.[8]
-
By implementing these comprehensive safety measures, researchers can confidently work with this compound while minimizing potential risks.
References
- 1. osha.gov [osha.gov]
- 2. Pharmacy Purchasing & Products Magazine [pppmag.com]
- 3. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. extrasynthese.com [extrasynthese.com]
- 6. biocrick.com [biocrick.com]
- 7. staging.keyorganics.net [staging.keyorganics.net]
- 8. merckmillipore.com [merckmillipore.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
